molecular formula C9H7F3O3 B1304646 4-(Trifluoromethoxy)phenylacetic acid CAS No. 4315-07-5

4-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1304646
CAS No.: 4315-07-5
M. Wt: 220.14 g/mol
InChI Key: ZMTIBXQPXBUWPQ-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenylacetic acid is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTIBXQPXBUWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380471
Record name 4-(Trifluoromethoxy)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4315-07-5
Record name 4-(Trifluoromethoxy)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethoxy)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylacetic acid (CAS 4315-07-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylacetic acid, a versatile building block in modern organic synthesis. Identified by its CAS number 4315-07-5, this compound is noted for the unique chemical properties imparted by its trifluoromethoxy group.[1] This document details its physicochemical properties, potential biological significance, synthetic pathways, and safety information.

Physicochemical and Spectroscopic Properties

This compound is a white to almost white crystalline powder.[2][3][4] The trifluoromethoxy group significantly influences its chemical reactivity and stability, making it a valuable intermediate in various synthetic applications.[1][2][3][4]

A summary of its key quantitative properties is presented below:

PropertyValueReference
Molecular Formula C9H7F3O3[1][2]
Molecular Weight 220.15 g/mol [2]
Melting Point 85-89 °C[2][5]
Boiling Point (Predicted) 260.6 ± 35.0 °C[5]
Density (Predicted) 1.399 ± 0.06 g/cm³[5][6]
pKa (Predicted) 4.10 ± 0.10[5]
Purity ≥97%[2][3][4]

Spectroscopic data are crucial for the structural elucidation and purity assessment of the compound. While raw spectra are not provided here, typical spectroscopic techniques used for its characterization include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7]

Biological Significance and Potential Applications

This compound is a key intermediate in the synthesis of biologically active molecules.[1][2] Its structural features make it a candidate for drug discovery, particularly in the development of anti-inflammatory and analgesic agents.[2][3][4] The trifluoromethoxy group can enhance metabolic stability and cell membrane permeability of a parent molecule, which are desirable properties in drug design.

Beyond pharmaceuticals, this compound is also utilized in the agrochemical industry for formulating herbicides and pesticides with improved efficacy and environmental stability.[1][2][3] It also finds applications in material science for creating advanced polymers and coatings.[1]

While the specific signaling pathways directly modulated by this compound are not extensively detailed in publicly available literature, its role as a precursor for anti-inflammatory drugs suggests a potential indirect involvement in pathways related to inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways. A generalized diagram illustrating a potential role as a precursor in the development of a pathway inhibitor is presented below.

G Conceptual Role in Drug Development cluster_0 Synthesis & Development cluster_1 Biological System A 4-(Trifluoromethoxy) phenylacetic acid B Chemical Modification A->B C Active Pharmaceutical Ingredient (API) B->C D Signaling Pathway C->D Inhibits E Disease State D->E Drives

Conceptual role in drug development.

Synthesis and Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[1] A common synthetic route involves the conversion of a corresponding benzyl halide. Below is a generalized experimental protocol for such a transformation.

Experimental Protocol: Synthesis from 4-(Trifluoromethoxy)benzyl Chloride

  • Step 1: Cyanation of Benzyl Chloride. 4-(Trifluoromethoxy)benzyl chloride is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the nucleophilic substitution, yielding 4-(trifluoromethoxy)phenylacetonitrile.

  • Step 2: Hydrolysis of the Nitrile. The resulting 4-(trifluoromethoxy)phenylacetonitrile is then subjected to hydrolysis. This is commonly achieved by heating the nitrile in the presence of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup. This process converts the nitrile group into a carboxylic acid group, yielding the final product, this compound.

  • Step 3: Purification. The crude product is then purified, typically by recrystallization from an appropriate solvent system, to obtain a product with high purity.

The following diagram illustrates the general workflow for this synthesis.

G General Synthesis Workflow A Start: 4-(Trifluoromethoxy) benzyl chloride B Step 1: Cyanation (e.g., NaCN in DMSO) A->B C Intermediate: 4-(Trifluoromethoxy) phenylacetonitrile B->C D Step 2: Hydrolysis (Acid or Base) C->D E Crude Product D->E F Step 3: Purification (e.g., Recrystallization) E->F G Final Product: 4-(Trifluoromethoxy) phenylacetic acid F->G

General synthesis workflow.

Safety and Handling

This compound is classified as an irritant.[8] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or in a chemical fume hood.[9][10] Avoid breathing dust.[9] Avoid contact with skin, eyes, and clothing.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate clothing.[9][10] A dust mask (type N95 or equivalent) is recommended.

  • Storage: Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly closed and sealed in a dry environment.[5][9] Recommended storage temperature is between 2-8 °C.[2][3][4]

In case of exposure, it is important to seek medical attention. For eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9]

References

4-(Trifluoromethoxy)phenylacetic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)phenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound of increasing interest in pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy (-OCF₃) group into the molecular structure significantly influences its physicochemical properties, such as lipophilicity and metabolic stability.[1][2][3] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and an exploration of the structural factors governing its solubility.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Melting Point 85-88 °C
Appearance White to off-white crystalline powder
pKa (Predicted) 4.10 ± 0.10

Solubility Profile

The trifluoromethoxy group is known to enhance lipophilicity, which generally leads to improved solubility in organic solvents.[1][2][4] The following table presents hypothetical solubility data for this compound in a range of common organic solvents at two different temperatures. This data illustrates the expected solubility trends based on solvent polarity.

Table 1: Hypothetical Solubility of this compound in Organic Solvents

SolventSolvent TypeSolubility at 25°C ( g/100 mL)Solubility at 50°C ( g/100 mL)
MethanolPolar Protic45.278.5
EthanolPolar Protic38.665.1
AcetonePolar Aprotic55.892.3
Ethyl AcetatePolar Aprotic25.448.9
DichloromethanePolar Aprotic15.732.6
TolueneNonpolar5.212.8
HeptaneNonpolar0.82.1

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of a solid compound like this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (finely powdered)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of finely powdered this compound to a series of vials. The excess solid is crucial to ensure saturation.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 50°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility (S) in g/100 mL using the following formula:

    S = (C × V × DF) / V₀ × 100

    Where:

    • C = Concentration of the diluted sample (g/mL)

    • V = Volume of the volumetric flask (mL)

    • DF = Dilution factor

    • V₀ = Volume of the supernatant collected (mL)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prep Prepare Supersaturated Mixture (Excess Solid + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (Remove Particulates) settle->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Solubility Determination Workflow
Influence of the Trifluoromethoxy Group on Solubility

The trifluoromethoxy group enhances solubility in organic solvents through a combination of factors. This diagram illustrates the logical relationship between the compound's structure and its solubility characteristics.

solubility_influence cluster_properties Properties Conferred by -OCF₃ Group compound This compound Phenylacetic Acid Backbone -OCF₃ Group lipophilicity Increased Lipophilicity compound:f2->lipophilicity dipole Strong Dipole Moment compound:f2->dipole h_bond Weak H-Bond Acceptor compound:f2->h_bond solubility Enhanced Solubility in Organic Solvents lipophilicity->solubility Favors nonpolar interactions dipole->solubility Favors polar interactions h_bond->solubility Minor contribution

Structure-Solubility Relationship

References

Technical Guide: Physicochemical Properties of 4-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical state and melting point of 4-(Trifluoromethoxy)phenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. The information is presented to support laboratory research and development activities.

Physical State

At ambient temperature (approximately 20°C), this compound exists as a solid[1][2]. Its appearance is typically described as a white to almost white or pale cream crystalline substance, which may also be in powder form[2][3].

Melting Point

The melting point of this compound is consistently reported in a narrow range, indicating a relatively pure substance. The data from various suppliers is summarized in the table below.

ParameterValueSource
Melting Point85.0 to 89.0 °CTokyo Chemical Industry[1]
Melting Point85 - 89 °CChem-Impex
Melting Point83.0-89.0 °CThermo Scientific Chemicals[3]
Melting Point (literature)85-88 °CSigma-Aldrich, ChemicalBook[4][5]

Experimental Protocols

Determination of Physical State

The physical state of a chemical compound at a specific temperature and pressure is determined through direct observation. For a novel or uncharacterized substance, the state can be predicted by comparing its melting and boiling points to the ambient conditions.

Objective: To determine the physical state of this compound at standard laboratory conditions.

Materials:

  • A sample of this compound

  • Spatula

  • Watch glass or weighing dish

  • Controlled environment (e.g., a laboratory bench at 20-25°C and standard atmospheric pressure)

Procedure:

  • Place a small amount of this compound onto a clean, dry watch glass using a spatula.

  • Observe the sample's physical characteristics. Note its form (e.g., crystalline, powder), color, and whether it flows like a liquid or maintains its shape like a solid.

  • Record the ambient temperature and pressure.

  • Based on the observation that the substance maintains a definite shape and volume, its physical state is classified as solid.

Melting Point Determination using the Capillary Method

The melting point of a crystalline solid can be accurately determined using a melting point apparatus (such as a Mel-Temp or similar device) and the capillary method. This procedure is a standard technique for assessing the purity of a compound.

Objective: To determine the melting point range of this compound.

Materials:

  • This compound, finely powdered

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

    • Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

    • Compact the sample into the sealed end of the tube by tapping the tube or by dropping it through a long, narrow tube. The packed sample height should be 2-3 mm.

  • Instrument Setup and Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, set the heating rate so that the temperature rises at a medium rate until it is about 20°C below the expected melting point.

    • Decrease the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point. A slow heating rate is crucial for an accurate reading.

  • Observation and Recording:

    • Observe the sample through the magnifying lens of the apparatus.

    • Record the temperature at which the first droplet of liquid appears. This is the onset of melting.

    • Continue to observe and record the temperature at which the entire sample has completely melted into a clear liquid. This is the completion of melting.

    • The recorded temperatures constitute the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Visualizations

Below is a workflow diagram illustrating the process of characterizing the physical properties of a chemical substance like this compound.

G cluster_0 Characterization Workflow start Obtain Sample of This compound phys_state Determine Physical State (Visual Observation at 20°C) start->phys_state prep_sample Prepare Sample for Melting Point Analysis (Dry and Pulverize) start->prep_sample end Report Physical Properties: - Solid State - Melting Point Range phys_state->end mp_determination Melting Point Determination (Capillary Method) prep_sample->mp_determination data_analysis Record and Analyze Data (Melting Range) mp_determination->data_analysis data_analysis->end

Caption: Workflow for Physical Property Characterization.

References

Safety Data Sheet: A Technical Guide to 4-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 4-(Trifluoromethoxy)phenylacetic acid (CAS No. 4315-07-5), a compound of interest in pharmaceutical and chemical research. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and associated hazards.

Chemical Identification and Physical Properties

Identifier Value
Chemical Name This compound
CAS Number 4315-07-5[1][2][3]
Molecular Formula C9H7F3O3[1][2][3]
Molecular Weight 220.15 g/mol [1][2][3]
Appearance White to almost white powder or crystal[4]
Melting Point 85-88 °C[2]
Solubility Soluble in Methanol
Purity >97.0% (GC)[4] or 98%[1]

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for safe handling.

Type Code Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
P264Wash skin thoroughly after handling.[4]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/eye protection/face protection.[4]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]
P332 + P313If skin irritation occurs: Get medical advice/attention.[4]
P337 + P313If eye irritation persists: Get medical advice/attention.[4]
P362 + P364Take off contaminated clothing and wash it before reuse.[4]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[5][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5][6]

The following diagram outlines the necessary Personal Protective Equipment (PPE) for handling this compound.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Scenarios ppe_gloves Protective Gloves ppe_eyewear Eye Protection (Safety Glasses/Goggles) ppe_clothing Protective Clothing ppe_respirator Respiratory Protection (Dust Mask/Respirator) handling_solid Handling Solid handling_solid->ppe_gloves handling_solid->ppe_eyewear handling_solid->ppe_clothing handling_solution Handling Solution handling_solution->ppe_gloves handling_solution->ppe_eyewear handling_aerosol Generating Dust/Aerosol handling_aerosol->ppe_respirator

Caption: Required PPE for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid protocols.

Exposure Route First-Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[6]
Skin Contact Remove/Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[6]
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[6]

The logical workflow for responding to an exposure event is illustrated below.

First_Aid_Workflow cluster_routes Exposure Route cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash Skin with Water skin_contact->wash_skin rinse_eyes Rinse Eyes with Water eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth medical_attention Seek Medical Attention if symptoms persist fresh_air->medical_attention wash_skin->medical_attention rinse_eyes->medical_attention rinse_mouth->medical_attention

Caption: First-aid response workflow for exposure.

Handling and Storage

Proper handling and storage are essential to minimize risk.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Use in a well-ventilated area and prevent dispersion of dust.

  • Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place.[6] Store away from incompatible materials such as oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures.

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[7]

  • Environmental Precautions: Should not be released into the environment.[7]

  • Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[7]

The workflow for managing an accidental spill is depicted below.

Spill_Response_Workflow cluster_response Response Protocol spill Accidental Spill evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill ppe->contain cleanup Clean Up Spill (Sweep and Collect) contain->cleanup dispose Dispose of Waste in Accordance with Regulations cleanup->dispose

Caption: Workflow for responding to an accidental spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Dry chemical, foam, water spray, carbon dioxide.

  • Specific Hazards: May decompose upon combustion or in high temperatures to generate poisonous fumes.

  • Protective Equipment: Fire-extinguishing work should be done from the windward side. Uninvolved persons should evacuate to a safe place. Wear self-contained breathing apparatus and full protective gear.[6]

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[8] The primary hazards identified are skin, eye, and respiratory irritation.

This guide is intended for informational purposes and should not be a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier. Always consult the original SDS for the most detailed and up-to-date information.

References

Commercial Sourcing Guide for 4-(Trifluoromethoxy)phenylacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely and reliable procurement of key chemical reagents is paramount to project success. This technical guide provides an in-depth overview of the commercial suppliers for 4-(Trifluoromethoxy)phenylacetic acid (CAS No. 4315-07-5), a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique trifluoromethoxy group often imparts desirable properties such as enhanced metabolic stability and increased lipophilicity to target molecules.

Supplier and Product Specification Overview

A survey of prominent chemical suppliers reveals a competitive market for this compound, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from a selection of commercial vendors to facilitate a comparative analysis for procurement decisions.

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 98%Not specifiedNot specified
Thermo Scientific Chemicals (Fisher Scientific) 98%1 g, 5 g$113.70 (1 g), $379.53 (5 g)[1]
Matrix Scientific Not specified1 g, 5 g, 25 g$11.00 (1 g), $32.00 (5 g), $115.00 (25 g)[2]
INDOFINE Chemical Company 98%5 g, 25 g$85.00 (5 g), $183.00 (25 g)[3]
TCI AMERICA >97.0% (GC)Not specifiedNot specified
Chem-Impex ≥ 97% (GC)Not specifiedNot specified
Oakwood Chemical Not specified250 mgNot specified
Cenmed Not specifiedNot specified$19.69, $29.85, $115.83 (multiple listings)[4]

Key Considerations for Supplier Selection

The choice of a supplier for this compound should be guided by several critical factors beyond just the listed price. For researchers in the initial stages of discovery, smaller quantities with high purity are often required. In contrast, for process development and scale-up activities, the availability of bulk quantities and consistency between batches becomes a primary concern.

The following workflow diagram illustrates a logical approach to selecting a suitable supplier based on common research and development needs.

Supplier_Selection_Workflow cluster_criteria Decision Criteria cluster_evaluation Supplier Evaluation cluster_procurement Procurement Purity Purity Requirement Initial_Screening Initial Supplier Screening (Based on Catalog Data) Purity->Initial_Screening Quantity Quantity Needed Quantity->Initial_Screening Timeline Project Timeline Request_Quote Request Quote & Availability Timeline->Request_Quote Initial_Screening->Request_Quote COA_Review Certificate of Analysis Review Request_Quote->COA_Review Select_Supplier Select Final Supplier COA_Review->Select_Supplier Purchase_Order Issue Purchase Order Select_Supplier->Purchase_Order

Supplier Selection Workflow for Chemical Procurement

Physicochemical Properties

This compound is a white to off-white solid. Key physical and chemical properties are summarized below:

PropertyValue
CAS Number 4315-07-5[1][2][3]
Molecular Formula C9H7F3O3[2][3]
Molecular Weight 220.15 g/mol [2][3]
Melting Point 85-88 °C (lit.)

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly application-specific and are typically developed by the end-user. For synthetic chemistry applications, standard laboratory procedures for handling acidic, crystalline solids should be followed. This includes the use of appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound is generally soluble in common organic solvents. For specific reaction conditions, researchers should consult relevant scientific literature and patents that describe the synthesis of their target molecules. Suppliers provide Safety Data Sheets (SDS) which contain crucial information regarding handling, storage, and disposal.[2]

Conclusion

The commercial availability of this compound from a variety of suppliers provides researchers and drug development professionals with multiple sourcing options. A careful evaluation of supplier specifications, including purity, available quantities, and cost, alongside internal project requirements, is essential for making an informed procurement decision. The data and workflow presented in this guide serve as a valuable resource for streamlining this process.

References

The Trifluoromethoxy Group: A Linchpin in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Its unique electronic nature and steric profile confer a range of desirable attributes, from enhanced metabolic stability to improved membrane permeability. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in molecular design, complete with quantitative data, detailed experimental protocols, and visualizations of its impact on biological pathways.

Core Physicochemical Effects of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's properties stems from a combination of strong inductive effects, high lipophilicity, and steric bulk. These factors collectively impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhanced Lipophilicity

The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.[1] This increased lipophilicity, often quantified by the partition coefficient (logP), can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[1][2] This property is critical for drugs targeting the central nervous system and for improving oral bioavailability.[2]

Metabolic Stability

A key advantage of the trifluoromethoxy group is its remarkable resistance to metabolic degradation.[2] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, medicinal chemists can block a key site of metabolism, thereby increasing the drug's half-life and improving its pharmacokinetic profile.[2]

Electronic Effects and pKa Modulation

The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This powerful inductive effect can significantly influence the electron distribution within a molecule, impacting the acidity or basicity (pKa) of nearby functional groups.[3] This modulation of pKa can be crucial for optimizing a drug's solubility, receptor binding, and overall target engagement. The electron-withdrawing nature of the -OCF₃ group is even stronger than that of a trifluoromethyl group.[4]

Quantitative Impact on Molecular Properties

The introduction of a trifluoromethoxy group leads to predictable, quantifiable changes in a molecule's physicochemical parameters. The following tables summarize the impact of this functional group on lipophilicity and metabolic stability in representative molecular scaffolds.

Table 1: Effect of Trifluoromethoxy Substitution on Lipophilicity (logP)

Parent MoleculelogP of ParentSubstituted MoleculelogP of Substituted MoleculeΔlogPReference
Anisole2.114-(Trifluoromethoxy)anisole3.35+1.24Calculated
Toluene2.734-(Trifluoromethoxy)toluene3.97+1.24Calculated
Phenol1.464-(Trifluoromethoxy)phenol2.70+1.24Calculated

Table 2: Comparative Metabolic Stability of a Drug Candidate with and without a Trifluoromethoxy Group

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Methoxy-substituted Analog1546.2Hypothetical Data
Trifluoromethoxy-substituted Analog> 120< 5.8Hypothetical Data

Experimental Protocols for Property Determination

Accurate assessment of the trifluoromethoxy group's impact requires robust experimental methodologies. The following sections detail standard protocols for measuring key physicochemical properties.

Determination of Lipophilicity (logP) by the Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient.[5][6]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at a specific pH (typically 7.4 to mimic physiological conditions) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.[5]

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[5]

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a flask. The ratio of the organic to aqueous phase can be varied depending on the expected lipophilicity.[7]

  • Equilibration: Shake the flask for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.[8] Let the phases separate completely, which may require centrifugation.[8]

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[7]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[9]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.[10][11]

Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).[11]

    • Prepare a working solution of the test compound (e.g., 1 µM) in the buffer.[12]

    • Thaw cryopreserved liver microsomes (human or other species) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the buffer.[12]

    • Prepare a solution of the NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.[10]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[10]

    • Incubate the reaction mixture at 37°C with gentle shaking.[10]

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[12]

    • Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.[10]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).[11]

    • Calculate the half-life (t½) as 0.693/k.[14]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration).[14]

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[15][16]

Methodology:

  • Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[15]

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[15] Add an inert salt (e.g., KCl) to maintain a constant ionic strength.[15]

  • Titration:

    • Place the sample solution in a beaker with a magnetic stirrer.[17]

    • Immerse the calibrated pH electrode in the solution.[17]

    • Add small, precise volumes of a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH) titrant.[15]

    • Record the pH after each addition, allowing the reading to stabilize.[15]

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[17] This corresponds to the inflection point of the titration curve.

    • Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Visualization of Biological Impact

The influence of the trifluoromethoxy group extends to the modulation of a molecule's interaction with biological targets and its subsequent effect on signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for two drugs where fluorine substitution plays a critical role.

G cluster_0 Experimental Workflow for logP Determination prep Prepare Saturated n-Octanol and Buffer mix Mix Compound with n-Octanol and Buffer prep->mix sample Prepare Compound Stock Solution sample->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate quantify Quantify Compound in Each Phase separate->quantify calc Calculate logP quantify->calc

Workflow for logP determination by the shake-flask method.

G cluster_1 Riluzole's Neuroprotective Signaling Pathway Riluzole Riluzole (contains -OCF3 group) NaChannel Voltage-gated Na+ Channels Riluzole->NaChannel Inhibits NMDA_Kainate NMDA/Kainate Receptors Riluzole->NMDA_Kainate Inhibits GlutamateRelease Inhibition of Glutamate Release NaChannel->GlutamateRelease Leads to Excitotoxicity Reduced Excitotoxicity GlutamateRelease->Excitotoxicity PostsynapticBlock Postsynaptic Blockade NMDA_Kainate->PostsynapticBlock Leads to PostsynapticBlock->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Simplified signaling pathway of the neuroprotective drug Riluzole.

G cluster_2 Flurprimidol's Mechanism of Action in Plants Flurprimidol Flurprimidol (contains -OCF3 phenyl group) P450 Cytochrome P450 Monooxygenases Flurprimidol->P450 Inhibits GA_Biosynthesis Gibberellin Biosynthesis P450->GA_Biosynthesis Catalyzes GA12_aldehyde GA12-aldehyde CellElongation Reduced Cell Elongation GA_Biosynthesis->CellElongation Promotes ent_kaurene ent-kaurene ent_kaurene->GA12_aldehyde GrowthRetardation Plant Growth Retardation CellElongation->GrowthRetardation

Mechanism of action for the plant growth regulator Flurprimidol.

Conclusion

The trifluoromethoxy group is a uniquely powerful substituent in the medicinal chemist's toolkit. Its ability to concurrently enhance lipophilicity, block metabolic pathways, and modulate electronic properties provides a multifaceted approach to optimizing drug candidates. A thorough understanding of its effects, supported by robust experimental data and a clear picture of its influence on biological systems, is essential for leveraging its full potential in the development of novel therapeutics. The strategic application of the -OCF₃ group will undoubtedly continue to be a key driver of innovation in drug discovery.

References

4-(Trifluoromethoxy)phenylacetic Acid: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylacetic acid, a specialized chemical compound identified by its CAS number 4315-07-5, has emerged as a pivotal building block in contemporary organic synthesis.[1] Its structure, featuring a phenylacetic acid core substituted with a trifluoromethoxy (-OCF₃) group, imparts a unique combination of properties that are highly sought after in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The trifluoromethoxy moiety significantly influences the electronic and steric characteristics of the molecule, enhancing its lipophilicity, metabolic stability, and ability to participate in specific intermolecular interactions, making it an invaluable tool for medicinal chemists and process development scientists.[3] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and a visualization of its role in a key biological pathway.

Physicochemical and Spectroscopic Data

The unique properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various synthetic procedures.

PropertyValueReference
Molecular Formula C₉H₇F₃O₃[4]
Molecular Weight 220.15 g/mol [4]
CAS Number 4315-07-5[4]
Appearance White to off-white crystalline powder[2]
Melting Point 85-88 °C[4]
Boiling Point 260.6 ± 35.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Purity ≥97%[2]
Solubility Soluble in methanol and other organic solvents[2]
InChI Key ZMTIBXQPXBUWPQ-UHFFFAOYSA-N[4]
SMILES OC(=O)Cc1ccc(OC(F)(F)F)cc1[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Two common and effective methods are detailed below.

Method 1: Hydrolysis of 4-(Trifluoromethoxy)benzyl Cyanide

A widely used method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides.[5] This two-step process typically involves the synthesis of the benzyl cyanide intermediate followed by its hydrolysis under acidic or basic conditions.

This procedure is adapted from general methods for the cyanation of benzyl halides.

  • Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: To the flask, add sodium cyanide (NaCN, 1.2 equivalents) and a suitable solvent such as a mixture of ethanol and water.

  • Addition of Benzyl Halide: While stirring the suspension, slowly add a solution of 4-(trifluoromethoxy)benzyl chloride (1.0 equivalent) in ethanol through the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(trifluoromethoxy)benzyl cyanide, which can be purified further by vacuum distillation or recrystallization.

This protocol is based on the general acid-catalyzed hydrolysis of nitriles.[5]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-(trifluoromethoxy)benzyl cyanide (1.0 equivalent).

  • Hydrolysis: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux and stir vigorously for 3-5 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and carefully pour it over crushed ice with stirring. The solid this compound will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of hexane and ethyl acetate) to afford the pure acid.

Method 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route to aryl-substituted thioamides, which can then be hydrolyzed to the corresponding carboxylic acids.[2][6][7] This method is particularly useful when the corresponding acetophenone is readily available.

G acetophenone 4-(Trifluoromethoxy)acetophenone thioamide 4-(Trifluoromethoxy)phenylthioacetamide acetophenone->thioamide Willgerodt-Kindler Reaction amine Morpholine amine->thioamide sulfur Sulfur sulfur->thioamide hydrolysis Acid or Base Hydrolysis thioamide->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(trifluoromethoxy)acetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress can be monitored by TLC.

  • Formation of Thioamide: Upon completion, cool the reaction mixture and pour it into cold water. The solid thioamide derivative will precipitate. Collect the solid by filtration and wash with water.

  • Hydrolysis: The crude thioamide is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH) until the thioamide is fully converted to the carboxylic acid.

  • Work-up and Purification: If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and purify by recrystallization as described in Method 1.

Applications in Organic Synthesis: Amide Coupling

This compound is an excellent substrate for amide bond formation, a cornerstone reaction in medicinal chemistry. The resulting amides often exhibit enhanced biological activity due to the favorable properties imparted by the trifluoromethoxy group.

General Amide Coupling Workflow

G acid This compound amide Amide Product acid->amide Amide Coupling coupling Coupling Reagent (e.g., HATU, EDCI) coupling->amide amine Primary or Secondary Amine amine->amide base Base (e.g., DIPEA, Et3N) base->amide solvent Aprotic Solvent (e.g., DMF, DCM) solvent->amide G cluster_0 Cell Membrane cluster_1 Cytoplasm arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox Oxygenation prostaglandins Prostaglandins (PGH2) cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation Further Metabolism inhibitor 4-(Trifluoromethoxy)phenylacetic Acid Derivative inhibitor->cox Inhibition

References

The Trifluoromethoxy Phenylacetic Acid Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenylacetic acid has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The unique physicochemical properties conferred by the trifluoromethoxy (-OCF3) group—including enhanced metabolic stability, increased lipophilicity, and potent biological activity—have made it a valuable building block for drug discovery programs targeting a range of diseases. This technical guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of anti-inflammatory, anti-cancer, and anti-parasitic agents. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are provided, alongside a quantitative summary of their biological activities. Furthermore, this guide illustrates the key signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.

Introduction

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy group has garnered significant attention for its ability to enhance metabolic stability and lipophilicity, thereby improving oral bioavailability and cellular permeability. This compound, as a readily available and versatile intermediate, provides an ideal starting point for the synthesis of novel drug candidates. Its derivatives have shown promise in a variety of therapeutic areas, including the inhibition of key enzymes in inflammatory pathways and the disruption of vital processes in pathogenic organisms. This guide will delve into the specific applications of this scaffold, providing the necessary technical details for its utilization in a research and development setting.

Therapeutic Applications and Quantitative Data

Derivatives of this compound have been investigated for a range of therapeutic applications. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Phenylacetic acid derivatives have been explored as inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

Compound IDTargetAssayIC50/EC50 (µM)Cell LineReference
Hypothetical Derivative A COX-2In vitro enzyme inhibitionData not available--
Hypothetical Derivative B NF-κBLuciferase reporter assayData not availableHEK293-

Note: Specific IC50/EC50 values for direct derivatives of this compound in anti-inflammatory assays were not available in the public domain at the time of this publication. The table is provided as a template for future studies.

Anti-Cancer Activity

The trifluoromethoxy group has been incorporated into various anti-cancer agents to enhance their efficacy. Phenylacetic acid derivatives have been shown to possess antiproliferative activity against a range of cancer cell lines.

Table 2: Antiproliferative Activity of Phenylacetic Acid Derivatives

Compound IDCancer Cell LineAssayIC50 (mcg/mL)Reference
Exemplified Phenylacetic Acid Derivative Lung A549MTT Assay46[1]
Exemplified Phenylacetic Acid Derivative Nasopharyngeal CNE-2ZMTT Assay21[1]
Exemplified Phenylacetic Acid Derivative Kidney G-401MTT Assay22[1]
Exemplified Phenylacetic Acid Derivative Laryngeal HEP-2MTT Assay71[1]
Exemplified Phenylacetic Acid Derivative HEK-293MTT Assay17[1]
Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a key enzyme in the biosynthesis of active steroid hormones and represents a therapeutic target for hormone-dependent cancers. While direct derivatives of this compound as STS inhibitors are not explicitly detailed in the available literature, the structural motif is present in some potent inhibitors.

Table 3: Steroid Sulfatase Inhibitory Activity of Related Compounds

Compound IDAssayIC50 (nM)Cell LineReference
Sulfamoylated 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l) Radioisotope enzymatic assay36.78-[2]
Sulfamate-based tetrahydroisoquinoline derivative STS-transfected HEK-293 cells3.9HEK-293[3]
Sulfamate-based tetrahydroisoquinoline derivative STS-transfected HEK-293 cells8.9HEK-293[3]
Sulfamate-based tetrahydroisoquinoline derivative STS-transfected HEK-293 cells16.6HEK-293[3]
Anti-Cryptosporidial Activity

Cryptosporidiosis is a parasitic disease for which new effective treatments are needed. A derivative of a related fluorinated phenylacetic acid has shown potent activity against Cryptosporidium parvum.

Table 4: Anti-Cryptosporidial Activity of a Fluorinated Phenylacetic Acid Derivative

Compound IDTarget OrganismAssayEC50 (µM)Reference
2-[4-fluoro-3-(trifluoromethoxy)phenyl]-1-(4-{[4][5][6]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one Cryptosporidium parvumin vitro growth inhibitionNot explicitly stated for this derivative, but a related compound showed an EC50 of 0.07 µM

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by this compound derivatives is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in their therapeutic effects.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation.[4][7] Many anti-inflammatory drugs act by inhibiting this pathway at various points.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB IkB->NF_kB_active degrades, releasing Nucleus Nucleus NF_kB_active->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression Inhibitor Potential Inhibition by 4-(Trifluoromethoxy)phenylacetic acid derivatives Inhibitor->IKK_complex Inhibitor->IkB prevents degradation

NF-κB Signaling Pathway and Potential Inhibition Points.
COX-2 Pathway in Prostaglandin Synthesis

Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) target this enzyme.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation Prostaglandins->Inflammation promote Inhibitor Potential Inhibition by 4-(Trifluoromethoxy)phenylacetic acid derivatives Inhibitor->COX2

COX-2 Pathway and Potential Inhibition by Derivatives.
Steroid Sulfatase (STS) Pathway

Steroid sulfatase plays a crucial role in the production of active steroid hormones from their inactive sulfate conjugates.

STS_Pathway DHEAS Dehydroepiandrosterone Sulfate (DHEAS) STS Steroid Sulfatase (STS) Enzyme DHEAS->STS Estrone_Sulfate Estrone Sulfate (E1S) Estrone_Sulfate->STS DHEA Dehydroepiandrosterone (DHEA) STS->DHEA hydrolyzes to Estrone Estrone (E1) STS->Estrone hydrolyzes to Androgens_Estrogens Active Androgens and Estrogens DHEA->Androgens_Estrogens Estrone->Androgens_Estrogens Tumor_Growth Hormone-Dependent Tumor Growth Androgens_Estrogens->Tumor_Growth promote Inhibitor Potential Inhibition by 4-(Trifluoromethoxy)phenylacetic acid derivatives Inhibitor->STS

Steroid Sulfatase Pathway and Potential Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays relevant to its therapeutic applications.

Synthesis of this compound

A general, multi-step synthesis for trifluorophenylacetic acids is described, which can be adapted for the specific synthesis of the 4-(Trifluoromethoxy) isomer. This process typically involves the formation of a Grignard reagent followed by allylation and subsequent oxidation.[8][9]

Step 1: Allylation of a Trifluoromethoxybromobenzene

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromo-4-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • Once the Grignard reagent formation is complete (indicated by the disappearance of magnesium), cool the reaction mixture in an ice bath.

  • Add allyl bromide dropwise to the Grignard reagent solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude allyl-4-(trifluoromethoxy)benzene.

Step 2: Oxidative Cleavage to this compound

  • Dissolve the crude allyl-4-(trifluoromethoxy)benzene in a mixture of acetonitrile, carbon tetrachloride, and water.

  • Add sodium periodate and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the biphasic mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Add water and extract the mixture with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow Start 1-Bromo-4-(trifluoromethoxy)benzene Grignard Grignard Formation (Mg, THF) Start->Grignard Allylation Allylation (Allyl bromide) Grignard->Allylation Intermediate Allyl-4-(trifluoromethoxy)benzene Allylation->Intermediate Oxidation Oxidative Cleavage (NaIO4, RuCl3) Intermediate->Oxidation Product This compound Oxidation->Product

References

An In-depth Technical Guide to the Synthesis of Fluorinated Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into phenylacetic acid derivatives is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing these valuable compounds, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in laboratory application.

Core Synthetic Strategies

The synthesis of fluorinated phenylacetic acid derivatives can be broadly categorized into three main approaches:

  • Direct Fluorination of Phenylacetic Acid Precursors: This involves the introduction of a fluorine atom at the benzylic position (α-carbon) of a pre-existing phenylacetic acid scaffold.

  • Synthesis from Fluorinated Aromatic Precursors: This strategy builds the phenylacetic acid moiety onto an aromatic ring that already contains the desired fluorine substituent(s).

  • Cross-Coupling Methodologies: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the fluorinated aryl-acetic acid framework.

This guide will delve into the specifics of each of these strategies, providing practical insights for their implementation.

Direct Benzylic C-H Fluorination and Decarboxylative Fluorination

A powerful and direct method for the synthesis of α-fluorinated phenylacetic acids involves the selective fluorination of the benzylic C-H bond. A prominent approach utilizes an electrophilic fluorine source, such as Selectfluor®, activated by a base like 4-(dimethylamino)pyridine (DMAP). Interestingly, the reaction conditions can be tuned to favor either direct C-H fluorination or a decarboxylative fluorination, offering divergent synthetic pathways from the same starting material.[1][2][3][4][5]

A divergent radical strategy for the fluorination of phenylacetic acid derivatives can be induced by a charge-transfer complex between Selectfluor® and 4-(dimethylamino)pyridine.[2][3][5][6] The selectivity of the reaction is critically dependent on the solvent system. In the presence of water, decarboxylative fluorination is the dominant pathway, leading to the formation of benzyl fluorides through a single-electron oxidation mechanism.[2][3][4][5] Conversely, non-aqueous conditions promote the formation of α-fluoro-α-arylcarboxylic acids via a hydrogen atom transfer (HAT) mechanism.[2][4]

Experimental Protocol: α-Fluorination of Phenylacetic Acid Derivatives[3]

This protocol describes the direct benzylic C-H fluorination of phenylacetic acid derivatives in non-aqueous conditions.

Materials:

  • Phenylacetic acid derivative (substrate)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the phenylacetic acid substrate (1.0 equiv., e.g., 1.8 mmol), DMAP (2.0 equiv., e.g., 3.6 mmol), and Selectfluor® (1.2 equiv., e.g., 2.16 mmol, 765.2 mg).

  • Add acetonitrile (e.g., 9 mL) to the vessel.

  • Seal the vessel and stir the reaction mixture at room temperature for one hour.

  • After one hour, quench the reaction by adding 1 M HCl (e.g., 10 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude α-fluorinated phenylacetic acid derivative.

  • Purify the crude product by column chromatography if necessary.

Experimental Protocol: Decarboxylative Fluorination of Phenylacetic Acid Derivatives[2][4][5]

This protocol outlines the decarboxylative fluorination of phenylacetic acid derivatives in aqueous conditions.

Materials:

  • Phenylacetic acid derivative (substrate)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Selectfluor®

  • Sodium fluoride (NaF)

  • Acetone

  • Water

Procedure:

  • In a reaction vessel, combine the phenylacetic acid substrate (1.0 equiv.), DMAP (2.0 equiv.), Selectfluor® (3.0 equiv.), and sodium fluoride (2.0 equiv.).

  • Add a 1:1 mixture of acetone and water as the solvent.

  • Heat the reaction mixture to 70°C for 30 minutes.

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup and extraction with an organic solvent.

  • Dry the organic phase, concentrate, and purify the resulting benzyl fluoride derivative, often by column chromatography.

Quantitative Data for Direct Fluorination Methods
SubstrateProduct TypeReagentsSolventTemp. (°C)TimeYield (%)
Phenylacetic acidα-FluoroSelectfluor®, DMAPMeCNRT1 hGood to Excellent (NMR)
4-Methoxyphenylacetic acidα-FluoroSelectfluor®, DMAPMeCNRT1 hGood to Excellent (NMR)
4-Chlorophenylacetic acidα-FluoroSelectfluor®, DMAPMeCNRT1 hGood to Excellent (NMR)
Phenylacetic acidDecarboxylativeSelectfluor®, DMAP, NaFAcetone/H₂O (1:1)7030 minModerate to Good (NMR)
4-Bromophenylacetic acidDecarboxylativeSelectfluor®, DMAP, NaFAcetone/H₂O (1:1)7030 minModerate to Good (NMR)

Note: Yields are reported as NMR yields as cited in the literature; isolated yields may be lower.[2][5]

Visualization of Direct Fluorination Pathways

G cluster_start Starting Material cluster_alpha α-Fluorination cluster_decarboxylative Decarboxylative Fluorination start Phenylacetic Acid Derivative reagents_alpha Selectfluor® (1.2 equiv) DMAP (2 equiv) Acetonitrile (Solvent) start->reagents_alpha reagents_decarb Selectfluor® (3 equiv) DMAP (2 equiv) NaF (2 equiv) Acetone/Water (1:1) start->reagents_decarb conditions_alpha Room Temperature 1 hour reagents_alpha->conditions_alpha product_alpha α-Fluoro Phenylacetic Acid conditions_alpha->product_alpha conditions_decarb 70°C 30 minutes reagents_decarb->conditions_decarb product_decarb Benzyl Fluoride conditions_decarb->product_decarb

Caption: Divergent synthesis from phenylacetic acid derivatives.

Synthesis from Fluorinated Aromatic Precursors

Hydrolysis of Fluorinated Benzyl Cyanides

The hydrolysis of a fluorinated benzyl cyanide is a robust and high-yielding method for preparing the corresponding fluorinated phenylacetic acid. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Fluorobenzyl Cyanide[7][8][9]

Materials:

  • 2-Fluorobenzyl cyanide

  • Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a dilute sulfuric acid solution by carefully adding sulfuric acid to water. For a large-scale reaction, a mixture of 1150 mL of water and 840 mL of commercial sulfuric acid can be used for 700 g of benzyl cyanide.[7] A smaller scale modification uses a mixture of 100 mL of water, 100 mL of concentrated sulfuric acid, and 100 mL of glacial acetic acid for 100 g of benzyl cyanide.[7]

  • Add the 2-fluorobenzyl cyanide to the acid solution.

  • Heat the mixture to reflux and stir vigorously for approximately 3 hours.

  • After the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the crude product.

  • Filter the solid 2-fluorophenylacetic acid.

  • Wash the crude product with hot water.

  • The product can be further purified by recrystallization or distillation under reduced pressure.

Diazotization of Fluoroanilines

This multi-step synthesis begins with the diazotization of a fluoroaniline, followed by a copper-catalyzed addition reaction with vinylidene chloride to form a trichloroethyl intermediate. Subsequent hydrolysis yields the desired fluorophenylacetic acid.[8]

Experimental Protocol: Synthesis of 4-Fluorophenylacetic Acid via Diazotization[10]

Step 1: Diazotization and Addition

  • In a reaction vessel, a fluoroaniline is reacted with a diazo reagent in the presence of vinylidene chloride, an acid, a phase transfer catalyst, and a copper-series catalyst to form a difluorophenyl trichloroethane intermediate.

Step 2: Hydrolysis

  • Under a nitrogen atmosphere, add 400g of 25% hydrochloric acid to a three-necked flask and heat to 65-75°C.

  • Add 300g of the intermediate 1-(2,2,2-trichloroethyl)-4-fluorobenzene and 50g of dichloroethane dropwise.

  • After the addition is complete, maintain the reaction at temperature for 8 hours.

  • Cool the reaction mixture and quench by adding it dropwise to ice water.

  • Filter the precipitate, wash, and recrystallize from toluene to obtain pure 4-fluorophenylacetic acid.

Quantitative Data for Synthesis from Fluorinated Precursors
Starting MaterialProductKey ReagentsYield (%)Purity (%)
2,3-Difluoroaniline2,3-Difluorophenylacetic acidDiazo reagent, Vinylidene chloride, Cu-catalyst, HCl->99 (HPLC)
4-Fluoroaniline4-Fluorophenylacetic acidDiazo reagent, Vinylidene chloride, Cu-catalyst, HCl->99 (HPLC)
3-Fluoroaniline3-Fluorophenylacetic acidDiazo reagent, Vinylidene chloride, Cu-catalyst, p-TsOH->99 (HPLC)

Note: Yields for the multi-step diazotization process were not explicitly stated in the provided source, but high purity of the final product is reported.[8]

Visualization of the Diazotization Pathway

G start Fluoroaniline step1 Diazotization & Addition (Vinylidene Chloride, Cu-catalyst) start->step1 intermediate Difluorophenyl Trichloroethane step1->intermediate step2 Hydrolysis (Acid, Heat) intermediate->step2 product Fluorophenylacetic Acid step2->product

Caption: Synthesis via diazotization of fluoroaniline.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. While less direct, it can be adapted for the synthesis of fluorinated phenylacetic acid derivatives, for instance, by coupling a fluorinated aryl boronic acid with a suitable acetic acid synthon.

General Experimental Protocol: Suzuki-Miyaura Coupling[11][12]

Materials:

  • Fluorinated aryl halide (e.g., 1-bromo-4-fluorobenzene)

  • Aryl boronic acid (or ester) with an acetic acid or precursor sidechain

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., DMF/H₂O, dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen), add the fluorinated aryl halide (1.0 equiv.), the boronic acid derivative (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv.).

  • Add the degassed solvent.

  • Heat the reaction mixture (e.g., 70-110°C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualization of the Suzuki-Miyaura Coupling Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions aryl_halide Fluorinated Aryl Halide catalyst Pd Catalyst boronic_acid Aryl Boronic Acid (with acetic acid synthon) base Base catalyst->base solvent Solvent & Heat base->solvent product Fluorinated Phenylacetic Acid Derivative

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

The synthesis of fluorinated phenylacetic acid derivatives is a rich field with multiple effective strategies. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. Direct fluorination offers an elegant and atom-economical route to α-fluorinated products. Synthesis from fluorinated precursors provides reliable access to a wide range of isomers. Finally, cross-coupling methodologies represent a powerful, albeit more complex, approach for constructing these important molecules. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of their synthetic endeavors.

References

The Trifluoromethoxy Moiety: A Technical Guide to Its Role in Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group, a fluorinated functional moiety, has garnered significant attention in medicinal chemistry for its unique ability to modulate the physicochemical and biological properties of parent molecules. Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a valuable substituent in the design of novel therapeutics. This technical guide provides an in-depth analysis of the biological activities of compounds containing a trifluoromethoxy group, focusing on approved pharmaceuticals. It summarizes quantitative biological data, details the experimental protocols used for their determination, and visualizes key mechanisms of action to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Physicochemical Impact of the Trifluoromethoxy Group

The strategic incorporation of fluorine-containing groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF₃) moiety is particularly notable for the profound changes it imparts to a molecule's properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group offers a distinct combination of high electronegativity and greater lipophilicity, with a Hansch π parameter of +1.04.[1] This enhanced lipophilicity can significantly improve a compound's ability to cross biological membranes, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, rendering the trifluoromethoxy group highly resistant to metabolic degradation.[1] This increased metabolic stability can lead to a longer half-life in the body, potentially reducing required dosages and administration frequency. These properties collectively contribute to the enhanced biological activity and improved pharmacokinetic profiles of drug candidates.

Biological Activities of Marketed Drugs Featuring the Trifluoromethoxy Moiety

The utility of the trifluoromethoxy group is exemplified by its presence in several FDA-approved drugs across diverse therapeutic areas. This section explores the biological activities of four such compounds: Riluzole, Sonidegib, Delamanid, and Pretomanid.

Riluzole: A Neuroprotective and Anti-Cancer Agent

Riluzole, chemically known as 2-amino-6-(trifluoromethoxy)benzothiazole, was initially approved for the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective qualities.[2] Its mechanism is believed to involve the inhibition of glutamate release.[2] More recently, preclinical studies have demonstrated its potential as an anti-cancer agent, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3][4][5]

Sonidegib: A Hedgehog Pathway Inhibitor for Cancer Therapy

Sonidegib is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development that can be aberrantly activated in several cancers.[6][7] It is approved for the treatment of locally advanced basal cell carcinoma (BCC).[8][9] Sonidegib functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway, thereby disrupting downstream signal transduction and exerting antitumor activity.[8][9]

Delamanid and Pretomanid: Novel Anti-Tuberculosis Agents

Delamanid and Pretomanid are both nitroimidazole-class antibiotics that are crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB).[10][11][12][13] Both are prodrugs that require activation by a deazaflavin-dependent nitroreductase (Ddn) within the mycobacterium.[13][14][15] Their mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[10][14][15]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of the discussed compounds, providing key quantitative metrics such as IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration).

Table 1: Anti-Cancer Activity of Riluzole Derivatives

CompoundCell LineIC₅₀ (µmol/L)
Riluzole Derivative 4a HeLa (Cervical Cancer)7.76
MCF-7 (Breast Cancer)7.72
Riluzole Derivative 4b HepG2 (Liver Cancer)17.97
Riluzole Derivative 2 SP2/0 (Myeloma)7.45

Data sourced from Wu X, et al. (2020).[3]

Table 2: Hedgehog Pathway Inhibition by Sonidegib

CompoundAssayTargetIC₅₀ (nM)
Sonidegib (NVP-LDE225) GLI Luciferase ReporterSmoothened (SMO)100-700 (cell type dependent)

Data is indicative, based on multiple studies of SMO inhibitors.[16]

Table 3: Anti-Mycobacterial Activity of Delamanid and Pretomanid

CompoundOrganismMIC Range (µg/mL)
Delamanid Mycobacterium tuberculosis0.006 - 0.05
Pretomanid Mycobacterium tuberculosis0.005 - 0.48

Data sourced from multiple studies.[10][17]

Mechanisms of Action: Visualized Signaling Pathways

To elucidate the functional roles of these compounds, the following diagrams illustrate their respective signaling pathways.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH1 SMO SMO PTCH->SMO Inhibition SUFU SUFU SMO->SUFU Relieves Inhibition Shh Shh Ligand Shh->PTCH Binds & Inhibits Sonidegib Sonidegib Sonidegib->SMO Inhibition GLI GLI SUFU->GLI Inhibition GLI_active Active GLI GLI->GLI_active Activation TargetGenes Target Gene Expression GLI_active->TargetGenes Transcription

Hedgehog signaling pathway inhibition by Sonidegib.

Mycolic_Acid_Synthesis cluster_activation Prodrug Activation cluster_synthesis Mycolic Acid Biosynthesis Delamanid Delamanid (Prodrug) Ddn Ddn Enzyme (Nitroreductase) Delamanid->Ddn Pretomanid Pretomanid (Prodrug) Pretomanid->Ddn ActiveMetabolite Reactive Nitrogen Species (e.g., NO) Ddn->ActiveMetabolite Activation MycolicAcids Methoxy- & Keto- Mycolic Acids ActiveMetabolite->MycolicAcids Inhibition Precursors Fatty Acid Precursors Precursors->MycolicAcids Synthesis Pathway CellWall Mycobacterial Cell Wall MycolicAcids->CellWall Incorporation

Mycolic acid synthesis inhibition by Delamanid & Pretomanid.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of biological activity. This section provides protocols for the key assays used to generate the data presented in this guide.

Protocol for Cell Viability/Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.[19]

  • Absorbance Reading: Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[18][20] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18][20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Protocol for Minimum Inhibitory Concentration (MIC) against M. tuberculosis (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Alamar Blue reagent

  • 10% Tween 80

  • 96-well microplates

Procedure:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to the mid-log phase of growth (OD₆₀₀ of 0.4-0.8).[21] Adjust the bacterial suspension with fresh broth to match the turbidity of a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[21]

  • Plate Setup: Add 200 µL of sterile water to the perimeter wells of a 96-well plate to minimize evaporation.[21]

  • Drug Dilution: Dispense 100 µL of supplemented 7H9 broth into the test wells. Prepare two-fold serial dilutions of the test compounds directly in the plate.[21]

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the drug dilutions. Include drug-free wells as growth controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After the initial incubation, add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.[21]

  • Second Incubation: Re-incubate the plates for an additional 24 hours at 37°C.

  • Reading Results: Assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, capable of significantly enhancing the drug-like properties of a molecule. The successful development of drugs like Riluzole, Sonidegib, Delamanid, and Pretomanid underscores the value of this moiety in overcoming challenges related to metabolic stability and bioavailability. As synthetic methodologies for the introduction of the -OCF₃ group continue to improve, its application in drug discovery is expected to expand further. Future research will likely focus on exploring the utility of this group in novel chemical scaffolds and against a wider range of biological targets, paving the way for the next generation of innovative therapeutics.

References

A Technical Guide to 4-(Trifluoromethoxy)phenylacetic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(Trifluoromethoxy)phenylacetic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique trifluoromethoxy group imparts desirable properties, making it a valuable building block in medicinal chemistry.[1][2][3] This guide covers its physicochemical properties, synthesis methodologies, and its role in the production of notable pharmaceuticals, with a focus on the anti-inflammatory drug candidate, Cilomilast.

Physicochemical Properties

This compound (CAS 4315-07-5) is a white to off-white crystalline solid.[4] The presence of the trifluoromethoxy (-OCF₃) group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.[3]

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₉H₇F₃O₃[5]
Molecular Weight 220.15 g/mol [5]
Melting Point 85-88 °C[1][6]
Boiling Point 260.6 ± 35.0 °C at 760 mmHg[1][5]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 111.4 ± 25.9 °C[1]
XLogP3 2.6[5]

Synthesis of the Intermediate

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method is the Willgerodt-Kindler reaction, which converts aryl ketones into the corresponding thioamides, followed by hydrolysis to the carboxylic acid.[7][8]

The general workflow begins with 4-(trifluoromethoxy)acetophenone, which undergoes a reaction with sulfur and an amine (such as morpholine) to form a thiomorpholide intermediate.[8][9] Subsequent hydrolysis yields the final phenylacetic acid derivative. This method is advantageous for its reliability in forming the carbon-carbon bond of the acetic acid side chain.[10]

Synthesis_Workflow A 4-(Trifluoromethoxy)acetophenone B Thiomorpholide Intermediate A->B Willgerodt-Kindler Reaction (S₈, Morpholine) C This compound B->C Hydrolysis (e.g., NaOH, H₂O)

Figure 1: General synthesis workflow for this compound.

Application as a Pharmaceutical Intermediate: The Case of Cilomilast

This compound is a crucial building block for synthesizing a range of biologically active molecules, particularly those with anti-inflammatory properties.[1][11] Its most prominent application is in the synthesis of Cilomilast (SB-207,499), a second-generation, selective phosphodiesterase-4 (PDE4) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD).[12][13][14]

Cilomilast never received final marketing approval due to its side-effect profile, but it remains a significant compound in the study of PDE4 inhibition.[12]

PDE4 is a key enzyme that degrades cyclic adenosine monophosphate (cAMP) within pro-inflammatory and immune cells.[15] By inhibiting PDE4, Cilomilast increases intracellular cAMP levels.[16] This elevation leads to a cascade of anti-inflammatory effects, including the suppression of inflammatory cells like macrophages and lymphocytes, and the relaxation of airway smooth muscle.[13][17] Cilomilast shows high selectivity for the PDE4D isoform.[15][18]

Signaling_Pathway cluster_cell Inflammatory Cell Cilomilast Cilomilast PDE4 PDE4 Enzyme Cilomilast->PDE4 inhibits cAMP cAMP AMP AMP cAMP->AMP degradation PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP ATP->cAMP Adenylyl Cyclase Inflammation Pro-inflammatory Mediator Release PKA->Inflammation suppresses

Figure 2: Simplified signaling pathway of Cilomilast via PDE4 inhibition.

Experimental Protocols

The following are generalized protocols based on common synthetic procedures for compounds of this class. Researchers should consult specific literature for precise, optimized conditions.

  • Objective: To synthesize the title compound from 4-(trifluoromethoxy)acetophenone.

  • Materials:

    • 4-(Trifluoromethoxy)acetophenone

    • Elemental Sulfur (S₈)

    • Morpholine

    • A suitable high-boiling solvent (e.g., Toluene, DMF)

    • Sodium Hydroxide (NaOH) solution

    • Hydrochloric Acid (HCl)

    • Ethyl Acetate

  • Procedure:

    • To a reaction vessel, add 4-(trifluoromethoxy)acetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (2.0 eq).

    • Add the solvent and heat the mixture to reflux (typically 130-150 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Hydrolysis Step: Add an aqueous solution of NaOH (e.g., 20%) to the mixture and heat to reflux for another 8-12 hours to hydrolyze the intermediate thioamide.

    • Cool the mixture and perform a work-up. Wash the aqueous layer with a non-polar solvent like ethyl acetate to remove unreacted starting material and byproducts.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the crude this compound.

    • Filter the solid precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

  • Objective: To couple this compound with an amine, a key step in forming the core of many pharmaceuticals.

  • Materials:

    • This compound

    • A target amine (e.g., a piperazine derivative)

    • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)

    • A non-nucleophilic base: DIEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

    • Anhydrous solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the coupling agents, EDC (1.2 eq) and HOBt (1.2 eq), to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve the target amine (1.1 eq) and the base (2.0 eq) in the same anhydrous solvent.

    • Slowly add the amine solution to the activated acid solution.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting crude amide using column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique electronic and metabolic properties, conferred by the trifluoromethoxy group, make it a preferred building block for developing drugs with enhanced biological activity and stability.[1][3] As demonstrated by its role in the synthesis of PDE4 inhibitors like Cilomilast, this compound facilitates the construction of complex molecules targeting critical biological pathways. The synthetic routes, while requiring careful optimization, are well-established, ensuring its accessibility for both research and industrial-scale applications.[1]

References

Methodological & Application

Synthesis Protocol for 4-(Trifluoromethoxy)phenylacetic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 4-(Trifluoromethoxy)phenylacetic acid, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals.[1] Two primary synthetic routes are presented, commencing from the readily available precursor 4-(trifluoromethoxy)benzyl halide. The protocols described herein are based on established chemical transformations and offer reliable methods for obtaining the target compound. Quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound (CAS No. 4315-07-5) is a carboxylic acid derivative featuring a trifluoromethoxy substituent on the phenyl ring.[2] This functional group imparts unique properties, including high electronegativity and stability, making it a desirable component in the design of biologically active molecules.[1] This application note details two effective laboratory-scale synthetic pathways for this compound: the hydrolysis of 4-(trifluoromethoxy)benzyl cyanide and the carbonation of a 4-(trifluoromethoxy)benzylmagnesium halide (Grignard reagent).

Data Presentation

ParameterRoute 1: Nitrile HydrolysisRoute 2: Grignard Carbonation
Starting Material 4-(Trifluoromethoxy)benzyl halide4-(Trifluoromethoxy)benzyl halide
Key Intermediates 4-(Trifluoromethoxy)benzyl cyanide4-(Trifluoromethoxy)benzylmagnesium halide
Key Reactions Cyanation, HydrolysisGrignard formation, Carbonation
Typical Reagents Sodium cyanide, Sulfuric acidMagnesium, Dry Ice (solid CO2)
Reaction Conditions Cyanation: Reflux; Hydrolysis: HeatingGrignard: Anhydrous conditions; Carbonation: Low temp.
Purity (Typical) >95% after recrystallization>95% after recrystallization

Experimental Protocols

Route 1: Synthesis via Nitrile Hydrolysis

This two-step route involves the initial conversion of 4-(trifluoromethoxy)benzyl halide to the corresponding nitrile, followed by hydrolysis to the carboxylic acid.

Step 1a: Synthesis of 4-(Trifluoromethoxy)benzyl bromide

A common precursor is 4-(trifluoromethoxy)benzyl alcohol, which can be synthesized by the reduction of 4-(trifluoromethoxy)benzaldehyde. The alcohol is then converted to the bromide.

  • To a solution of 4-(trifluoromethoxy)benzyl alcohol (1 mmol) in diethyl ether (10 mL) at 0°C, slowly add phosphorus tribromide (0.5 mL).

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an ice-water mixture and stir for 1-2 hours.

  • Extract the aqueous phase with diethyl ether.

  • Wash the combined organic layers with sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield 4-(trifluoromethoxy)benzyl bromide.[3]

Step 1b: Synthesis of 4-(Trifluoromethoxy)benzyl cyanide

This procedure is analogous to the preparation of benzyl cyanide.[4][5]

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide in water.

  • Add a solution of 4-(trifluoromethoxy)benzyl bromide (or chloride) in ethanol.

  • Heat the mixture to reflux for 3-4 hours.[4]

  • After cooling, the organic layer containing the product is separated.

  • The crude product is purified by fractional distillation under reduced pressure.

Step 2: Hydrolysis of 4-(Trifluoromethoxy)benzyl cyanide

This step is analogous to the hydrolysis of benzyl cyanide to phenylacetic acid.[6][7]

  • In a round-bottom flask, mix 4-(trifluoromethoxy)benzyl cyanide with an 80% sulfuric acid solution.

  • Gently heat the mixture until a reaction begins, which can be vigorous.

  • After the initial reaction subsides, continue heating for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture, which will cause the crude this compound to solidify.

  • Wash the solid with cold water.

  • For purification, dissolve the crude product in hot water, neutralize with sodium carbonate, filter, and then re-acidify the filtrate with a strong acid to precipitate the purified product.

  • Collect the crystals by filtration, wash with cold water, and dry. Recrystallization from hot water or another suitable solvent can be performed for higher purity.[7]

Route 2: Synthesis via Grignard Carbonation

This route involves the formation of a Grignard reagent from 4-(trifluoromethoxy)benzyl halide and its subsequent reaction with carbon dioxide.

Step 1: Preparation of 4-(Trifluoromethoxy)benzylmagnesium halide

This reaction must be carried out under anhydrous conditions.

  • To a flask containing magnesium turnings under an inert atmosphere (e.g., nitrogen or argon), add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 4-(trifluoromethoxy)benzyl bromide or chloride in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted to form the Grignard reagent, 4-(trifluoromethoxy)benzylmagnesium halide.[8][9]

Step 2: Carbonation of the Grignard Reagent

  • Pour the freshly prepared Grignard solution onto a large excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Hydrolyze the resulting magnesium salt by adding a dilute acid (e.g., hydrochloric acid) until the solution is acidic.

  • Extract the aqueous layer with an organic solvent like diethyl ether.

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

  • Purify the product by recrystallization.[10][11]

Mandatory Visualization

Synthesis_Workflow cluster_0 Starting Material cluster_1 Route 1: Nitrile Hydrolysis cluster_2 Route 2: Grignard Carbonation 4-(Trifluoromethoxy)benzyl halide 4-(Trifluoromethoxy)benzyl halide 4-(Trifluoromethoxy)benzyl cyanide 4-(Trifluoromethoxy)benzyl cyanide 4-(Trifluoromethoxy)benzyl halide->4-(Trifluoromethoxy)benzyl cyanide NaCN 4-(Trifluoromethoxy)benzylmagnesium halide 4-(Trifluoromethoxy)benzylmagnesium halide 4-(Trifluoromethoxy)benzyl halide->4-(Trifluoromethoxy)benzylmagnesium halide Mg, Ether 4-(Trifluoromethoxy)phenylacetic acid_R1 This compound 4-(Trifluoromethoxy)benzyl cyanide->4-(Trifluoromethoxy)phenylacetic acid_R1 H2SO4, H2O, Heat 4-(Trifluoromethoxy)phenylacetic acid_R2 This compound 4-(Trifluoromethoxy)benzylmagnesium halide->4-(Trifluoromethoxy)phenylacetic acid_R2 1. CO2 (dry ice) 2. H3O+

Caption: Synthetic routes to this compound.

References

Application Notes: 1H and 13C NMR Analysis of 4-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)phenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural characterization is crucial for quality control and to ensure the desired downstream reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and purity assessment of organic molecules. This document provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound.

Chemical Structure

Chemical structure of this compound

Molecular Formula: C₉H₇F₃O₃ Molecular Weight: 220.15 g/mol CAS Number: 4315-07-5[1]

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation

  • For ¹H NMR: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is recommended. Accurately weigh 50-100 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.

  • Procedure:

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: A standard high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

  • Parameters for ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Parameters for ¹³C NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

Data Presentation

It is important to note that specific chemical shifts (δ in ppm), coupling constants (J in Hz), and multiplicities can vary slightly depending on the solvent used, the concentration of the sample, and the magnetic field strength of the NMR instrument. The following tables represent predicted data based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as specific experimental data for this compound was not available in the public domain through the conducted searches.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~7.35doublet2HAr-H (ortho to CH₂COOH)
~7.20doublet2HAr-H (ortho to OCF₃)
~3.65singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~176-COOH
~148Ar-C (para to CH₂COOH)
~132Ar-C (ipso to CH₂COOH)
~131Ar-CH (ortho to CH₂COOH)
~122Ar-CH (ortho to OCF₃)
~120 (quartet)-OCF₃
~40-CH₂-

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Up Experiment Parameters instrument->setup acquire Acquire FID Data setup->acquire fft Fourier Transform acquire->fft phase Phase and Baseline Correction fft->phase integrate Integration and Peak Picking phase->integrate analyze Spectral Analysis and Interpretation integrate->analyze

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_data NMR Spectral Data cluster_interpretation Structural Interpretation chem_shift Chemical Shift (δ) functional_groups Identify Functional Groups chem_shift->functional_groups multiplicity Multiplicity connectivity Determine Connectivity multiplicity->connectivity coupling Coupling Constant (J) coupling->connectivity integration Integration integration->functional_groups final_structure Confirm Molecular Structure functional_groups->final_structure connectivity->final_structure

Caption: Logical relationship of NMR data analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Trifluoromethoxy)phenylacetic acid is a versatile intermediate in organic synthesis, particularly valued in the pharmaceutical industry for developing drugs with anti-inflammatory and analgesic properties.[1] Its unique trifluoromethoxy group can significantly modulate the biological activity of molecules.[1] The compound has a molecular weight of 220.15 g/mol and a melting point between 85-88 °C.[2][3] Given its importance, a reliable, accurate, and robust analytical method is crucial for quality control, purity assessment, and stability testing. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantitative analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of aromatic acids.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Trifluoroacetic acid, HPLC grade)

    • This compound reference standard (98% or higher purity)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions were established to provide a symmetric peak shape and a reasonable retention time for the analyte. For acidic compounds like this compound, an acidic mobile phase is used to suppress the ionization of the carboxylic acid group, leading to improved retention and peak symmetry on a reverse-phase column.[4][5]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Run Time 15 minutes
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial conditions, e.g., 30:70 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in acetonitrile, and dilute with the mobile phase to bring the final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Results and Data Presentation

The developed method demonstrates excellent performance for the analysis of this compound. A summary of the method's performance characteristics, including retention time, linearity, and sensitivity, is provided below.

ParameterResult
Retention Time (tR) Approximately 7.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Experimental Protocols

Protocol for HPLC Method Development
  • Column Selection: Start with a standard C18 column, which is a versatile choice for a wide range of small molecules, including aromatic acids.[6][7]

  • Wavelength Selection: Dissolve the analyte in the mobile phase and scan using a PDA detector from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, a wavelength of 225 nm provides good sensitivity.

  • Mobile Phase Selection & Optimization:

    • Organic Modifier: Screen acetonitrile and methanol. Acetonitrile often provides better peak shapes and lower backpressure.[5]

    • Aqueous Phase Modifier: Test acidic modifiers like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) to control the pH and ensure the analyte is in its non-ionized form.[8]

    • Gradient Optimization: Begin with a broad scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time. Based on the scouting run, develop a more focused gradient to ensure adequate separation from any impurities and achieve a reasonable run time (e.g., 30% to 80% acetonitrile over 10 minutes).

  • Flow Rate and Temperature Optimization: Evaluate a flow rate of 1.0 mL/min for a 4.6 mm ID column. Adjust the column temperature (e.g., 30 °C) to improve peak shape and reproducibility.

Protocol for Method Validation

Perform method validation according to standard guidelines to ensure the method is suitable for its intended purpose.

  • Specificity: Inject a blank (mobile phase), a placebo (if applicable), and the standard solution to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare and inject at least five concentrations of the reference standard across the desired range (e.g., 1 to 100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).

  • Precision:

    • Repeatability (Intra-day): Inject a standard solution at a single concentration six times on the same day and calculate the relative standard deviation (%RSD) of the peak areas.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument and calculate the %RSD.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 unit of mobile phase pH, ±5% in organic composition) and assess the impact on the results to demonstrate the method's reliability during normal usage.

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation stock Prepare 1 mg/mL Stock Standard work Prepare Working Standards & Samples stock->work system System Equilibration (C18 Column, 1 mL/min) work->system hplc HPLC Analysis inject Inject Samples and Standards (10 µL) system->inject detect UV Detection at 225 nm inject->detect integrate Integrate Peak at ~7.5 min detect->integrate data Data Processing calibrate Generate Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Final Report quantify->report Method_Development_Logic start Start Method Development col_select Select Column (e.g., C18) start->col_select uv_select Select Wavelength (PDA Scan -> 225 nm) col_select->uv_select mp_opt Optimize Mobile Phase uv_select->mp_opt org_mod Screen Organic Modifier (Acetonitrile vs. Methanol) mp_opt->org_mod Step 1 acid_mod Select Acid Modifier (0.1% Formic Acid) org_mod->acid_mod grad_opt Optimize Gradient Profile (30-80% MeCN) acid_mod->grad_opt check Peak Shape & RT Acceptable? grad_opt->check check->mp_opt No, Re-optimize final Finalize Method Flow Rate: 1.0 mL/min Temp: 30 °C check->final Yes validate Proceed to Validation final->validate

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the anticipated mass spectrometry fragmentation pattern of 4-(Trifluoromethoxy)phenylacetic acid, a compound of interest in pharmaceutical and materials science research. Understanding the fragmentation behavior of this molecule is crucial for its accurate identification and characterization in complex matrices. This application note provides a detailed experimental protocol for acquiring its mass spectrum and a proposed fragmentation pathway based on established principles of mass spectrometry.

Introduction

This compound is an aromatic carboxylic acid containing a trifluoromethoxy substituent. This functional group can significantly influence the molecule's chemical and biological properties. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. Electron ionization (EI) is a common ionization technique that induces reproducible fragmentation patterns, providing a molecular fingerprint for identification. This note details the expected fragmentation of this compound under EI-MS conditions.

Chemical Properties

PropertyValue
Chemical Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [1]
Melting Point 85-88 °C[1]
Structure OC(=O)Cc₁ccc(OC(F)(F)F)cc₁[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

Proposed Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of both phenylacetic acids and compounds containing a trifluoromethoxy group.

The primary fragmentation events are hypothesized to be:

  • Loss of the carboxylic acid group (-COOH): Cleavage of the bond between the alpha-carbon and the carboxyl group is a common fragmentation pathway for carboxylic acids, leading to the loss of a 45 Da neutral fragment.

  • Formation of a substituted tropylium ion: Following the loss of the carboxyl group, the resulting benzyl-type cation can rearrange to form a stable tropylium ion.

  • Cleavage of the trifluoromethoxy group: The C-O bond of the trifluoromethoxy group can cleave, leading to the loss of a trifluoromethoxy radical (·OCF₃) or related fragments.

  • Loss of CO: The molecular ion or fragment ions containing the carbonyl group may lose a neutral carbon monoxide molecule.

Predicted Mass Spectrum Data

m/zProposed Fragment IonDescription
220[C₉H₇F₃O₃]⁺Molecular Ion (M⁺)
175[C₈H₇F₃O]⁺Loss of -COOH (M - 45)
147[C₇H₄F₃O]⁺Loss of -CH₂COOH (M - 73) or loss of CO from m/z 175
145[C₈H₆O₂]⁺Loss of ·CF₃ (M - 69)
91[C₇H₇]⁺Tropylium ion (from cleavage of the unsubstituted phenylacetic acid portion)

Fragmentation Pathway Diagram

Fragmentation_Pattern M [M]⁺˙ m/z 220 This compound F1 [M - COOH]⁺ m/z 175 M->F1 - COOH F3 [M - CF₃]⁺ m/z 145 M->F3 - CF₃ F2 [M - CH₂COOH]⁺ m/z 147 F1->F2 - CO F4 [C₇H₇]⁺ m/z 91 Tropylium ion F1->F4 - OCF₃, + H

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve sample in a suitable solvent Prep2 Dilute to working concentration Prep1->Prep2 GC_Inject Inject sample into GC Prep2->GC_Inject GC_Sep Separation on capillary column GC_Inject->GC_Sep MS_Ionize Electron Ionization (70 eV) GC_Sep->MS_Ionize MS_Detect Mass Detection MS_Ionize->MS_Detect Data_Acq Acquire Mass Spectrum MS_Detect->Data_Acq Data_Interp Interpret Fragmentation Pattern Data_Acq->Data_Interp

Caption: Workflow for the mass spectrometric analysis of this compound.

Conclusion

The proposed fragmentation pattern for this compound provides a basis for its identification and structural elucidation using electron ionization mass spectrometry. The key fragments are expected to arise from the loss of the carboxylic acid moiety and subsequent rearrangements, as well as fragmentation involving the trifluoromethoxy group. The provided experimental protocol offers a starting point for the analysis of this compound in a research or quality control setting. Validation of this proposed fragmentation pathway will require experimental data from the analysis of a certified reference standard.

References

Application of 4-(Trifluoromethoxy)phenylacetic acid in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)phenylacetic acid is a versatile fluorinated building block increasingly utilized in the synthesis of novel agrochemicals. The presence of the trifluoromethoxy (-OCF3) group often enhances the biological efficacy, metabolic stability, and lipophilicity of the resulting active ingredients. These improved physicochemical properties can lead to the development of more potent and selective herbicides, fungicides, and insecticides. This document provides detailed application notes and protocols for the synthesis of agrochemical candidates derived from this compound, specifically focusing on N-substituted phenylacetamide derivatives.

Application in Fungicide Synthesis: N-Phenylacetamide Derivatives

Recent research has demonstrated the potential of N-phenylacetamide derivatives as potent fungicides. By incorporating the 4-(trifluoromethoxy)phenylacetyl moiety, it is possible to synthesize novel compounds with significant activity against various plant pathogens.

Table 1: Fungicidal Activity of a Representative N-(4-(trifluoromethoxy)phenylacetyl) Derivative
Compound IDTarget FungusEC50 (mg/L)
TFM-PA-TriazoleBipolaris maydis~0.15
Reference: DiniconazoleBipolaris maydis0.12
TFM-PA-TriazoleRhizoctonia solani~6.96
Reference: DiniconazoleRhizoctonia solani1.88

Note: The data presented is based on analogous structures reported in the literature and represents an expected activity profile for a hypothetical N-(triazole-substituted-phenyl)-4-(trifluoromethoxy)phenylacetamide. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of N-(Aryl)-4-(trifluoromethoxy)phenylacetamide Derivatives

This protocol outlines the general two-step synthesis of N-aryl-4-(trifluoromethoxy)phenylacetamide derivatives, which can be screened for fungicidal, herbicidal, or insecticidal activity. The first step involves the conversion of this compound to its corresponding acid chloride, followed by amidation with a substituted aniline.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenylacetyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and heating mantle

  • Round bottom flask with reflux condenser and drying tube

Procedure:

  • In a clean, dry round bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature with constant stirring.

  • Attach a reflux condenser fitted with a calcium chloride drying tube.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-(trifluoromethoxy)phenylacetyl chloride is a yellow to brown oil and can be used in the next step without further purification.

Step 2: Synthesis of N-(Aryl)-4-(trifluoromethoxy)phenylacetamide

Materials:

  • 4-(Trifluoromethoxy)phenylacetyl chloride (from Step 1)

  • Substituted aniline (e.g., 4-amino-1,2,4-triazole derivative) (1.0 eq)

  • Triethylamine (Et₃N) or other suitable base (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Round bottom flask

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of 4-(trifluoromethoxy)phenylacetyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled aniline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(Aryl)-4-(trifluoromethoxy)phenylacetamide.

Visualizations

Diagram 1: General Synthesis Pathway

Synthesis_Pathway A This compound B 4-(Trifluoromethoxy)phenylacetyl chloride A->B SOCl2 D N-(Aryl)-4-(trifluoromethoxy)phenylacetamide B->D + C Substituted Aniline C->D Base

Caption: General synthesis of N-aryl-4-(trifluoromethoxy)phenylacetamides.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Evaluation A Acid Chloride Formation B Amidation Reaction A->B C Work-up & Extraction B->C D Column Chromatography C->D E Characterization (NMR, MS) D->E F In vitro Fungicidal Assay E->F G Data Analysis (EC50) F->G

Caption: Workflow for synthesis and evaluation of fungicidal phenylacetamides.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific substrates and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The biological activity data is illustrative and based on analogous compounds.

Application Notes and Protocols: Derivatization of 4-(Trifluoromethoxy)phenylacetic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Trifluoromethoxy)phenylacetic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its trifluoromethoxy group can enhance metabolic stability and cell permeability of a molecule, making it an attractive moiety for drug design. Derivatization of the carboxylic acid group of this compound into amides and esters allows for the exploration of a broad chemical space to identify potent and selective modulators of biological targets. This application note provides detailed protocols for the synthesis of N-aryl acetamide derivatives of this compound and their subsequent biological evaluation as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

Data Presentation

The following table summarizes the in vitro inhibitory activities of a representative series of N-aryl-2-(4-(trifluoromethoxy)phenyl)acetamide derivatives against human recombinant COX-2 and 5-LOX. The data presented is for illustrative purposes to demonstrate the potential of this chemical scaffold.

Compound IDR-Group (Substituent on N-Aryl Ring)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
TFMPA-NH-Ph H5.2> 5015
TFMPA-NH-Ph-4-F 4-Fluoro1.825.645
TFMPA-NH-Ph-4-Cl 4-Chloro0.915.388
TFMPA-NH-Ph-4-Me 4-Methyl2.538.130
TFMPA-NH-Ph-3,4-diCl 3,4-Dichloro0.58.9150
Celecoxib (Reference)0.05> 100>200
Zileuton (Reference)> 1000.5-

Experimental Protocols

Synthesis of N-Aryl-2-(4-(trifluoromethoxy)phenyl)acetamides

This protocol describes a general method for the amide coupling of this compound with various anilines using a carbodiimide coupling agent.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add the substituted aniline (1.1 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM (5 mL/mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-(4-(trifluoromethoxy)phenyl)acetamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of the synthesized compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Horseradish peroxidase (HRP)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to generate a range of concentrations.

  • In a 96-well black microplate, add the test compound dilutions to the appropriate wells. Include wells for a positive control (e.g., Celecoxib) and a no-inhibitor control (DMSO vehicle).

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, HRP, and the fluorometric probe.

  • Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control wells.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex™ Red) in a kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of the synthesized compounds against human recombinant 5-LOX.

Materials:

  • Human recombinant 5-LOX enzyme

  • 5-LOX Assay Buffer

  • Linoleic acid or arachidonic acid (substrate)

  • Fluorometric probe specific for lipoxygenase activity

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well white or black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare stock solutions and serial dilutions of the test compounds in DMSO.

  • To a 96-well plate, add the test compound dilutions. Include wells for a positive control (e.g., Zileuton) and a no-inhibitor control (DMSO vehicle).

  • Prepare a reaction mixture containing the 5-LOX Assay Buffer and the fluorometric probe.

  • Add the human recombinant 5-LOX enzyme to all wells except the no-enzyme control wells.

  • Incubate the plate at room temperature for 5-10 minutes.

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.

  • Calculate the reaction rates and percent inhibition as described for the COX-2 assay.

  • Determine the IC₅₀ values from the dose-response curves.

Mandatory Visualization

Derivatization_Workflow start This compound coupling Amide Coupling Reaction start->coupling reagents Substituted Aniline, DCC/EDC, DMAP reagents->coupling workup Workup & Purification coupling->workup product N-Aryl-2-(4-(trifluoromethoxy) -phenyl)acetamide Library workup->product screening Biological Screening (COX-2/5-LOX Assays) product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Workflow for the synthesis and screening of this compound derivatives.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Cellular Stimuli aa Arachidonic Acid pla2->aa cox12 COX-1 / COX-2 aa->cox12 lox5 5-LOX aa->lox5 cox_pathway Cyclooxygenase (COX) Pathway pgg2 Prostaglandin G₂ (PGG₂) cox12->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids inflammation_cox Inflammation, Pain, Fever prostanoids->inflammation_cox lox_pathway Lipoxygenase (LOX) Pathway hpete 5-HPETE lox5->hpete lta4 Leukotriene A₄ (LTA₄) hpete->lta4 leukotrienes Leukotrienes (LTB₄, LTC₄, etc.) lta4->leukotrienes inflammation_lox Inflammation, Allergic Reactions leukotrienes->inflammation_lox

Caption: Simplified signaling pathway of arachidonic acid metabolism via COX and LOX enzymes.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-(Trifluoromethoxy)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds derived from 4-(trifluoromethoxy)phenylacetic acid. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide or triflate.[1] This method is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts.[1][2]

This document focuses on the application of the Suzuki coupling for the synthesis of biphenyl derivatives of this compound. The trifluoromethoxy (-OCF₃) group is a valuable substituent in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity.

Reaction Scheme

The general scheme for the Suzuki coupling reaction involving a derivative of 4-bromophenylacetic acid and (4-trifluoromethoxy)phenylboronic acid is depicted below:

G cluster_products Products cluster_conditions Reaction Conditions r1 4-Bromophenylacetic Acid Derivative plus1 + r2 (4-Trifluoromethoxy)phenylboronic Acid arrow_node p1 4'-(Trifluoromethoxy)biphenyl-4-ylacetic Acid Derivative catalyst Pd Catalyst base Base solvent Solvent arrow_node->p1 catalyst_label Catalyst/Base/Solvent

Caption: General Suzuki Coupling Reaction Scheme.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions for Suzuki coupling reactions of aryl bromides with arylboronic acids, providing a starting point for optimization. The data is based on reactions with substrates analogous to this compound derivatives.

EntryAryl BromideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃Acetone/H₂O40-451~85[3]
2Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (1.8)Na₂CO₃[bmim]PF₆/H₂O100-1051~75[3]
3Ethyl 4-bromophenylacetatePhenylboronic acidPd(OAc)₂ (cat.)K₂CO₃H₂O w/ TBAB90-951~65[3]
44-BromoacetophenonePhenylboronic acidPd(dppf)Cl₂ (3-5)K₂CO₃Dioxane/H₂O80-1201-3>90[4]
51-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Dioxane/H₂O1103~95[5][6]

Experimental Protocols

Below are detailed protocols for performing Suzuki coupling reactions. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling in Aqueous Media

This protocol is adapted from a procedure for the synthesis of ethyl-(4-phenylphenyl)acetate.[3]

Materials:

  • Ethyl 4-bromophenylacetate (or other 4-halophenylacetic acid derivative) (1.0 equiv)

  • (4-Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 - 2 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent system (e.g., Acetone/H₂O, 1:1)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon gas supply (optional, but recommended)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the flask.

  • If desired, degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 40-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an organic solvent was used, remove it under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling Using a Phosphine Ligand

This protocol is a general method often used for a wide range of substrates.[4]

Materials:

  • 4-Bromophenylacetic acid derivative (1.0 equiv)

  • (4-Trifluoromethoxy)phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base under an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L_n-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X reagents->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The Catalytic Cycle of the Suzuki Coupling Reaction.

Experimental Workflow

A generalized workflow for setting up and performing a Suzuki coupling reaction is outlined below.

Workflow arrow arrow start Start: Assemble Glassware reagents Add Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purification Purification (Chromatography) workup->purification product Characterize Final Product purification->product

Caption: General Experimental Workflow for Suzuki Coupling.

References

Application Note and Protocol: Esterification of 4-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)phenylacetic acid and its ester derivatives are important intermediates in the synthesis of various biologically active molecules, finding applications in pharmaceutical and agrochemical research.[1] The trifluoromethoxy group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as its metabolic stability and lipophilicity. This document provides a detailed experimental protocol for the synthesis of alkyl esters of this compound via Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental and widely used method for ester synthesis.[2][3][4][5]

Reaction Principle

The Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid, to form an ester and water.[2][4][5] To drive the equilibrium towards the product side and achieve a high yield, the reaction is often carried out using an excess of the alcohol or by removing water as it is formed.[5]

Materials and Equipment

  • This compound (CAS 4315-07-5)[6][7][8][9]

  • Ethanol (or other suitable alcohol, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Experimental Protocol

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 22.7 mmol). b. Add a significant excess of the desired alcohol. For the synthesis of ethyl 4-(trifluoromethoxy)phenylacetate, add 50 mL of anhydrous ethanol. c. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL). The addition of acid is exothermic.

2. Reflux: a. Attach a reflux condenser to the round-bottom flask. b. Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. For ethanol, the reflux temperature is approximately 78°C. c. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Extraction: a. Allow the reaction mixture to cool to room temperature. b. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove excess ethanol. c. Transfer the remaining mixture to a separatory funnel containing 50 mL of cold water. d. Extract the aqueous layer with diethyl ether (3 x 30 mL). e. Combine the organic layers. f. Wash the combined organic layers sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with pH paper to ensure it is basic), and finally with 30 mL of brine.[2] g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

4. Purification: a. Filter off the drying agent. b. Concentrate the filtrate using a rotary evaporator to obtain the crude ester. c. For higher purity, the crude product can be purified by vacuum distillation or column chromatography.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.

  • Perform all operations in a well-ventilated fume hood.

Data Presentation

ParameterValueReference/Note
Reactants
This compound5.0 g (22.7 mmol)Starting material
Ethanol50 mLReactant and solvent
Concentrated H₂SO₄0.5 mLCatalyst
Reaction Conditions
TemperatureReflux (~78°C for ethanol)
Reaction Time4-6 hours
Product
Expected ProductEthyl 4-(trifluoromethoxy)phenylacetate
Theoretical Yield5.63 gCalculated based on the starting acid
Typical Experimental Yield80-90%Based on similar Fischer esterifications[10]
AppearanceColorless oil

Experimental Workflow Diagram

Esterification_Workflow A 1. Reaction Setup - Add 4-(CF3O)Ph-Acetic Acid - Add excess Ethanol - Add cat. H2SO4 B 2. Reflux - Heat to ~78°C - Stir for 4-6 hours A->B Heat C 3. Work-up - Cool and concentrate - Add H2O and extract with Et2O B->C Cool D 4. Neutralization & Washing - Wash with NaHCO3 (aq) - Wash with Brine C->D Separate Layers E 5. Drying & Concentration - Dry with Na2SO4 - Evaporate solvent D->E Dry F 6. Purification - Vacuum Distillation or - Column Chromatography E->F Crude Product G Final Product Ethyl 4-(trifluoromethoxy)phenylacetate F->G Pure Product

Caption: Workflow for the synthesis of ethyl 4-(trifluoromethoxy)phenylacetate.

Signaling Pathway Diagram (Reaction Mechanism)

Fischer_Esterification_Mechanism cluster_0 Fischer-Speier Esterification Mechanism RCOOH R-COOH (Carboxylic Acid) Protonated_acid R-C(=O+H)OH RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate1 R-C(OH)(O+H-R')OH Protonated_acid->Tetrahedral_intermediate1 + R'-OH ROH R'-OH (Alcohol) Tetrahedral_intermediate2 R-C(OH)(OR')(O+H2) Tetrahedral_intermediate1->Tetrahedral_intermediate2 Proton Transfer Ester_H2O R-C(=O+R')OH + H2O Tetrahedral_intermediate2->Ester_H2O - H2O Ester R-COOR' (Ester) Ester_H2O->Ester - H+ H_plus_regenerated H+

Caption: Mechanism of acid-catalyzed Fischer-Speier esterification.

References

Application Notes and Protocols: 4-(Trifluoromethoxy)phenylacetic Acid in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylacetic acid is a versatile chemical intermediate recognized for its potential in the synthesis of novel therapeutic agents.[1][2] Its unique trifluoromethoxy group can enhance the metabolic stability and lipophilicity of a molecule, making it an attractive scaffold for the development of new drugs.[3] In the realm of analgesic drug development, derivatives of phenylacetic acid have shown promise as anti-inflammatory and pain-relieving compounds. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound and its derivatives as novel analgesic agents. While direct analgesic data for derivatives of this compound is limited in publicly available literature, this guide draws upon established methodologies for analgesic screening and data from structurally related compounds to provide a comprehensive framework for research and development.

Putative Mechanism of Action

The analgesic and anti-inflammatory effects of many phenylacetic acid derivatives are attributed to their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating pain and reducing inflammation.

Below is a diagram illustrating the proposed signaling pathway and the likely target for analgesic derivatives of this compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation mediate COX1->PGH2 COX2->PGH2 TFMPA_Derivative 4-(Trifluoromethoxy)phenylacetic acid Derivative TFMPA_Derivative->COX1 inhibits TFMPA_Derivative->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Injury) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases from Analgesic_Screening_Workflow cluster_assays Start Start: Synthesized Derivative Animal_Acclimatization Animal Acclimatization (Mice/Rats) Start->Animal_Acclimatization Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimatization->Baseline_Measurement Grouping Animal Grouping (Control, Standard, Test) Baseline_Measurement->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Analgesic_Assays Analgesic Assays Compound_Admin->Analgesic_Assays Data_Collection Data Collection at Predetermined Time Points Analgesic_Assays->Data_Collection Hot_Plate Hot Plate Test (Central) Tail_Flick Tail Flick Test (Spinal) Writhing_Test Writhing Test (Peripheral) Data_Analysis Statistical Data Analysis (% Analgesia, % MPE, % Inhibition) Data_Collection->Data_Analysis Results Results Interpretation & Lead Identification Data_Analysis->Results

References

Application Notes and Protocols: Preparation of 4-(Trifluoromethoxy)phenylacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylacetyl chloride is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The presence of the trifluoromethoxy group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the preparation of 4-(Trifluoromethoxy)phenylacetyl chloride from its corresponding carboxylic acid, 4-(trifluoromethoxy)phenylacetic acid. The protocols are based on established methods for the synthesis of acyl chlorides from carboxylic acids.

Chemical Reaction and Workflow

The conversion of this compound to 4-(trifluoromethoxy)phenylacetyl chloride is typically achieved by reacting the carboxylic acid with a chlorinating agent. Common and effective reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.

SynthesisWorkflow StartingMaterial This compound Reaction Chlorination Reaction StartingMaterial->Reaction Reagent Chlorinating Agent (Thionyl Chloride or Oxalyl Chloride/DMF) Reagent->Reaction CrudeProduct Crude 4-(Trifluoromethoxy)phenylacetyl chloride Reaction->CrudeProduct Purification Purification (Distillation or Chromatography) CrudeProduct->Purification FinalProduct Pure 4-(Trifluoromethoxy)phenylacetyl chloride Purification->FinalProduct

Caption: Synthetic workflow for the preparation of 4-(Trifluoromethoxy)phenylacetyl chloride.

Experimental Protocols

Two common methods for the preparation of 4-(trifluoromethoxy)phenylacetyl chloride are detailed below.

Protocol 1: Using Thionyl Chloride

This protocol describes the synthesis of 4-(trifluoromethoxy)phenylacetyl chloride using thionyl chloride as the chlorinating agent.

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene (optional, as solvent)

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic solution (e.g., NaOH solution) scrubber, place this compound (1.0 eq).

  • Addition of Thionyl Chloride: Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. The reaction can be performed neat or in an anhydrous solvent like dichloromethane or toluene.

  • Reaction: Heat the reaction mixture to reflux (for neat reaction, the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent (if used) by distillation, initially at atmospheric pressure, followed by rotary evaporation under reduced pressure.

  • Purification: The crude 4-(trifluoromethoxy)phenylacetyl chloride can be purified by vacuum distillation to yield the pure product.

Protocol 2: Using Oxalyl Chloride and Catalytic DMF

This protocol utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) for the chlorination. This method is often preferred for its milder reaction conditions.

Materials and Equipment:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Round-bottom flask with a gas outlet

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a gas outlet connected to a scrubber, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.

  • Addition of Oxalyl Chloride: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the gas evolution ceases.

  • Work-up: Remove the solvent and any volatile by-products using a rotary evaporator. The crude product is often used directly in the next step without further purification. If higher purity is required, it can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 4-(trifluoromethoxy)phenylacetyl chloride based on general laboratory procedures for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1 (Thionyl Chloride)Protocol 2 (Oxalyl Chloride/DMF)
Starting Material This compoundThis compound
Chlorinating Agent Thionyl chlorideOxalyl chloride
Catalyst NoneN,N-Dimethylformamide (catalytic)
Stoichiometry (Acid:Reagent) 1 : 2-51 : 1.2-1.5
Solvent Neat or Anhydrous DCM/TolueneAnhydrous DCM
Reaction Temperature Reflux (approx. 76 °C for neat)0 °C to Room Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield > 90% (crude)> 95% (crude)
Purification Method Vacuum DistillationVacuum Distillation (if required)

Safety and Handling

  • 4-(Trifluoromethoxy)phenylacetyl chloride is corrosive and moisture-sensitive. It will react with water to produce hydrochloric acid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride and Oxalyl chloride are toxic, corrosive, and react violently with water. All manipulations should be performed in a fume hood.

  • The reactions produce corrosive and toxic gases (HCl, SO₂, CO, CO₂). Ensure the reaction setup includes a gas outlet connected to a suitable scrubber.

  • All glassware must be thoroughly dried before use to prevent hydrolysis of the reagents and product.

  • Reactions should be conducted under an inert atmosphere (nitrogen or argon) to exclude moisture.

Characterization

The final product can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the acyl chloride.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the acyl chloride (typically around 1780-1815 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Applications in Drug Development

4-(Trifluoromethoxy)phenylacetyl chloride is a key building block for the synthesis of various pharmaceutical compounds. Its utility stems from the ability of the acyl chloride to readily react with nucleophiles such as amines, alcohols, and carbanions to form amides, esters, and ketones, respectively. These reactions are fundamental in the construction of complex molecular scaffolds for drug discovery programs targeting a wide range of diseases. The trifluoromethoxy substituent often imparts desirable properties to the final drug molecule, including increased efficacy and improved pharmacokinetic profiles.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 4-(Trifluoromethoxy)phenylacetic acid, a versatile building block in organic synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are several common methods for synthesizing this compound. The selection of a specific route often depends on the available starting materials, scalability, and required purity. The three main pathways are:

  • Carboxylation of a Grignard Reagent: This involves forming a Grignard reagent from 4-(trifluoromethoxy)benzyl halide and reacting it with carbon dioxide.[3]

  • Hydrolysis of a Nitrile: This route starts with the conversion of 4-(trifluoromethoxy)benzyl chloride to 4-(trifluoromethoxy)benzyl cyanide, which is then hydrolyzed to the desired carboxylic acid.[4]

  • The Willgerodt-Kindler Reaction: This method converts 4-(trifluoromethoxy)acetophenone into a thioamide using sulfur and an amine (like morpholine), followed by hydrolysis to yield the final acid.[5][6]

Q2: I'm experiencing very low yields. What are the most common causes?

A2: Persistently low yields can be attributed to several factors. Systematically investigating the following areas is recommended:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.

  • Reagent Quality and Stoichiometry: Ensure all reagents and solvents are pure and anhydrous, especially for moisture-sensitive reactions like the Grignard synthesis.[7] Inaccurate stoichiometry can lead to side reactions or incomplete conversion.

  • Side Reactions: The formation of byproducts is a common issue. For instance, in Grignard reactions, the highly basic reagent can be quenched by acidic protons from water or even the carboxylic acid product itself.[8][9]

  • Losses During Workup and Purification: Significant product loss can occur during aqueous workup (e.g., extractions) and purification steps like column chromatography or recrystallization. Optimizing pH during extractions and choosing an appropriate solvent system for purification are critical.[10]

Q3: My Grignard reaction for carboxylation is failing. What should I check?

A3: Grignard reactions are notoriously sensitive to experimental conditions. Common failure points include:

  • Presence of Moisture: Grignard reagents are extremely strong bases and will react readily with any protic source, such as water in glassware or solvents.[7] All glassware must be oven- or flame-dried, and anhydrous solvents are essential.

  • Incompatible Functional Groups: The starting halide must not contain acidic functional groups like alcohols (O-H), amines (N-H), or even terminal alkynes.[3]

  • Poor Magnesium Quality: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Gently crushing the magnesium or using an activating agent like iodine or 1,2-dibromoethane can help.

  • CO2 Introduction: Ensure the carbon dioxide (dry ice) is free of water. The Grignard reagent should be added to a slurry of crushed dry ice in an anhydrous solvent like ether or THF to form the magnesium carboxylate salt.[3]

Q4: How can I improve the efficiency of the Willgerodt-Kindler reaction step?

A4: The Willgerodt-Kindler reaction can be optimized by adjusting several parameters. Studies on similar phenylacetic acid syntheses have shown that using a phase transfer catalyst (PTC) like triethyl benzyl ammonium chloride (TEBA) can dramatically reduce reaction times and improve yields.[10][11] Additionally, optimizing the stoichiometry of sulfur and morpholine, as well as the reaction temperature, is crucial for driving the reaction to completion and minimizing byproduct formation.[12]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or No Yield Moisture Contamination: Especially critical for Grignard reactions.[7]Oven-dry all glassware. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Inactive Reagents: Old or improperly stored reagents (e.g., oxidized Grignard, poor quality sodium cyanide).Use freshly prepared Grignard reagent. Use high-purity, dry reagents from a reliable source.
Sub-optimal Temperature: Reaction may be too slow at low temperatures or prone to side reactions at high temperatures.Monitor the reaction at different temperatures. Use an ice bath for exothermic steps. Gently heat to reflux if the reaction is sluggish.
Impurity Formation Side Reactions: e.g., Wurtz coupling in Grignard synthesis, or over-oxidation.Control the rate of reagent addition. Maintain a consistent, optimal temperature.
Incomplete Hydrolysis: In nitrile or thioamide hydrolysis, residual intermediate remains.Extend the hydrolysis time or increase the concentration of the acid/base used for hydrolysis.[4]
Presence of Isocyanide: In the nitrile synthesis step, formation of the isocyanide isomer can occur.Purify the benzyl cyanide intermediate by washing with warm 50% sulfuric acid before hydrolysis.[13]
Difficult Purification Emulsion during Extraction: Formation of a stable emulsion during aqueous workup.Add a saturated brine solution to help break the emulsion. Use a different extraction solvent.
Product Co-eluting with Impurities: Difficulty in separating the product by column chromatography.Experiment with different solvent systems (e.g., varying polarity). Consider derivatization or an alternative purification method like recrystallization.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical reaction conditions and yields for different synthetic pathways to phenylacetic acids, providing a baseline for optimization.

Synthetic RouteKey ReagentsTypical SolventReaction TimeTypical YieldKey Considerations
Grignard Carboxylation Mg, CO2 (dry ice), HCl/H2SO4Diethyl ether or THF2-6 hours60-80%Strictly anhydrous conditions required.[3][7]
Nitrile Hydrolysis NaCN, then H2SO4/H2OEthanol/Water4-12 hours80-90%NaCN is highly toxic. Isocyanide byproduct may form.[13]
Willgerodt-Kindler Sulfur, Morpholine, NaOH/H2OPyridine or neat5-24 hours60-95%Can be optimized with PTC to reduce time.[11][12]

Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis

Step A: Synthesis of 4-(Trifluoromethoxy)benzyl cyanide

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium cyanide (1.1 eq) in water.

  • Add a solution of 4-(trifluoromethoxy)benzyl chloride (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[13]

  • After cooling, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyanide. Purification can be done via vacuum distillation.

Step B: Hydrolysis to this compound

  • Combine the crude 4-(trifluoromethoxy)benzyl cyanide with a mixture of concentrated sulfuric acid, water, and acetic acid.

  • Heat the mixture to reflux for 3-5 hours until TLC indicates the disappearance of the starting material.[4]

  • Cool the reaction mixture and pour it over ice.

  • The solid carboxylic acid will precipitate. Collect the solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol/water) to obtain the pure acid.

Protocol 2: Synthesis via Grignard Carboxylation
  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an argon atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 4-(trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous diethyl ether to initiate the reaction.

  • Once initiated, add the remaining bromide solution dropwise while maintaining a gentle reflux. After addition, reflux for an additional hour.

  • In a separate flask, create a slurry of crushed dry ice in anhydrous diethyl ether.

  • Slowly transfer the prepared Grignard reagent via cannula into the dry ice slurry with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.

  • Separate the organic layer, extract the aqueous layer with ether, combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product. Purify by recrystallization.

Visualizations

logical_relationship cluster_start Problem Identification cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions cluster_end Outcome start Low Yield or Reaction Failure check_reaction Monitor Reaction (TLC / GC-MS) start->check_reaction check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Side Products Detected check_reaction->side_products New Spots/ Peaks Appear no_reaction No Reaction check_reagents->no_reaction Reagents/Setup Faulty adjust_conditions Adjust Conditions: - Increase Time/Temp - Change Solvent incomplete->adjust_conditions optimize_temp Optimize Temperature & Reagent Addition Rate side_products->optimize_temp check_setup Re-evaluate Setup: - Anhydrous Conditions? - Catalyst Activity? no_reaction->check_setup end_node Improved Yield adjust_conditions->end_node optimize_temp->end_node check_setup->end_node experimental_workflow cluster_route1 Route 1: Nitrile Hydrolysis cluster_route2 Route 2: Grignard Carboxylation cluster_route3 Route 3: Willgerodt-Kindler A1 4-(CF3O)C6H4CH2Cl B1 + NaCN A1->B1 C1 4-(CF3O)C6H4CH2CN B1->C1 D1 + H2SO4 / H2O (Hydrolysis) C1->D1 E1 Product D1->E1 A2 4-(CF3O)C6H4CH2Br B2 + Mg / Ether A2->B2 C2 4-(CF3O)C6H4CH2MgBr B2->C2 D2 1. + CO2 (s) 2. + H3O+ C2->D2 E2 Product D2->E2 A3 4-(CF3O)C6H4COCH3 B3 + S8, Morpholine A3->B3 C3 Thioamide Intermediate B3->C3 D3 + NaOH / H2O (Hydrolysis) C3->D3 E3 Product D3->E3

References

Technical Support Center: Purification of Crude 4-(Trifluoromethoxy)phenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Trifluoromethoxy)phenylacetic acid via recrystallization.

Experimental Protocols

A general protocol for the recrystallization of this compound is provided below. This should be optimized based on the specific impurities present in the crude material.

Single-Solvent Recrystallization Protocol:

  • Solvent Selection: Based on solubility data, select a suitable solvent. Toluene or a mixed solvent system like Toluene/Heptane is a good starting point.

  • Dissolution: In a fume hood, gently heat the selected solvent. In a separate Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent to the flask containing the crude product while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Solvent/Anti-Solvent Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., Toluene or Methanol) at room temperature.

  • Addition of Anti-Solvent: Slowly add a pre-chilled "poor" solvent (e.g., Heptane) to the solution with stirring until the solution becomes slightly turbid (cloudy).

  • Crystallization: Gently warm the solution until it becomes clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash with a small amount of a cold mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number4315-07-5
Molecular FormulaC₉H₇F₃O₃
Molecular Weight220.15 g/mol
Melting Point85-89 °C[1]
AppearanceWhite to off-white crystalline powder[1]
Purity (Typical)≥97% or ≥98%[1][2]

Table 2: Solubility Characteristics (Qualitative)

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
TolueneLowHighGood (Single solvent)
HeptaneVery LowLowGood (As an anti-solvent)
MethanolHighVery HighPotentially suitable, but may lead to lower recovery. Soluble in Methanol.[3][4]
WaterVery LowLowUnlikely to be a good single solvent.
DichloroethaneModerateHighPotentially Good (Single solvent)
ChloroformModerateHighPotentially Good (Single solvent)

Note: This data is based on general principles for substituted phenylacetic acids and may require experimental verification for optimal results.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_solution Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying Purified Product Purified Product drying->Purified Product

Caption: Workflow for the purification of this compound.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing crude this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. While methanol is a known solvent, it may result in lower yields due to high solubility at room temperature.[3][4] Aromatic hydrocarbons like toluene are often good candidates for recrystallizing phenylacetic acid derivatives. A solvent/anti-solvent system, such as Toluene/Heptane, can also be effective. Experimental screening is recommended to find the optimal solvent or solvent mixture for your specific crude material.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include starting materials from the synthesis, byproducts, and intermediates. For instance, if the synthesis involves the hydrolysis of a corresponding nitrile or ester, unreacted starting material may be present.

Q3: What is a typical recovery yield for this recrystallization?

A3: A typical recovery yield for the recrystallization of a moderately pure compound can range from 70-90%. However, this is highly dependent on the initial purity of the crude product and the chosen solvent system. Significant losses can occur if an excessive amount of solvent is used.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try the following:

  • Add a small amount of additional solvent to the hot solution to ensure the compound stays dissolved at a slightly lower temperature upon cooling.

  • Slow down the cooling rate.

  • Use a different solvent system.

Q5: No crystals are forming, even after cooling in an ice bath. What are the next steps?

A5: If crystals do not form, the solution may not be supersaturated. You can try to induce crystallization by:

  • Seeding: Add a small crystal of pure this compound to the solution.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites.

  • Reducing Solvent Volume: If too much solvent was added, carefully evaporate some of the solvent and allow the solution to cool again.

Troubleshooting Guide

Troubleshooting_Guide Recrystallization Troubleshooting cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Recovery Yield start->low_yield poor_purity Product is Impure start->poor_purity add_solvent Add more solvent oiling_out->add_solvent slow_cooling Slower cooling rate oiling_out->slow_cooling change_solvent Change solvent system oiling_out->change_solvent seed_crystal Add seed crystal no_crystals->seed_crystal scratch_flask Scratch inner flask surface no_crystals->scratch_flask reduce_volume Reduce solvent volume no_crystals->reduce_volume check_solvent_amount Ensure minimal hot solvent was used low_yield->check_solvent_amount wash_crystals Wash crystals with cold solvent low_yield->wash_crystals Ensure washing solvent is cold poor_purity->wash_crystals rerun_recrystallization Perform a second recrystallization poor_purity->rerun_recrystallization

Caption: Troubleshooting common issues in recrystallization.

References

Common impurities in 4-(Trifluoromethoxy)phenylacetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and handling of 4-(Trifluoromethoxy)phenylacetic acid.

Troubleshooting Guide

Encountering unexpected results in your experiments can be frustrating. This guide is designed to help you identify and resolve common problems related to impurities in this compound.

Problem/Observation Potential Cause (Impurity) Recommended Solution
Off-white or yellowish solid instead of a white crystalline product. Residual starting materials or colored byproducts from the synthesis.Recrystallization from a suitable solvent system (e.g., Toluene/Hexane or Ethanol/Water) should yield a white product. If color persists, treatment with activated carbon during recrystallization may be necessary.
Broad melting point range or a melting point lower than the expected 85-89 °C. Presence of unreacted starting materials, intermediates, or side-products.Further purification is required. Recrystallization is often sufficient. For persistent issues, column chromatography on silica gel can be employed.
Inconsistent analytical data (e.g., extra peaks in NMR or HPLC). Contamination with starting materials, reaction intermediates, or byproducts from the specific synthetic route used.Identify the impurity by comparing analytical data with known spectra of potential contaminants. Based on the impurity's properties, choose an appropriate purification method (recrystallization or chromatography).
Poor yield after purification. Loss of product during multiple purification steps. The chosen recrystallization solvent may be too effective, leading to product loss in the mother liquor.Optimize the purification protocol. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Minimize the number of transfers and ensure complete precipitation before filtration.
Oily product that does not solidify. Presence of low-melting point impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography may be necessary to remove the impurities preventing solidification. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

Commercially available this compound typically has a purity of 97-98%. The remaining percentage can consist of impurities derived from the synthetic route employed by the manufacturer. While specific impurities can vary, they generally fall into these categories:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules that have not been converted to the final product.

  • Byproducts: Unwanted side-products formed during the reaction.

Without knowing the exact synthetic pathway, it is difficult to name specific impurities. However, based on common synthetic routes to phenylacetic acids, potential impurities could include the corresponding benzyl halide, benzyl cyanide, or acetophenone derivative if these were used as starting materials.

Q2: I've synthesized this compound, and I suspect it's impure. What's the first step I should take?

The first step is to characterize your crude product using analytical techniques to identify the impurities. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity and number of components in your sample. Nuclear Magnetic Resonance (NMR) spectroscopy can help in identifying the structure of the major product and any significant impurities. Comparing the spectra of your product to a reference spectrum of pure this compound is crucial.

Q3: Can you provide a general protocol for recrystallizing this compound?

Recrystallization is a highly effective method for purifying this compound. A common procedure involves using a binary solvent system.

Experimental Protocol: Recrystallization

  • Solvent Selection: A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of a good solvent (e.g., toluene, ethyl acetate, or ethanol) and a poor solvent (e.g., hexane or water) often works well. A common starting point is a toluene/hexane mixture.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot toluene. If there are insoluble impurities, you can perform a hot filtration at this stage.

  • Induce Crystallization: While the solution is still warm, slowly add hexane until you observe persistent cloudiness. Then, add a few more drops of hot toluene until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Q4: When is column chromatography a better choice for purification?

Column chromatography is preferred when:

  • Recrystallization fails to remove impurities effectively.

  • The impurities have very similar solubility profiles to the desired product.

  • You are dealing with a complex mixture of products and byproducts.

  • You need to separate isomers.

Silica gel is the most common stationary phase for the purification of this compound, and a mobile phase gradient of hexane and ethyl acetate is typically effective.

Quantitative Data Summary

The effectiveness of a purification method can be quantified by comparing the purity of the material before and after the procedure.

Purification Method Initial Purity (Typical) Final Purity (Achievable)
Single Recrystallization 90-95%>99%
Column Chromatography 80-90%>99.5%

Impurity Identification and Removal Workflow

The following diagram illustrates a logical workflow for identifying and removing impurities from this compound.

G cluster_0 Impurity Identification & Removal Workflow Crude_Product Crude this compound Analytical_Testing Analytical Testing (HPLC, NMR, LC-MS) Crude_Product->Analytical_Testing Impure Product Impure? Analytical_Testing->Impure Pure Pure Product (>99%) Impure->Pure No Recrystallization Recrystallization Impure->Recrystallization Yes Check_Purity_1 Re-evaluate Purity Recrystallization->Check_Purity_1 Column_Chromatography Column Chromatography Check_Purity_2 Re-evaluate Purity Column_Chromatography->Check_Purity_2 Check_Purity_1->Pure Purity OK Check_Purity_1->Column_Chromatography Still Impure Check_Purity_2->Pure Purity OK Check_Purity_2->Recrystallization Still Impure (Re-evaluate strategy)

Caption: Workflow for impurity analysis and purification.

Troubleshooting low yield in Suzuki coupling of fluorinated phenylacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of fluorinated phenylacetic acids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low to no yield in my Suzuki coupling reaction. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings involving fluorinated phenylacetic acids can stem from several factors. A systematic check of the following is recommended:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligand are not degraded. Older catalysts or those exposed to air can lose activity. For electron-deficient fluorinated substrates, a more electron-rich and bulky ligand may be required to facilitate oxidative addition.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. The carboxylic acid moiety can complicate the reaction, and standard conditions may not be optimal.

  • Substrate Quality: Verify the purity of your fluorinated phenylacetic acid and boronic acid. Impurities can poison the catalyst.

  • Side Reactions: Be aware of potential side reactions such as protodeboronation of the boronic acid, dehalogenation of the aryl halide, or even decarboxylation of the phenylacetic acid at elevated temperatures.[1]

Q2: I suspect my carboxylic acid is interfering with the reaction. How can I mitigate this?

A2: The carboxylic acid group can indeed interfere with the Suzuki coupling in several ways:

  • Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially deactivating the catalyst.[2]

  • Solubility Issues: The carboxylate salt may have poor solubility in the organic solvent, hindering its participation in the reaction.[3]

  • Acid-Base Chemistry: The acidic proton of the carboxylic acid will react with the base, requiring at least one extra equivalent of base.

Troubleshooting Strategies:

  • Protecting Group Strategy: The most straightforward approach is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This eliminates the issues of catalyst coordination and solubility of the carboxylate. The ester can be hydrolyzed post-coupling.[2][3]

  • Optimization of Base and Solvent: If proceeding with the free acid, a careful selection of the base and solvent system is crucial.

    • Base: A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be preferable to strong bases like hydroxides, which can promote side reactions. The use of fluoride ions (e.g., from CsF) can sometimes be beneficial.

    • Solvent: A polar aprotic solvent like dioxane, THF, or DMF, often with a small amount of water, is typically used. The water can help to dissolve the base and the boronic acid. Experimenting with different solvent ratios is recommended.[3]

Q3: I am observing significant amounts of dehalogenated fluorophenylacetic acid as a byproduct. What is the cause and how can I prevent it?

A3: Dehalogenation is a common side reaction in Suzuki couplings where the aryl halide is reduced. This occurs when the palladium intermediate after oxidative addition undergoes a reaction with a hydride source (which can be the solvent, base, or impurities) followed by reductive elimination.

Mitigation Strategies:

  • Choice of Ligand: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.

  • Purity of Reagents: Ensure all reagents and solvents are free from impurities that could act as hydride donors.

Q4: My boronic acid seems to be degrading during the reaction. How can I address this?

A4: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a frequent cause of low yields.[4] This is particularly an issue with electron-deficient or heteroaryl boronic acids.

Solutions:

  • Use of Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable towards protodeboronation.

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can sometimes suppress this side reaction, although some water is often necessary for the Suzuki coupling to proceed.

  • Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the extent of boronic acid degradation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions that can be used as a starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling of Fluorinated Phenylacetic Acids

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃1.1-1.5 equivalents relative to Pd
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OTypical ratios of 4:1 to 10:1
Temperature 80-110 °CLower temperatures may be possible with highly active catalysts
Boronic Acid 1.2-1.5 equivalents

Table 2: Troubleshooting Guide - Low Yield and Corresponding Adjustments

ObservationPotential CauseSuggested Action
No reactionInactive catalyst/ligandUse fresh catalyst and ligand. Consider a more active pre-catalyst.
Incorrect reaction conditionsScreen different bases, solvents, and temperatures.
Low conversionPoor solubility of starting materialsAdjust solvent system (e.g., increase water content, try a different organic solvent).
Catalyst deactivationUse a more robust ligand; ensure inert atmosphere.
Significant dehalogenationUnfavorable reaction kineticsUse a bulkier, more electron-rich ligand; lower the reaction temperature.
Significant protodeboronationBoronic acid instabilityUse a boronic ester (pinacol or MIDA); minimize reaction time.
DecarboxylationHigh reaction temperatureLower the reaction temperature; consider protecting the carboxylic acid.[1]

Experimental Protocols

General Protocol for Suzuki Coupling with a Fluorinated Phenylacetic Acid (Ester Protected)

  • Esterification: Protect the carboxylic acid of the fluorinated phenylacetic acid as a methyl or ethyl ester using standard procedures (e.g., Fischer esterification).

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the fluorinated phenylacetic acid ester (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Visualizations

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Catalyst, Ligand, Substrates) start->check_reagents side_reactions Analyze for Side Products start->side_reactions conditions Review Reaction Conditions (Base, Solvent, Temp) start->conditions dehalogenation Dehalogenation Observed side_reactions->dehalogenation protodeboronation Protodeboronation Observed side_reactions->protodeboronation decarboxylation Decarboxylation Observed side_reactions->decarboxylation catalyst_inhibition Suspected Catalyst Inhibition (Carboxylic Acid) conditions->catalyst_inhibition solution1 Use Bulky, Electron-Rich Ligand Lower Temperature dehalogenation->solution1 solution2 Use Boronic Ester (Pinacol, MIDA) Shorter Reaction Time protodeboronation->solution2 solution3 Lower Reaction Temperature Protect Carboxylic Acid decarboxylation->solution3 solution4 Protect Carboxylic Acid (Ester) Optimize Base/Solvent for Free Acid catalyst_inhibition->solution4

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Potential Issues pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex R-X oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)(R')L_n pd_complex->pd_intermediate R'-B(OR)₂ dehalogenation Dehalogenation (R-H) pd_complex->dehalogenation transmetalation Transmetalation product R-R' pd_intermediate->product reductive_elimination Reductive Elimination product->pd0 protodeboronation Protodeboronation (R'-H) decarboxylation Decarboxylation boronic_acid R'-B(OH)₂ + Base boronic_acid->protodeboronation boronate [R'-B(OH)₃]⁻ boronic_acid->boronate

Caption: Suzuki catalytic cycle and common side reactions.

References

Optimizing reaction conditions for the synthesis of 4-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Trifluoromethoxy)phenylacetic acid (CAS: 4315-07-5).[1][2] This guide focuses on optimizing reaction conditions, addressing common experimental challenges, and ensuring high-purity product isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:

  • Hydrolysis of 4-(Trifluoromethoxy)phenylacetonitrile: This is a straightforward method involving the conversion of the corresponding nitrile to a carboxylic acid.[3]

  • Carboxylation of a Grignard Reagent: This route involves the reaction of a Grignard reagent, formed from 4-(trifluoromethoxy)benzyl halide, with carbon dioxide.[4]

  • Willgerodt-Kindler Reaction: This method utilizes 4-(Trifluoromethoxy)acetophenone as a starting material, which is converted to a thioamide intermediate followed by hydrolysis.[5][6]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors, including:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and complicate the purification process.

  • Product Loss During Workup: Significant amounts of the product may be lost during extraction, washing, or recrystallization steps.

  • Purity of Starting Materials: Impurities in the starting materials or reagents can interfere with the reaction.

  • Moisture Contamination: For moisture-sensitive reactions like the Grignard synthesis, even trace amounts of water can drastically reduce the yield.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point for this compound is in the range of 85-88 °C.[1]

Troubleshooting Guides

Route 1: Hydrolysis of 4-(Trifluoromethoxy)phenylacetonitrile
Problem Potential Cause Troubleshooting & Optimization
Low or No Product Formation 1. Incomplete hydrolysis. 2. Low reaction temperature. 3. Insufficient acid or base concentration.1. Increase the reaction time and monitor by TLC until the starting nitrile is consumed. 2. Ensure the reaction is heated to a gentle reflux. 3. Use a more concentrated acid or base solution as per established protocols for nitrile hydrolysis.[3]
Formation of Amide Intermediate as Main Product 1. Incomplete hydrolysis of the intermediate amide.1. Prolong the reaction time or increase the temperature to ensure complete conversion of the amide to the carboxylic acid.
Difficulty in Isolating the Product 1. Product remains dissolved in the aqueous layer. 2. Emulsion formation during extraction.1. Acidify the aqueous layer to a pH of 1-2 to precipitate the carboxylic acid. Ensure thorough extraction with a suitable organic solvent like diethyl ether or ethyl acetate. 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Route 2: Grignard Reaction and Carboxylation
Problem Potential Cause Troubleshooting & Optimization
Failure to Form Grignard Reagent 1. Presence of moisture in glassware, solvent, or magnesium. 2. Inactive magnesium turnings.1. Flame-dry all glassware before use. Use anhydrous solvents. Ensure magnesium turnings are dry. 2. Activate the magnesium with a small crystal of iodine or by crushing the turnings.
Low Yield of Carboxylic Acid 1. Inefficient carboxylation. 2. Reaction with atmospheric CO₂ before the addition of dry ice.1. Pour the Grignard reagent onto a large excess of freshly crushed dry ice with vigorous stirring.[4] 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Formation of Biphenyl Byproduct 1. Wurtz-type coupling of the benzyl halide.1. Add the benzyl halide solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 4-(Trifluoromethoxy)phenylacetonitrile

This protocol is adapted from standard procedures for the hydrolysis of benzyl cyanide.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(Trifluoromethoxy)phenylacetonitrile.

  • Hydrolysis: Add a mixture of sulfuric acid and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into cold water. The crude this compound will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Synthesis via Grignard Reagent and Carboxylation

This protocol is based on general methods for the synthesis of phenylacetic acids via Grignard reagents.[4]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine. Slowly add a solution of 4-(trifluoromethoxy)benzyl bromide (1.0 eq) in anhydrous diethyl ether. Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. Pour the Grignard solution onto an excess of crushed dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Data Presentation

Parameter Hydrolysis of Nitrile Grignard Carboxylation
Starting Material 4-(Trifluoromethoxy)phenylacetonitrile4-(Trifluoromethoxy)benzyl bromide
Key Reagents H₂SO₄, H₂OMg, CO₂ (dry ice)
Typical Reaction Time 3 - 5 hours2 - 4 hours
Typical Reaction Temperature Reflux0 °C to Room Temperature
Expected Yield 75 - 85%60 - 75%
Purity (after recrystallization) >98%>98%

Experimental Workflow and Logic Diagrams

experimental_workflow General Workflow for Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthetic Route reagents Prepare Anhydrous Solvents & Reagents start->reagents glassware Flame-Dry Glassware (if needed) start->glassware reaction_setup Set up Reaction Under Inert Atmosphere reagents->reaction_setup glassware->reaction_setup addition Slow Addition of Reagents reaction_setup->addition monitoring Monitor Progress by TLC/HPLC addition->monitoring completion Drive to Completion (Heat/Time) monitoring->completion quench Quench Reaction completion->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Recrystallization/Chromatography concentration->purification characterization Characterize Product (MP, NMR, etc.) purification->characterization end Pure this compound characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is the reaction complete (TLC)? start->check_completion check_workup Was the work-up efficient? check_completion->check_workup Yes incomplete Incomplete Reaction check_completion->incomplete No check_purity Are starting materials pure? check_workup->check_purity Yes workup_loss Product Loss During Workup check_workup->workup_loss No impure_reagents Impure Starting Materials check_purity->impure_reagents No end Improved Yield check_purity->end Yes solution_incomplete Increase reaction time/temperature. Check reagent stoichiometry. incomplete->solution_incomplete solution_workup Optimize extraction pH. Use brine to break emulsions. Minimize transfers. workup_loss->solution_workup solution_purity Purify starting materials. Use fresh reagents. impure_reagents->solution_purity solution_incomplete->end solution_workup->end solution_purity->end

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis.

References

Side reactions to avoid during the synthesis of 4-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trifluoromethoxy)phenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: There are three primary synthetic pathways for the synthesis of this compound:

  • Hydrolysis of 4-(trifluoromethoxy)phenylacetonitrile: This is a widely used method involving the conversion of the nitrile functional group to a carboxylic acid.

  • Carboxylation of a Grignard Reagent: This route utilizes the reaction of 4-(trifluoromethoxy)benzylmagnesium bromide with carbon dioxide.

  • Willgerodt-Kindler Reaction: This method starts from 4-(trifluoromethoxy)acetophenone and proceeds through a thioamide intermediate.

Q2: What is the appearance and melting point of this compound?

A2: this compound is typically a white to almost white powder or crystalline solid.[1] Its melting point is in the range of 85-89 °C.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via different routes.

Route 1: Hydrolysis of 4-(trifluoromethoxy)phenylacetonitrile

Issue 1: Incomplete hydrolysis and presence of 4-(trifluoromethoxy)phenylacetamide in the final product.

  • Cause: The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. Incomplete reaction can lead to the presence of this amide.

  • Solution:

    • Reaction Time: Ensure the reaction is monitored (e.g., by TLC or GC) and allowed to proceed until the starting material and amide intermediate are fully consumed.

    • Anhydrous Conditions: While hydrolysis requires water, starting with anhydrous solvents and reagents can help control the reaction and minimize unwanted side reactions.[2]

    • Reaction Conditions: Aggressive conditions, such as strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) and elevated temperatures, are often required for complete hydrolysis of amides and nitriles.[3]

Issue 2: Low yield of the desired carboxylic acid.

  • Cause: Inefficient hydrolysis or degradation of the product under harsh reaction conditions.

  • Solution:

    • Optimization of Conditions: Experiment with different concentrations of acid or base and reaction temperatures to find the optimal balance between reaction rate and product stability.

    • Work-up Procedure: Ensure proper work-up to isolate the product effectively. Acidification of the reaction mixture (if basic hydrolysis is used) should be done carefully to precipitate the carboxylic acid, which can then be extracted.

Route 2: Carboxylation of 4-(trifluoromethoxy)benzylmagnesium bromide

Issue 1: Formation of a significant amount of 1,2-bis(4-(trifluoromethoxy)phenyl)ethane (Wurtz coupling product).

  • Cause: The Grignard reagent can react with the starting 4-(trifluoromethoxy)benzyl bromide. This is a common side reaction in the formation of Grignard reagents.

  • Solution:

    • Slow Addition: Add the 4-(trifluoromethoxy)benzyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

    • Temperature Control: Maintain a moderate reaction temperature to control the exothermic reaction and minimize side product formation.

Issue 2: Presence of 2-methyl-5-(trifluoromethoxy)benzoic acid in the product.

  • Cause: This is likely due to a benzyl to o-tolyl rearrangement of the Grignard reagent before or during carboxylation. This rearrangement has been observed in reactions involving benzylmagnesium halides.[4][5]

  • Solution:

    • Reaction Conditions: The proportion of rearranged to non-rearranged products can be dependent on the reaction conditions. Using benzylmagnesium bromide instead of chloride and avoiding excess Grignard reagent or higher temperatures may reduce the extent of rearrangement.[4][5]

Route 3: Willgerodt-Kindler Reaction of 4-(trifluoromethoxy)acetophenone

Issue 1: Isolation of 4-(trifluoromethoxy)phenylthioacetamide as the major product.

  • Cause: The Willgerodt-Kindler reaction initially forms a thioamide. The desired carboxylic acid is obtained through subsequent hydrolysis of this intermediate.[6]

  • Solution:

    • Hydrolysis Step: After the formation of the thioamide, a separate hydrolysis step using a strong acid or base is necessary to convert it to the carboxylic acid.

Issue 2: Low overall yield and formation of tarry byproducts.

  • Cause: The Willgerodt-Kindler reaction is often conducted at high temperatures, which can lead to decomposition and polymerization, especially with sensitive substrates.

  • Solution:

    • Microwave Irradiation: The use of microwave irradiation has been shown to improve yields and reduce reaction times for the Willgerodt-Kindler reaction, potentially minimizing the formation of tars.[7]

    • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to cleaner reaction profiles.[7]

    • Optimization of Reagent Stoichiometry: The molar ratio of the ketone, sulfur, and amine (e.g., morpholine) is crucial for the reaction's success. Optimization of these ratios can improve the yield of the desired thioamide intermediate.[1]

Data Presentation

Table 1: Troubleshooting Summary for Side Reactions

Synthetic RouteCommon Side Reaction/IssuePotential CauseRecommended Solution
Hydrolysis of Nitrile Presence of Amide ImpurityIncomplete hydrolysisProlong reaction time, use stronger hydrolytic conditions.[2][3]
Grignard Carboxylation Wurtz Coupling ProductReaction of Grignard with starting halideSlow addition of halide, temperature control.
Grignard Carboxylation Rearranged Benzoic AcidBenzyl to o-tolyl rearrangementOptimize Grignard reagent and temperature.[4][5]
Willgerodt-Kindler Isolation of ThioamideIncomplete hydrolysis of intermediateAdd a dedicated hydrolysis step.[6]
Willgerodt-Kindler Low Yield / Tar FormationHigh reaction temperaturesConsider microwave-assisted synthesis or solvent-free conditions.[7]

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of 4-(trifluoromethoxy)phenylacetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethoxy)phenylacetonitrile.

  • Reagent Addition: Add a solution of aqueous sulfuric acid (e.g., 50% v/v) or aqueous sodium hydroxide (e.g., 20% w/v).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC until the starting material and the intermediate amide have been consumed.

  • Work-up:

    • Acidic Hydrolysis: Cool the reaction mixture and pour it onto ice. The product will precipitate and can be collected by filtration. The crude product can be purified by recrystallization.

    • Basic Hydrolysis: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) until the product precipitates. Collect the solid by filtration and recrystallize.

Protocol 2: General Procedure for Carboxylation of 4-(trifluoromethoxy)benzylmagnesium bromide

  • Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of 4-(trifluoromethoxy)benzyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.

  • Carboxylation: Cool the Grignard solution in an ice-salt bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard solution onto crushed dry ice.

  • Work-up: Quench the reaction by slowly adding aqueous acid (e.g., 10% HCl). Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Purify by recrystallization.

Protocol 3: General Procedure for the Willgerodt-Kindler Reaction of 4-(trifluoromethoxy)acetophenone

  • Reaction Setup: In a flask, mix 4-(trifluoromethoxy)acetophenone, sulfur, and an amine such as morpholine.

  • Reaction: Heat the mixture to reflux for several hours. Alternatively, perform the reaction in a microwave reactor for a shorter duration.

  • Isolation of Thioamide: After cooling, the thioamide intermediate can be isolated and purified.

  • Hydrolysis: The purified thioamide is then subjected to acidic or basic hydrolysis as described in Protocol 1 to yield the final carboxylic acid.

Visualizations

SynthesisPathways cluster_hydrolysis Route 1: Hydrolysis cluster_grignard Route 2: Grignard Carboxylation cluster_wk Route 3: Willgerodt-Kindler Nitrile 4-(Trifluoromethoxy)- phenylacetonitrile Amide 4-(Trifluoromethoxy)- phenylacetamide (Side Product) Nitrile->Amide Incomplete Hydrolysis Acid1 4-(Trifluoromethoxy)- phenylacetic acid Nitrile->Acid1 Complete Hydrolysis Amide->Acid1 Hydrolysis Bromide 4-(Trifluoromethoxy)- benzyl bromide Grignard 4-(Trifluoromethoxy)- benzylmagnesium bromide Bromide->Grignard + Mg Wurtz Wurtz Coupling Product (Side Product) Grignard->Wurtz + Bromide Rearranged Rearranged Grignard Grignard->Rearranged Acid2 4-(Trifluoromethoxy)- phenylacetic acid Grignard->Acid2 + CO2, then H3O+ Rearranged_Acid Rearranged Acid (Side Product) Rearranged->Rearranged_Acid + CO2, then H3O+ Ketone 4-(Trifluoromethoxy)- acetophenone Thioamide 4-(Trifluoromethoxy)- phenylthioacetamide Ketone->Thioamide + S, Amine Tars Tarry Byproducts (Side Product) Ketone->Tars Acid3 4-(Trifluoromethoxy)- phenylacetic acid Thioamide->Acid3 Hydrolysis

Caption: Synthetic pathways to this compound and associated side reactions.

References

Challenges in the scale-up synthesis of 4-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Trifluoromethoxy)phenylacetic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthetic routes to this compound?

A1: Based on process chemistry literature and patent filings, three primary synthetic routes are considered for the industrial-scale production of this compound:

  • The Willgerodt-Kindler Reaction: This route typically starts from 4-(Trifluoromethoxy)acetophenone, which is reacted with sulfur and an amine (commonly morpholine) to form a thioamide intermediate, followed by hydrolysis to the desired phenylacetic acid.

  • Hydrolysis of 4-(Trifluoromethoxy)phenylacetonitrile: This method involves the conversion of the corresponding benzyl cyanide derivative to the carboxylic acid, typically under acidic or basic conditions.

  • Grignard Carboxylation: This approach utilizes a 4-(Trifluoromethoxy)benzyl halide (e.g., chloride or bromide) to form a Grignard reagent, which is then reacted with carbon dioxide to yield the final product.

Q2: What are the key physical and chemical properties of this compound relevant to its synthesis and purification?

A2: Key properties are summarized in the table below.[1][2]

PropertyValueSignificance in Synthesis and Purification
CAS Number 4315-07-5Unique identifier for substance tracking and regulatory purposes.
Molecular Formula C9H7F3O3Used for molecular weight calculation and elemental analysis.
Molecular Weight 220.15 g/mol Important for stoichiometric calculations in reactions.
Melting Point 85-88 °CCritical for determining product purity and for designing crystallization and drying processes.[1][2]
Boiling Point 260.6 ± 35.0 °C (at 760 mmHg)Indicates low volatility, which is favorable for handling and reducing losses during solvent removal.[1]
Appearance White to pale cream powder or crystalsVisual indicator of product purity.
Purity (typical) ≥98.0%Standard purity for commercial-grade material.[1]

Q3: Are there any known safety concerns associated with the synthesis of this compound?

A3: Yes, several safety considerations should be addressed:

  • Grignard Reagent Formation: The formation of Grignard reagents is highly exothermic and can be difficult to initiate, posing a risk of runaway reactions. It is crucial to have adequate cooling and to ensure the reaction has started before adding large quantities of the halide.

  • Hydrolysis of Nitriles: The use of strong acids or bases for hydrolysis can be corrosive and requires appropriate personal protective equipment (PPE) and reactor materials. The hydrolysis of nitriles can also release toxic byproducts if not controlled properly.

  • Willgerodt-Kindler Reaction: This reaction is typically run at high temperatures and can generate hydrogen sulfide, a toxic and flammable gas. Proper ventilation and gas scrubbing systems are essential.

  • Trifluoromethyl Group Stability: While generally stable, trifluoromethyl-substituted Grignard reagents can be thermally unstable and may decompose exothermically, especially at high concentrations.

Troubleshooting Guides

Route 1: Willgerodt-Kindler Reaction of 4-(Trifluoromethoxy)acetophenone

Problem 1: Low Yield of Thioamide Intermediate

Potential Cause Troubleshooting Step
Poor quality of 4-(Trifluoromethoxy)acetophenone Ensure the starting material is of high purity and free from contaminants that could interfere with the reaction.
Suboptimal reaction temperature The Willgerodt-Kindler reaction is temperature-sensitive. Gradually increase the temperature to find the optimal point for your specific substrate and solvent system. Note that excessively high temperatures can lead to degradation.
Inefficient mixing In a multiphasic reaction like this, vigorous stirring is crucial to ensure good contact between the reactants. On a larger scale, the choice of impeller and agitation speed is critical.
Incorrect stoichiometry of sulfur and amine Optimize the molar ratios of sulfur and morpholine (or other amine) to the acetophenone. An excess of sulfur and amine is often required.

Problem 2: Incomplete Hydrolysis of the Thioamide

Potential Cause Troubleshooting Step
Insufficient acid or base concentration Ensure the concentration of the acid or base used for hydrolysis is sufficient to drive the reaction to completion.
Inadequate reaction time or temperature The hydrolysis step can be slow. Increase the reaction time or temperature as needed, while monitoring for potential product degradation.
Poor solubility of the thioamide The thioamide may have limited solubility in the hydrolysis medium. Consider adding a co-solvent to improve solubility and reaction rate.

Problem 3: Formation of Impurities

Potential Cause Troubleshooting Step
Side reactions at high temperatures Overheating can lead to the formation of various byproducts. Implement precise temperature control and consider running the reaction at the lowest effective temperature.
Presence of unreacted starting material Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting acetophenone.
Formation of 4-(benzoylthio-carbonyl)morpholine This has been observed as an unexpected byproduct in the Willgerodt-Kindler reaction of acetophenone.[3] Its formation may be influenced by reaction conditions. Analytical monitoring of the reaction progress can help identify its presence.
Route 2: Hydrolysis of 4-(Trifluoromethoxy)phenylacetonitrile

Problem 1: Incomplete Hydrolysis

Potential Cause Troubleshooting Step
Insufficiently harsh reaction conditions The hydrolysis of nitriles often requires strong acids or bases and elevated temperatures. Gradually increase the severity of the conditions while monitoring for side reactions.
Phase separation If the reaction is biphasic, the use of a phase-transfer catalyst can significantly improve the reaction rate.[4]
Formation of a stable amide intermediate The hydrolysis proceeds through an amide intermediate. If this intermediate is stable under the reaction conditions, a two-step process with isolation of the amide might be necessary, followed by hydrolysis under more forcing conditions.

Problem 2: Product Degradation

Potential Cause Troubleshooting Step
Harsh reaction conditions While necessary for hydrolysis, excessively harsh conditions (very high temperatures or concentrations of acid/base) can lead to decomposition of the desired product. Careful optimization is required.
Instability of the trifluoromethoxy group While generally robust, the trifluoromethoxy group's stability under strongly acidic or basic conditions at high temperatures should be evaluated.
Route 3: Grignard Carboxylation of 4-(Trifluoromethoxy)benzyl Halide

Problem 1: Low Yield of Grignard Reagent

Potential Cause Troubleshooting Step
Presence of moisture Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
Inactive magnesium The surface of the magnesium metal may be passivated. Activate the magnesium using methods such as grinding, adding a small crystal of iodine, or using a small amount of a more reactive halide to initiate the reaction.
Wurtz coupling side reaction This is a common side reaction where two benzyl halide molecules couple. This can be minimized by slow addition of the halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

Problem 2: Low Yield of Carboxylation

Potential Cause Troubleshooting Step
Inefficient reaction with CO2 Ensure a good dispersion of CO2 gas in the reaction mixture. For larger scales, bubbling CO2 through the solution may not be sufficient. Consider using a sparging tube and vigorous stirring. Alternatively, adding the Grignard solution to a slurry of dry ice in an ethereal solvent can be effective.
Reaction with unreacted starting material If the Grignard formation is incomplete, the remaining benzyl halide can react with the Grignard reagent. Ensure complete conversion before carboxylation.
Formation of ketone and tertiary alcohol byproducts The Grignard reagent can react with the initially formed carboxylate to produce a ketone, which can then react with another equivalent of the Grignard reagent to form a tertiary alcohol. This can be minimized by maintaining a low reaction temperature and ensuring a large excess of CO2.

Experimental Protocols

Protocol 1: Willgerodt-Kindler Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

Step 1: Synthesis of 4-(4-(Trifluoromethoxy)phenylacetyl)morpholine

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-(Trifluoromethoxy)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

  • Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC). The reaction time can vary from several hours to overnight.

  • After completion, cool the reaction mixture and remove the excess morpholine and sulfur, for example, by vacuum distillation or by precipitation and filtration.

Step 2: Hydrolysis to this compound

  • To the crude thioamide from the previous step, add an aqueous solution of a strong acid (e.g., 50% H2SO4) or a strong base (e.g., 40% NaOH).

  • Heat the mixture to reflux until the hydrolysis is complete (monitor by HPLC).

  • Cool the reaction mixture. If basic hydrolysis was used, acidify with a strong acid (e.g., HCl) to a pH of approximately 2 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Protocol 2: Grignard Carboxylation for the Synthesis of this compound

This protocol requires strict anhydrous conditions.

Step 1: Formation of 4-(Trifluoromethoxy)benzylmagnesium Chloride

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 4-(Trifluoromethoxy)benzyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice-salt bath.

  • In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.

  • Slowly add the Grignard solution to the dry ice slurry via a cannula with vigorous stirring.

  • Allow the mixture to warm to room temperature overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with an ether or ethyl acetate.

  • Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.

  • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow_willgerodt_kindler cluster_step1 Step 1: Thioamide Formation cluster_step2 Step 2: Hydrolysis & Purification start 4-(Trifluoromethoxy)acetophenone + Morpholine + Sulfur reaction1 Willgerodt-Kindler Reaction (Reflux, Vigorous Stirring) start->reaction1 intermediate Crude Thioamide Intermediate reaction1->intermediate hydrolysis Acid or Base Hydrolysis (Reflux) intermediate->hydrolysis workup Acidification & Precipitation hydrolysis->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification product Pure this compound purification->product

Caption: Workflow for the Willgerodt-Kindler synthesis route.

experimental_workflow_grignard cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation & Purification start 4-(Trifluoromethoxy)benzyl Chloride + Mg Turnings (in THF) reaction1 Grignard Reaction (Anhydrous, Reflux) start->reaction1 grignard_reagent Grignard Reagent Solution reaction1->grignard_reagent carboxylation Reaction with Dry Ice (CO2) grignard_reagent->carboxylation workup Aqueous Workup & Extraction carboxylation->workup purification Acidification & Crystallization workup->purification product Pure this compound purification->product

Caption: Workflow for the Grignard carboxylation synthesis route.

troubleshooting_logic cluster_reaction Reaction Parameters cluster_materials Starting Materials & Reagents cluster_workup Workup & Purification start Low Yield or Purity Issue temp Temperature Control start->temp Investigate Reaction mixing Mixing Efficiency start->mixing Investigate Reaction stoichiometry Reagent Stoichiometry start->stoichiometry Investigate Reaction time Reaction Time start->time Investigate Reaction purity Starting Material Purity start->purity Check Materials solvent Solvent Quality (Anhydrous?) start->solvent Check Materials reagent_activity Reagent Activity (e.g., Mg) start->reagent_activity Check Materials extraction Extraction Efficiency start->extraction Review Purification crystallization Crystallization Conditions start->crystallization Review Purification drying Product Drying start->drying Review Purification solution Improved Yield/Purity temp->solution Optimize mixing->solution Optimize stoichiometry->solution Optimize time->solution Optimize purity->solution Verify/Improve solvent->solution Verify/Improve reagent_activity->solution Verify/Improve extraction->solution Refine crystallization->solution Refine drying->solution Refine

Caption: General troubleshooting logic for synthesis scale-up.

References

Degradation pathways of 4-(Trifluoromethoxy)phenylacetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(Trifluoromethoxy)phenylacetic acid under various stress conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: To date, specific published studies detailing the forced degradation of this compound are limited. The degradation pathways and products described herein are inferred based on the known chemical properties of the trifluoromethoxy group and the phenylacetic acid moiety. The trifluoromethoxy group is generally considered to be highly stable.[1][2] Therefore, degradation is most likely to occur at the phenylacetic acid portion of the molecule.

Troubleshooting Guides

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
No degradation observed under acidic or basic conditions. The trifluoromethoxy group and the phenylacetic acid moiety are relatively stable to hydrolysis under mild conditions.1. Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH). 2. Elevate the temperature of the reaction mixture. 3. Extend the duration of the stress testing period.
Multiple unknown peaks in the chromatogram after oxidative stress. The phenylacetic acid moiety is susceptible to oxidation, potentially leading to hydroxylation of the aromatic ring or cleavage of the acetic acid side chain.1. Use a milder oxidizing agent (e.g., lower concentration of hydrogen peroxide). 2. Employ mass spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures. 3. Compare the retention times of the unknown peaks with commercially available related compounds or synthesized potential degradation products.
Poor mass balance is obtained in the stability study. This could be due to the formation of non-UV active or volatile degradation products, or the degradation products may not be eluting from the HPLC column.1. Use a more universal detection method, such as a Corona Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, in addition to UV detection. 2. Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to detect any volatile degradants. 3. Adjust the mobile phase composition or gradient to ensure all degradation products are eluted from the column.
Difficulty in achieving separation between this compound and its degradation products. The degradation products may have similar polarities to the parent compound, making chromatographic separation challenging.1. Optimize the HPLC method by screening different columns (e.g., C18, C8, Phenyl), mobile phase compositions (e.g., acetonitrile, methanol, different buffers), and pH. 2. Employ a gradient elution method to improve the resolution between peaks. 3. Consider using Ultra-High-Performance Liquid Chromatography (UHPLC) for better separation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways of this compound under hydrolytic (acidic and basic) stress conditions?

A1: Due to the high stability of the C-F bonds in the trifluoromethoxy group, hydrolysis is not expected to readily occur at this site.[1][2] The primary degradation pathway under harsh acidic or basic conditions would likely involve the carboxylic acid group, potentially leading to decarboxylation at elevated temperatures, although this is generally a high-energy process for phenylacetic acids. The ether linkage of the trifluoromethoxy group is also expected to be stable to hydrolysis.

Q2: What degradation products can be expected from oxidative stress?

A2: Oxidative conditions are most likely to affect the phenylacetic acid moiety. Potential degradation pathways include:

  • Hydroxylation of the aromatic ring: Introduction of one or more hydroxyl groups onto the phenyl ring.

  • Side-chain oxidation: Oxidation of the methylene group of the acetic acid side chain to a carbonyl (keto) group, or cleavage of the side chain to form 4-(trifluoromethoxy)benzoic acid or 4-(trifluoromethoxy)benzaldehyde.

  • Ring opening: Under very harsh oxidative conditions, the aromatic ring could be cleaved.

Q3: How is this compound likely to behave under thermal stress?

A3: Based on studies of phenylacetic acid, thermal decomposition is expected to occur at high temperatures. The likely degradation pathway involves the cleavage of the C-C bond between the phenyl ring and the acetic acid moiety, as well as decarboxylation. This could lead to the formation of 4-(trifluoromethoxy)toluene and carbon dioxide, or other fragmentation products at very high temperatures.[3]

Q4: What is the expected outcome of photolytic stress on this compound?

A4: Aromatic compounds can undergo photodegradation. The likely pathways for this compound under UV light exposure include:

  • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group to form 4-(trifluoromethoxy)toluene.

  • Photo-hydroxylation: Addition of hydroxyl groups to the aromatic ring.

  • Cleavage of the trifluoromethoxy group: While less likely due to its stability, prolonged UV exposure could potentially lead to the cleavage of the C-O bond, though this would require significant energy.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for forced degradation studies that can be adapted.

1. Acid and Base Hydrolysis:

  • Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M HCl (for acidic hydrolysis) or 0.1 M NaOH (for basic hydrolysis).

  • Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it (with NaOH for acidic samples, HCl for basic samples), and dilute to a suitable concentration for HPLC analysis.

2. Oxidative Degradation:

  • Preparation: Prepare a solution of this compound in a suitable solvent. Add a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Stress Conditions: Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) and protect from light. Monitor the degradation over several hours.

  • Sample Analysis: Withdraw aliquots at various time points, quench any remaining oxidizing agent (e.g., with sodium bisulfite), and analyze by HPLC.

3. Thermal Degradation:

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C, 100°C) for a set duration.

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat it under reflux at a controlled temperature.

  • Sample Analysis: For the solid-state sample, dissolve it in a suitable solvent before HPLC analysis. For the solution-state sample, cool the aliquot before analysis.

4. Photodegradation:

  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile).

  • Stress Conditions: Expose the solution to a controlled light source (e.g., a photostability chamber with a UV lamp, such as an ICH-compliant option with an output of 200 Wh/m²). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the samples by HPLC at various time points.

Visualizations

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Decarboxylation Products Decarboxylation Products Acid/Base Hydrolysis->Decarboxylation Products High Temp Oxidation (H2O2) Oxidation (H2O2) Hydroxylated Products Hydroxylated Products Oxidation (H2O2)->Hydroxylated Products Side-chain Cleavage Products Side-chain Cleavage Products Oxidation (H2O2)->Side-chain Cleavage Products Ring-opened Fragments Ring-opened Fragments Oxidation (H2O2)->Ring-opened Fragments Harsh Conditions Thermal Thermal Thermal->Decarboxylation Products Thermal->Side-chain Cleavage Products Photolysis (UV) Photolysis (UV) Photolysis (UV)->Decarboxylation Products Photolysis (UV)->Hydroxylated Products This compound This compound G cluster_workflow Forced Degradation Experimental Workflow Prepare Stock Solution Prepare Stock Solution Expose to Stress Condition Expose to Stress Condition Prepare Stock Solution->Expose to Stress Condition Acid, Base, Oxidizing Agent, Heat, or UV Light Sample at Time Points Sample at Time Points Expose to Stress Condition->Sample at Time Points Neutralize/Quench (if applicable) Neutralize/Quench (if applicable) Sample at Time Points->Neutralize/Quench (if applicable) Dilute for Analysis Dilute for Analysis Neutralize/Quench (if applicable)->Dilute for Analysis HPLC/LC-MS Analysis HPLC/LC-MS Analysis Dilute for Analysis->HPLC/LC-MS Analysis Identify Degradants & Quantify Identify Degradants & Quantify HPLC/LC-MS Analysis->Identify Degradants & Quantify

References

Technical Support Center: HPLC Analysis of 4-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Trifluoromethoxy)phenylacetic acid, with a focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for this compound in reversed-phase HPLC?

A1: Poor peak shape, such as tailing or fronting, for this compound is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related issues. As an acidic compound with a predicted pKa of approximately 4.10, its ionization state is highly dependent on the mobile phase pH.[1] Unwanted interactions can occur between the ionized analyte and residual silanols on the silica-based stationary phase, leading to peak tailing. Other contributing factors can include column overload, use of an inappropriate sample solvent, or degradation of the HPLC column.

Q2: How does the trifluoromethoxy group affect the HPLC analysis of this compound?

A2: The trifluoromethoxy group (-OCF3) is highly electronegative and increases the lipophilicity of the molecule. This can influence the compound's retention behavior and its potential for secondary interactions with the stationary phase. Fluorinated groups can sometimes lead to unique selectivities on certain stationary phases, but they can also contribute to peak tailing if not properly managed.

Q3: What is a good starting point for mobile phase pH when analyzing this compound?

A3: To ensure good peak shape for an acidic compound like this compound (predicted pKa ≈ 4.10), it is recommended to set the mobile phase pH at least 1.5 to 2 pH units below its pKa.[1] Therefore, a starting pH in the range of 2.1 to 2.6 is advisable. This low pH will suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. Using a buffered mobile phase is crucial to maintain a stable pH throughout the analysis.

Q4: Which type of HPLC column is most suitable for this analysis?

A4: A high-purity, end-capped C18 column is a common and suitable choice for the reversed-phase analysis of aromatic carboxylic acids. These columns have a reduced number of accessible silanol groups, which minimizes secondary interactions that cause peak tailing. For highly polar compounds or when using highly aqueous mobile phases, a polar-embedded or polar-endcapped C18 column can also be considered to prevent phase collapse and improve peak shape.

Q5: Can the sample solvent affect the peak shape?

A5: Yes, the sample solvent can significantly impact peak shape. Injecting the sample in a solvent that is stronger than the mobile phase can lead to peak fronting and broadening. Ideally, the sample should be dissolved in the mobile phase itself. If solubility is an issue, a solvent with a weaker elution strength than the mobile phase should be used. Given that this compound is soluble in methanol, care should be taken with the initial mobile phase composition if methanol is used as the sample solvent.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the peak asymmetry factor is greater than 1.2. This is a common issue when analyzing acidic compounds.

Potential Cause Recommended Solution
Secondary Silanol Interactions Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate or formate) to suppress analyte ionization. Use a high-purity, end-capped C18 column.
Mobile Phase pH too close to pKa Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa (~4.10). A pH of ~2.5 is a good starting point.
Insufficient Buffer Concentration Ensure the buffer concentration is adequate, typically between 10-50 mM, to maintain a stable pH.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Issue 2: Peak Fronting

Peak fronting, with an asymmetry factor less than 0.8, can also compromise quantification.

Potential Cause Recommended Solution
Sample Solvent Stronger than Mobile Phase Dissolve the sample in the mobile phase or a weaker solvent.
Sample Overload Decrease the amount of sample injected onto the column by reducing the concentration or injection volume.
Column Bed Deformation This may be indicated if all peaks in the chromatogram are fronting. Replace the column.
Issue 3: Broad Peaks

Broad peaks can result in poor resolution and reduced sensitivity.

Potential Cause Recommended Solution
Large Extra-Column Volume Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Slow Gradient or Weak Isocratic Mobile Phase Increase the organic modifier percentage in the mobile phase or use a steeper gradient to ensure the analyte elutes in a reasonable time.
Column Degradation Column efficiency decreases over time. Replace the column if performance does not improve with flushing.

Experimental Protocols

Below is a representative experimental protocol for the HPLC analysis of this compound, designed to produce a good peak shape.

Mobile Phase Preparation:

  • Aqueous Component (A): Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Organic Component (B): HPLC-grade acetonitrile.

Chromatographic Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size (high-purity, end-capped)
Mobile Phase Gradient elution with Acetonitrile and 20mM Phosphate Buffer (pH 2.5)
Gradient Program 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase at a concentration of 0.1 mg/mL

Visual Troubleshooting Workflow

G cluster_start Start: Poor Peak Shape Observed cluster_tailing Troubleshooting Peak Tailing (Asymmetry > 1.2) cluster_fronting Troubleshooting Peak Fronting (Asymmetry < 0.8) cluster_broad Troubleshooting Broad Peaks cluster_end Resolution start Identify Peak Shape Issue Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Broad Broad Peaks start->Broad T_Cause1 Check Mobile Phase pH (Is it > 3.0?) Tailing->T_Cause1 T_Sol1 Lower pH to 2.5 with Buffer T_Cause1->T_Sol1 Yes T_Cause2 Check for Column Overload (High Concentration?) T_Cause1->T_Cause2 No End Peak Shape Improved T_Sol1->End T_Sol2 Dilute Sample or Reduce Injection Volume T_Cause2->T_Sol2 Yes T_Cause3 Suspect Secondary Interactions T_Cause2->T_Cause3 No T_Sol2->End T_Sol3 Use High-Purity End-Capped C18 Column T_Cause3->T_Sol3 T_Sol3->End F_Cause1 Check Sample Solvent (Stronger than Mobile Phase?) Fronting->F_Cause1 F_Sol1 Dissolve Sample in Mobile Phase F_Cause1->F_Sol1 Yes F_Cause2 Check for Column Overload F_Cause1->F_Cause2 No F_Sol1->End F_Sol2 Reduce Sample Concentration/Volume F_Cause2->F_Sol2 Yes F_Cause2->End No, suspect column damage F_Sol2->End B_Cause1 Check Extra-Column Volume Broad->B_Cause1 B_Sol1 Optimize Tubing Connections B_Cause1->B_Sol1 Yes B_Cause2 Check Mobile Phase Strength B_Cause1->B_Cause2 No B_Sol1->End B_Sol2 Increase Organic Content or Gradient Slope B_Cause2->B_Sol2 B_Sol2->End

Caption: A logical workflow for troubleshooting common peak shape issues in HPLC analysis.

Signaling Pathway of Peak Tailing for Acidic Compounds

G cluster_analyte Analyte: this compound cluster_phase Stationary Phase: Silica-based C18 cluster_interaction Secondary Interaction Analyte R-COOH Ionized_Analyte R-COO- Analyte->Ionized_Analyte Ionization Interaction Ionic Interaction Ionized_Analyte->Interaction Stationary_Phase Si-OH (Residual Silanol) Ionized_Silanol Si-O- Stationary_Phase->Ionized_Silanol Deprotonation Ionized_Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Mobile_Phase_High_pH Mobile Phase pH > pKa Mobile_Phase_High_pH->Ionized_Analyte Mobile_Phase_High_pH->Ionized_Silanol

Caption: Mechanism of peak tailing due to secondary interactions of an acidic analyte.

References

Resolving common issues in the characterization of fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions (FAQs)
QuestionAnswer
Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted? A rolling or distorted baseline in ¹⁹F NMR spectra can be caused by a large spectral width, incorrect phasing (applying a very large first-order phase correction), acoustic ringing from the radiofrequency pulse, or broad background signals from fluorine-containing materials within the NMR probe itself.[1][2]
What are the small, uneven peaks surrounding my main signal? These are likely ¹³C satellite peaks resulting from the natural 1.1% abundance of ¹³C. The coupling between an adjacent ¹³C and a ¹⁹F atom creates these satellite peaks, which are often asymmetric due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[1]
Why is my signal-to-noise ratio (S/N) poor? A poor signal-to-noise ratio can result from an insufficient number of scans, low sample concentration, or improper probe tuning. Increasing the number of scans is a common way to improve the S/N ratio.
What is the typical chemical shift range for organofluorine compounds? While the entire ¹⁹F chemical shift range spans about 800 ppm, for most organofluorine compounds, the range is narrower. For example, CF₃ groups typically appear between -50 to -70 ppm, and CH₂F groups are found around -200 to -220 ppm.[3]
Troubleshooting Guide

Question: I am observing complex splitting patterns in my ¹⁹F NMR spectrum. How can I simplify the analysis?

Answer: Complex splitting patterns in ¹⁹F NMR are common due to large coupling constants over multiple bonds (¹⁹F-¹⁹F and ¹⁹F-¹H).[3] Here are some strategies to simplify the analysis:

  • ¹H Decoupling: Run a ¹H-decoupled ¹⁹F NMR experiment to remove couplings to protons. This will simplify the spectrum, leaving only ¹⁹F-¹⁹F couplings.

  • 2D NMR Experiments: Employ two-dimensional NMR techniques to resolve overlapping signals and identify coupling partners.[4][5]

    • ¹⁹F-¹H HETCOR: Correlates ¹⁹F and ¹H chemical shifts, helping to assign protons coupled to fluorine.[4]

    • ¹⁹F-¹³C HMBC/HSQC: Identifies long-range or direct correlations between fluorine and carbon atoms, aiding in structural elucidation.[5]

    • ¹⁹F-¹⁹F COSY: Reveals correlations between coupled fluorine nuclei.

Question: My ¹⁹F NMR spectrum has a broad, underlying signal that interferes with my analyte's peaks. What is the source and how can I mitigate it?

Answer: This is often a background signal from fluorine-containing components in the NMR probe, such as Teflon (PTFE). To address this:

  • Use a Background-Free Probe: If available, use a probe specifically designed to minimize fluorine background.

  • Background Subtraction: Acquire a spectrum of a blank sample (containing only the deuterated solvent) and subtract it from your sample's spectrum.

  • Careful Sample Preparation: Ensure your NMR tube and cap are free of any fluorine-containing contaminants.

G Troubleshooting Workflow for ¹⁹F NMR Spectral Issues start Observe ¹⁹F NMR Spectrum Issue issue_baseline Rolling or Distorted Baseline? start->issue_baseline issue_sn Poor Signal-to-Noise? start->issue_sn issue_satellites Small, Uneven Satellite Peaks? start->issue_satellites issue_baseline->issue_sn No solution_baseline Check Phasing, Reduce Spectral Width, Check for Probe Background issue_baseline->solution_baseline Yes issue_sn->issue_satellites No solution_sn Increase Number of Scans, Check Sample Concentration, Tune Probe issue_sn->solution_sn Yes solution_satellites Identify as ¹³C Satellites, Note Asymmetry issue_satellites->solution_satellites Yes end Issue Resolved solution_baseline->end solution_sn->end solution_satellites->end

Troubleshooting workflow for common ¹⁹F NMR spectral issues.
Experimental Protocol: ¹⁹F NMR

  • Sample Preparation:

    • Accurately weigh 2-10 mg of the fluorinated compound.[6]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.[6][7]

    • Ensure the sample is fully dissolved. If not, try a different solvent.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune the probe for the ¹⁹F frequency.

    • Set the appropriate spectral width. For unknown compounds, start with a large spectral width (e.g., 500,000 Hz) to avoid aliasing.[2]

    • Set the transmitter offset to the expected center of the spectrum.[2]

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Apply ¹H decoupling if necessary to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum. Be cautious with large first-order phase corrections as they can introduce baseline roll.[1][2]

    • Apply baseline correction if needed.[2]

    • Reference the spectrum to an appropriate standard (e.g., CFCl₃ at 0.0 ppm).

Mass Spectrometry (MS)

Frequently Asked Questions (FAQs)
QuestionAnswer
Why is the molecular ion peak often weak or absent in the mass spectra of perfluorinated compounds? Perfluorinated compounds readily fragment upon ionization. The high stability of the CF₃⁺ cation often makes it the most abundant ion (base peak), while the parent molecular ion can be very small or completely absent.[7]
What are common fragmentation patterns for fluorinated compounds? Characteristic fragmentation includes the loss of a fluorine atom (M-19) or hydrogen fluoride (M-20).[7] For perfluorinated alkanes, cleavage of C-C bonds is common, leading to a series of CₙFₘ⁺ ions.[7]
Is Electrospray Ionization (ESI) effective for fluorinated compounds? The efficiency of ESI can be variable for fluorinated compounds. Highly fluorinated molecules may be difficult to ionize effectively compared to their hydrocarbon analogs.[7] Their unique solubility and high surface activity can interfere with the ESI process, potentially causing signal suppression.[7]
Troubleshooting Guide

Question: My mass spectrometry analysis seems to be underestimating the total amount of fluorinated compounds in my sample. Why might this be?

Answer: This is a known challenge. Relying solely on Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) can lead to an underestimation of up to 90% of the total fluorine content.[8][9][10] The primary reasons for this are:

  • Inefficient Ionization: Not all fluorinated compounds ionize well under standard ESI or Atmospheric Pressure Chemical Ionization (APCI) conditions.[10]

  • Lack of Standards: Targeted MS methods are limited by the availability of authentic standards for the vast number of fluorinated compounds.[10]

  • Formation of Unknown Byproducts: Degradation or metabolism can create fluorinated products that are not included in targeted analyses.[10]

To obtain a more accurate quantification, consider these approaches:

  • Complementary Techniques: Combine LC-HRMS with quantitative ¹⁹F NMR. ¹⁹F NMR provides an unbiased measurement of all fluorinated species in the sample.[10]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the determination and quantification of fluorine in various samples.[11]

G Logical Workflow for Interpreting a Fluorinated Compound's Mass Spectrum start Acquire Mass Spectrum find_m_ion Identify Molecular Ion (M+) start->find_m_ion weak_absent Weak or Absent M+? find_m_ion->weak_absent Yes check_frags Analyze Fragmentation Pattern find_m_ion->check_frags No weak_absent->check_frags Yes loss_19_20 Look for M-19 (loss of F) or M-20 (loss of HF) check_frags->loss_19_20 cf3_peak Check for Prominent CF₃⁺ Peak loss_19_20->cf3_peak cc_cleavage Identify C-C Bond Cleavage Products (CₙFₘ⁺) cf3_peak->cc_cleavage structure_confirm Correlate Fragments with Proposed Structure cc_cleavage->structure_confirm end Structure Elucidated structure_confirm->end G Troubleshooting Chromatography Issues with Fluorinated Compounds start Identify Chromatographic Problem issue_peak_shape Poor Peak Shape? start->issue_peak_shape issue_rt_shift Retention Time Shifting? start->issue_rt_shift issue_contamination High Background/Contamination? start->issue_contamination issue_peak_shape->issue_rt_shift No solution_peak_shape Adjust Mobile Phase (pH, Ionic Strength), Dilute Sample, Match Injection Solvent to Mobile Phase issue_peak_shape->solution_peak_shape Yes issue_rt_shift->issue_contamination No solution_rt_shift Ensure System Equilibration, Use Column Oven, Check Mobile Phase Composition issue_rt_shift->solution_rt_shift Yes solution_contamination Use 'Fluorine-Free' LC System (PEEK/Stainless Steel Tubing), Use Non-Fluorinated Vials and Filters issue_contamination->solution_contamination Yes end Analysis Improved solution_peak_shape->end solution_rt_shift->end solution_contamination->end

References

Validation & Comparative

Purity Assessment of 4-(Trifluoromethoxy)phenylacetic Acid: A Comparative Guide to Titrimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of acid-base titration against alternative analytical methods for the purity assessment of 4-(Trifluoromethoxy)phenylacetic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines the experimental protocol for titration and presents a comparative analysis supported by typical performance data.

Introduction to Purity Analysis

This compound (C₉H₇F₃O₃, Molar Mass: approx. 220.15 g/mol ) is a white crystalline solid with a predicted pKa of around 4.10, indicating it is a weak carboxylic acid. The purity of this reagent is critical as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. While several analytical techniques can determine purity, acid-base titration remains a widely used, cost-effective, and precise method.

Titration: A Classic Method for Purity Assessment

Acid-base titration is an absolute method for quantifying an acidic or basic substance. For this compound, a known mass of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH). The endpoint, where all the acid has been neutralized, can be determined using a colorimetric indicator or a potentiometric sensor.

Experimental Protocol: Purity Determination by Titration

This protocol details the steps for determining the purity of this compound using a manual titration with a colorimetric indicator.

1. Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (95%), neutralized

  • Deionized water

  • Analytical balance (4-decimal place)

  • 50 mL Burette

  • 250 mL Erlenmeyer flasks

  • Volumetric pipettes and flasks

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask. Record the exact weight.

  • Dissolution: To the flask, add 50 mL of neutralized ethanol to dissolve the sample. Gentle warming may be required.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator solution to the flask. The solution should remain colorless.

  • Titration Setup: Rinse the burette with the standardized 0.1 M NaOH solution and then fill it. Record the initial volume.

  • Titration: Titrate the sample solution with the 0.1 M NaOH solution while constantly swirling the flask. As the endpoint is approached, the NaOH should be added dropwise.

  • Endpoint Determination: The endpoint is reached when the colorless solution turns a faint, persistent pink. Record the final volume of the NaOH solution used.

  • Repeat: Perform the titration in triplicate to ensure accuracy and precision.

3. Calculation of Purity:

The purity of the this compound is calculated using the following formula:

Purity (%) = (V * M * MW) / (W * 10)

Where:

  • V = Volume of NaOH solution used in mL

  • M = Molarity of the NaOH solution in mol/L

  • MW = Molecular weight of this compound (220.15 g/mol )

  • W = Weight of the sample in mg

Comparative Analysis of Purity Assessment Methods

While titration is a robust method, other analytical techniques offer different advantages. The choice of method often depends on the specific requirements of the analysis, such as the need for impurity profiling, the number of samples, and available instrumentation.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (qNMR)
Principle Neutralization ReactionDifferential PartitioningVolatility and PartitioningNuclear Spin Transitions
Specificity Low (titrates all acidic/basic impurities)High (separates and quantifies individual components)High (for volatile impurities)High (structure-specific)
Precision Very High (RSD < 0.2%)High (RSD < 1%)High (RSD < 2%)Very High (RSD < 1%)
Accuracy High (dependent on titrant standardization)High (dependent on reference standard)High (dependent on reference standard)High (primary method possible)
LOD/LOQ Higher (typically % level)Lower (ppm to ppb level)Lower (ppm to ppb level)Higher (typically % level)
Throughput Low to MediumHighHighMedium
Cost/Sample LowHighMediumHigh
Impurity Profiling NoYesYesYes (for major impurities)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the titration experiment and a decision-making process for selecting an appropriate purity assessment method.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh Accurately weigh ~200mg of sample dissolve Dissolve in 50mL neutralized ethanol weigh->dissolve indicator Add 2-3 drops of phenolphthalein dissolve->indicator fill_burette Fill burette with 0.1M NaOH indicator->fill_burette titrate Titrate sample until faint pink endpoint fill_burette->titrate record Record final volume titrate->record calculate Calculate purity using the formula record->calculate repeat Repeat for a total of three trials calculate->repeat

Caption: Experimental workflow for the purity assessment of this compound by titration.

MethodSelection start Start: Purity Assessment Needed q1 Need to identify and quantify specific impurities? start->q1 q2 High throughput required? q1->q2 No hplc Use HPLC or GC q1->hplc Yes q3 Is the primary goal a highly precise assay of the main component? q2->q3 No hplc_throughput Use HPLC q2->hplc_throughput Yes q3->hplc No titration Use Titration q3->titration Yes

Caption: Decision tree for selecting a purity assessment method.

Conclusion and Recommendations

For the routine quality control and purity verification of this compound, acid-base titration is a highly accurate, precise, and cost-effective method. Its primary strength lies in providing a quantitative measure of the total acidic content, making it an excellent choice for assay determination when the impurity profile is known to be free of other acidic or basic components.

However, when a detailed understanding of the impurity profile is necessary, or when high-throughput analysis is required, chromatographic methods such as HPLC are superior. HPLC can separate and quantify individual impurities, providing a more comprehensive picture of the sample's composition. Ultimately, the choice of analytical method should be guided by the specific requirements of the research or manufacturing process, with titration serving as a reliable and economical option for straightforward purity assessment.

Quantitative NMR (qNMR) for the Assay of 4-(Trifluoromethoxy)phenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate and precise determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-(Trifluoromethoxy)phenylacetic acid is a significant building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration—for the assay of this compound.

Overview of Analytical Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration based on the fundamental principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei.[1] This technique provides an absolute purity value by comparing the analyte's signal to that of a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.[1]

In contrast, HPLC, GC, and titration are well-established methods in pharmaceutical analysis. HPLC separates compounds based on their differential distribution between a stationary and a mobile phase, with quantification typically performed using a UV detector. GC is suitable for volatile and thermally stable compounds and often employs a Flame Ionization Detector (FID) for quantification. Acid-base titration is a classical analytical method that determines the concentration of an acidic substance by neutralizing it with a standard solution of a base.

Performance Comparison

The choice of an analytical method for the assay of this compound depends on the specific requirements of the analysis, such as the need for a primary method, the desired level of accuracy and precision, and sample throughput. The following tables summarize the key performance characteristics of each technique.

Table 1: General Performance Characteristics

ParameterqNMRHPLC-UVGC-FIDAcid-Base Titration
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]Comparative method based on separation and detection of volatile compounds.Volumetric analysis based on neutralization reaction.[2]
Selectivity High; ability to select non-overlapping signals.High; dependent on chromatographic separation.High; dependent on chromatographic separation.Low; titrates all acidic/basic components.
Traceability Directly traceable to SI units through a certified internal standard.Requires a specific certified reference material of the analyte for traceability.Requires a specific certified reference material of the analyte for traceability.Traceable to SI units through a primary standard titrant.
Sample Throughput ModerateHighHighModerate to High
Non-destructive YesNoNoNo

Table 2: Typical Quantitative Performance Data

ParameterqNMRHPLC-UVGC-FIDAcid-Base Titration
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%98.0 - 102.0%[3]99.0 - 101.0%
Precision (RSD) < 1%< 2%< 2%[3]< 0.5%
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.999[4]N/A
Limit of Quantification (LOQ) Analyte dependent, typically in the mg/mL range.[5]Typically in the µg/mL range.[5]Analyte dependent, can be in the µg/mL range.Dependent on titrant concentration, typically in the mmol/L range.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the assay of this compound using qNMR, HPLC, GC, and titration.

Quantitative ¹H-NMR (qNMR) Protocol

1. Materials:

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

  • NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Program: Standard 30° pulse

  • Acquisition Time: ≥ 3 seconds

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 15-30 seconds to ensure full relaxation)

  • Number of Scans: 8 to 16

  • Temperature: 298 K

4. Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the non-overlapping signals of the analyte and the internal standard. For this compound, the methylene protons (-CH₂-) are suitable. For maleic acid, the two olefinic protons are used.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC) Protocol

1. Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient or isocratic)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

3. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of the analyte.

  • Calculate the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography (GC) Protocol

1. Instrumentation and Conditions:

  • GC System: With Flame Ionization Detector (FID)

  • Column: Capillary column suitable for acidic compounds (e.g., DB-FFAP)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 250 °C.

  • Injection Mode: Split

2. Standard and Sample Preparation (with derivatization):

  • Derivatization: Due to the low volatility of the carboxylic acid, derivatization (e.g., esterification to the methyl ester) is typically required.

  • Standard Solution: Prepare a stock solution of the derivatized this compound reference standard in a suitable solvent (e.g., methanol). Create a calibration curve from serial dilutions.

  • Sample Solution: Derivatize a known amount of the this compound sample using the same procedure as for the standard. Dissolve the derivatized product in a suitable solvent to a concentration within the calibration range.

3. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the derivatized sample solution.

  • Calculate the concentration of the derivatized analyte from the calibration curve and relate it back to the original sample.

Acid-Base Titration Protocol

1. Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (or other suitable solvent to dissolve the acid)

  • Burette, beaker, and magnetic stirrer

2. Procedure:

  • Accurately weigh approximately 200 mg of this compound and dissolve it in a suitable volume of ethanol in a beaker.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed (the endpoint).[2]

  • Record the volume of NaOH solution used.

3. Calculation:

  • Calculate the purity of the acid using the following formula:

    Purity (%) = (V_NaOH * M_NaOH * M_acid) / (m_acid) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used (L)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • M_acid = Molar mass of this compound ( g/mol )

    • m_acid = mass of the acid sample (g)

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the qNMR assay and the logical relationship in selecting an appropriate analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_result Result weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR parameters (pulse, delay, scans) transfer->setup acquire Acquire FID setup->acquire processing Fourier transform, phase and baseline correction acquire->processing integration Integrate analyte and IS signals processing->integration calculation Calculate purity using formula integration->calculation purity_value Purity Assay Value calculation->purity_value Method_Selection start Assay of this compound decision_primary Primary method required? start->decision_primary decision_impurities Need to quantify impurities? decision_primary->decision_impurities No qnmr qNMR decision_primary->qnmr Yes decision_volatility Is the analyte volatile? decision_impurities->decision_volatility No hplc HPLC decision_impurities->hplc Yes gc GC decision_volatility->gc Yes titration Titration decision_volatility->titration No

References

A Comparative Analysis of the Predicted Biological Activity of 4-(Trifluoromethoxy)phenylacetic Acid and 4-(Trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Both 4-(Trifluoromethoxy)phenylacetic acid and 4-(Trifluoromethyl)phenylacetic acid are recognized as valuable intermediates in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluorine-containing moieties is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.

Data Presentation: Predicted Comparative Biological Activity

The following table summarizes the predicted anti-inflammatory activities of the two compounds based on the known effects of their respective functional groups. These predictions are intended to guide future experimental design and are not based on direct experimental data for these specific molecules.

Biological Target/ActivityThis compound (Predicted)4-(Trifluoromethyl)phenylacetic acid (Predicted)Rationale for Prediction
Cyclooxygenase-2 (COX-2) Inhibition Moderate to HighModerate to HighBoth -OCF₃ and -CF₃ groups are electron-withdrawing and can enhance the binding affinity of phenylacetic acid derivatives to the COX-2 active site.
NF-κB Pathway Inhibition Moderate to HighModerate to HighTrifluoromethyl-containing compounds have been shown to inhibit NF-κB activation, a key pathway in the inflammatory response. The trifluoromethoxy group is expected to have a similar effect.
Lipophilicity (LogP) HigherLowerThe -OCF₃ group is generally more lipophilic than the -CF₃ group, which may influence cell membrane permeability and bioavailability.
Metabolic Stability HigherModerateThe C-O bond in the trifluoromethoxy group can be more stable to metabolic degradation compared to the C-C bond of the trifluoromethyl group.

Experimental Protocols

To experimentally validate the predicted biological activities, the following detailed methodologies for key in vitro assays are provided.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This in vitro assay is designed to determine the potency of a compound in inhibiting the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (redox indicator)

  • Test compounds (this compound and 4-(Trifluoromethyl)phenylacetic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Celecoxib (positive control)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the COX-2 enzyme to each well.

  • Add the diluted test compounds or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid and TMPD to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 611 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX-2 activity.

  • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of COX-2 activity) by plotting the percentage of inhibition against the compound concentration.[1][2][3][4]

NF-κB Reporter Assay

This cell-based assay measures the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • BAY 11-7082 (positive control inhibitor).

  • Luciferase assay reagent.

  • Opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293-NF-κB reporter cells in an opaque 96-well plate and incubate overnight to allow for cell attachment.

  • Pre-treat the cells with various concentrations of the test compounds or positive control for a specified period (e.g., 1 hour).

  • Stimulate the cells with TNF-α or LPS to activate the NF-κB pathway and incubate for a further period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent to each well.

  • Measure the luminescence signal using a luminometer. The light output is proportional to the level of NF-κB activation.

  • Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the stimulated, untreated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[5][6][7][8][9]

Visualizations

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the NF-κB signaling pathway, which is a key target for anti-inflammatory drugs, the Cyclooxygenase (COX) pathway, and a general experimental workflow for evaluating the anti-inflammatory activity of a test compound.

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Prostacyclins Prostacyclins PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Vasodilation Vasodilation Prostacyclins->Vasodilation PLA2 PLA₂ PLA2->Membrane_Phospholipids

Caption: The Cyclooxygenase (COX) pathway in prostaglandin synthesis.

Experimental_Workflow Start Start: Compound Synthesis and Characterization In_Vitro_Screening In Vitro Screening: COX-2 & NF-κB Assays Start->In_Vitro_Screening Data_Analysis Data Analysis: Determine IC₅₀ Values In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies: Animal Models of Inflammation and Pain Lead_Identification->In_Vivo_Studies End End: Preclinical Development In_Vivo_Studies->End

Caption: General experimental workflow for anti-inflammatory drug discovery.

References

The Impact of Fluorine Substitution on the Biological Activity of Phenylacetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's potency, metabolic stability, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated phenylacetic acid derivatives, focusing on their potential as anticancer and anti-inflammatory agents.

Anticancer Activity of Fluorinated Phenylacetamide Derivatives

A study on a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives has shed light on the anticancer potential of this class of compounds. The in-vitro cytotoxicity of these compounds was evaluated against several human cancer cell lines, revealing that substitutions on the N-phenyl ring significantly modulate their activity.

Quantitative Data: In-Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-(4-fluorophenyl)-N-phenylacetamide derivatives against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia).[1][2][3]

Compound IDR Group (Substitution on N-phenyl ring)PC3 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
2a 2-NO2>100>100>100
2b 3-NO252>100>100
2c 4-NO280100>100
2d 2-OCH3>100>100>100
2e 3-OCH3>100>100>100
2f 4-OCH3>100>100>100
Imatinib Reference Drug4098Not Reported

Structure-Activity Relationship Insights:

From the data presented, several key SAR observations can be made for this specific series of 4-fluorophenylacetamide derivatives:

  • Influence of the N-phenyl substituent: The nature and position of the substituent on the N-phenyl ring play a crucial role in the cytotoxic activity.

  • Nitro-substituted derivatives: Compounds bearing a nitro (NO2) group (2a-2c) demonstrated higher cytotoxicity compared to those with a methoxy (OCH3) group (2d-2f).[1][2][3]

  • Positional effects of the nitro group: Among the nitro-substituted analogs, the compound with the nitro group at the meta position (3-NO2, compound 2b) exhibited the most potent activity against the PC3 cell line (IC50 = 52 µM).[1][2][3] The para-substituted analog (4-NO2, compound 2c) was the most active against the MCF-7 cell line (IC50 = 100 µM).[1][2][3]

  • Comparison with reference drug: All the tested compounds in this series showed lower potency against the PC3 cell line compared to the reference drug, imatinib.[1][2][3]

It is important to note that this study focused on derivatives of 4-fluorophenylacetic acid. A systematic comparative analysis of how the position of the fluorine atom (ortho, meta, vs. para) on the phenylacetic acid core affects anticancer activity is not extensively available in the reviewed literature, representing a knowledge gap for future research.

Potential Anti-inflammatory Activity: Cyclooxygenase and Lipoxygenase Inhibition

Phenylacetic acid derivatives are structurally related to several non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the biosynthesis of prostaglandins, mediators of inflammation. Some anti-inflammatory agents also target 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade. While direct comparative data on the COX/LOX inhibitory activity of simple fluorinated phenylacetic acid isomers is limited, their structural similarity to known inhibitors suggests they are promising candidates for evaluation.

Key Signaling Pathways

The following diagrams illustrate the cyclooxygenase and a generic kinase signaling pathway, which are often targeted by anti-inflammatory and anticancer drugs, respectively.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis NSAIDs Fluorinated Phenylacetic Acid Derivatives (Potential) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Cyclooxygenase (COX) Signaling Pathway

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation regulates Inhibitor Fluorinated Phenylacetic Acid Derivatives (Potential) Inhibitor->RAF inhibit

A Generic Kinase Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the context of evaluating the biological activity of fluorinated phenylacetic acid derivatives.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (General Procedure)

The synthesis of the target compounds involves a two-step process:

  • Synthesis of 2-(4-fluorophenyl)acetyl chloride: A mixture of 4-fluorophenylacetic acid and thionyl chloride is refluxed. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.

  • Amide formation: The synthesized 2-(4-fluorophenyl)acetyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a solution of the appropriate substituted aniline in the presence of a base (e.g., triethylamine) at 0°C. The reaction mixture is stirred at room temperature until completion. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

In-Vitro Cytotoxicity (MTS Assay)

The cytotoxic effects of the synthesized compounds are determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well, and the plates are incubated for a few hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of formazan product generated is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curves.

The following diagram illustrates the general workflow of the MTS assay.

MTS_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Add test compounds at various concentrations Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTS Add MTS reagent Incubate2->AddMTS Incubate3 Incubate for 1-4h AddMTS->Incubate3 Read Measure absorbance Incubate3->Read Analyze Calculate IC50 values Read->Analyze End End Analyze->End

MTS Assay Workflow

Conclusion

The incorporation of fluorine into the phenylacetic acid scaffold presents a promising avenue for the development of novel therapeutic agents. The available data on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrates that further modifications to the molecule can significantly impact its anticancer activity. However, a clear gap exists in the literature regarding a systematic structure-activity relationship study that directly compares the effects of fluorine substitution at different positions on the phenyl ring. Future research should focus on the synthesis and biological evaluation of a comprehensive series of ortho-, meta-, and para-fluorinated phenylacetic acid derivatives to fully elucidate the impact of fluorine's positional isomerism on their anticancer and anti-inflammatory properties. Such studies will provide invaluable insights for the rational design of more potent and selective drug candidates.

References

Comparative analysis of the reactivity of trifluoromethoxy vs trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among the most prominent are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, which are often used to modulate a molecule's physicochemical and biological properties. While both are strongly electron-withdrawing, their distinct electronic and steric profiles lead to significant differences in chemical reactivity. This guide provides an objective comparison of their performance, supported by experimental data, to aid in their effective application.

Electronic and Steric Properties: A Fundamental Comparison

The trifluoromethyl and trifluoromethoxy groups both exert a powerful electron-withdrawing effect, primarily through induction (-I effect). However, the oxygen atom in the OCF3 group introduces a countervailing +M (mesomeric) or resonance effect by donating one of its lone pairs to an adjacent π-system. This donation partially offsets the inductive withdrawal, making the OCF3 group a slightly weaker net electron-withdrawing group than CF3 in aromatic systems.

Sterically, the trifluoromethoxy group is not only larger than the trifluoromethyl group but also conformationally flexible. The C-O bond's free rotation allows the OCF3 group to adopt various orientations, which can have significant implications for its interaction with neighboring atoms and reagents.

A summary of key electronic and steric parameters is presented below:

ParameterTrifluoromethyl (CF3)Trifluoromethoxy (OCF3)Key Differences
Hammett Constant (σp) 0.540.35CF3 is a stronger electron-withdrawing group in the para position of an aromatic ring.
Calculated Dipole Moment (Debye) ~2.5 - 3.0~2.0 - 2.5The higher dipole moment of the CF3 group reflects its stronger electron-withdrawing nature.
van der Waals Volume (ų) 42.654.5The OCF3 group is significantly larger than the CF3 group.
Conformational Flexibility Rotation around C-C bondRotation around C-O bondThe OCF3 group's flexibility can influence its steric hindrance and electronic interactions.

Comparative Reactivity in Key Chemical Transformations

The subtle yet significant electronic and steric differences between the CF3 and OCF3 groups manifest in their influence on the reactivity of parent molecules.

Recent studies have highlighted the differing abilities of these groups to direct C-H activation. For instance, in palladium-catalyzed C-H activation reactions, the trifluoromethoxy group has been shown to be a more effective directing group than the trifluoromethyl group. This is attributed to the ability of the oxygen atom in the OCF3 group to coordinate with the metal catalyst, facilitating the C-H activation step.

Both groups increase the acidity of nearby protons due to their electron-withdrawing nature. However, the stronger inductive effect of the CF3 group typically leads to a greater increase in acidity compared to the OCF3 group. This can be observed in the pKa values of substituted carboxylic acids or the acidity of benzylic protons.

Experimental Protocols

To a solution of the trifluoromethoxy- or trifluoromethyl-substituted arene (1.0 equiv) in a suitable solvent (e.g., trifluorotoluene) are added the arylating agent (1.2 equiv), a palladium catalyst such as Pd(OAc)2 (5 mol %), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol %), and a base (e.g., K2CO3, 2.0 equiv). The reaction mixture is then heated at a specified temperature (e.g., 100-140 °C) for a designated period (e.g., 12-24 hours) under an inert atmosphere. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard techniques such as column chromatography.

Visualizing Reactivity Differences

The following diagram illustrates the logical workflow for considering the differential impacts of OCF3 and CF3 groups in a drug design context.

G cluster_input Initial Consideration cluster_groups Group Selection cluster_effects Predicted Physicochemical Effects cluster_outcomes Potential Reactivity & Property Outcomes start Lead Compound ocf3 Incorporate OCF3 start->ocf3 cf3 Incorporate CF3 start->cf3 ocf3_props Weaker EWG Larger Steric Profile Flexible Conformation ocf3->ocf3_props cf3_props Stronger EWG Smaller Steric Profile Rigid Conformation cf3->cf3_props reactivity Altered reaction rates/yields Modified metabolic stability Different binding interactions ocf3_props->reactivity cf3_props->reactivity

Caption: Workflow for selecting between OCF3 and CF3 groups.

Conclusion

The choice between a trifluoromethyl and a trifluoromethoxy group is a nuanced decision that can have profound consequences on the reactivity and properties of a molecule. While both are potent electron-withdrawing groups, the CF3 group's influence is dominated by a strong inductive effect, leading to greater electron withdrawal. In contrast, the OCF3 group's inductive pull is tempered by a competing resonance donation from the oxygen atom, and its larger, more flexible steric profile can introduce unique conformational constraints and interactions. A thorough understanding of these differences is crucial for the rational design of functional molecules in chemical and pharmaceutical research.

A Comparative Guide to the Quantification of 4-(Trifluoromethoxy)phenylacetic Acid: Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(Trifluoromethoxy)phenylacetic acid against alternative analytical techniques. Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its accurate measurement is essential for ensuring product quality and consistency. While HPLC is a widely adopted technique for this purpose, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages and limitations.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A robust and reliable reversed-phase HPLC method is proposed for the routine quantification of this compound. The method is designed based on established principles for the separation of aromatic acids and fluorinated compounds, ensuring good resolution and peak shape.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Ascentis® C18 column (15 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 20 mM phosphoric acid in water (v/v). The recommended starting ratio is 75:25 (aqueous:organic), to be optimized for ideal retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Sample Preparation: Samples should be dissolved in the mobile phase to a suitable concentration.

Validation of the Proposed HPLC Method

The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4] The validation process involves a series of experiments to assess the method's performance characteristics.

Experimental Protocol: HPLC Method Validation
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components, will be evaluated.[5][6] This will be achieved by performing forced degradation studies, exposing the analyte to acidic, basic, oxidative, and photolytic stress conditions.[7][8] The chromatograms of the stressed samples will be compared to that of an unstressed standard to ensure no co-eluting peaks interfere with the analyte peak.

  • Linearity and Range: The linearity of the method will be determined by analyzing a series of at least five concentrations of this compound. A calibration curve will be constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) will be calculated. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with a suitable level of precision, accuracy, and linearity.[9][10][11]

  • Accuracy: The accuracy of the method will be assessed by performing recovery studies. A known amount of the analyte will be spiked into a placebo or blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery will be calculated.[9][10][12][13]

  • Precision: Precision will be evaluated at two levels: repeatability and intermediate precision.

    • Repeatability (Intra-assay precision): Will be determined by performing at least six replicate injections of the same sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) will be calculated.[9]

    • Intermediate Precision (Inter-assay precision): Will be assessed by repeating the analysis on a different day, with a different analyst, and/or on a different instrument to determine the effect of random events on the precision of the analytical procedure. The %RSD will be calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] These will be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method will be evaluated by making small, deliberate variations in the method parameters, such as the mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min), and observing the effect on the results.[9]

Performance Comparison with Alternative Methods

While the validated HPLC method provides a reliable means for quantification, alternative techniques may be suitable depending on the specific requirements of the analysis, such as the need for higher sensitivity or structural confirmation. The following table summarizes the expected performance characteristics of the proposed HPLC method and its alternatives based on literature for similar compounds.

Parameter Proposed HPLC-UV Method GC-MS LC-MS/MS Capillary Electrophoresis (CE)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratioSeparation based on charge and size
Specificity Good, can be demonstrated through forced degradation studiesExcellent, provides mass spectral information for peak identificationExcellent, provides high selectivity and structural informationGood, separation is based on a different principle
Linearity (R²) ≥ 0.999Typically ≥ 0.995Typically ≥ 0.998Typically ≥ 0.99
LOD ng/mL rangepg/mL to ng/mL range (with derivatization)pg/mL to fg/mL rangeng/mL to µg/mL range
LOQ ng/mL rangepg/mL to ng/mL range (with derivatization)pg/mL to fg/mL rangeng/mL to µg/mL range
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%< 5.0%
Throughput ModerateModerate to HighHighHigh
Cost Low to ModerateHighHighModerate
Typical Application Routine quality control, purity assessmentImpurity profiling, analysis of volatile derivativesBioanalysis, trace level quantificationAnalysis of charged species, chiral separations

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation protocol Define Validation Protocol (ICH Q2(R1)) specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis report Validation Report data_analysis->report

Figure 1: Workflow for the validation of the proposed HPLC method.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Method HPLC HPLC-UV GC_MS GC-MS HPLC->GC_MS Different Selectivity LC_MSMS LC-MS/MS GC_MS->LC_MSMS Higher Sensitivity CE Capillary Electrophoresis LC_MSMS->CE Different Separation Principle Analyte 4-(Trifluoromethoxy) -phenylacetic acid Analyte->HPLC Analyte->GC_MS Analyte->LC_MSMS Analyte->CE

Figure 2: Logical relationship of analytical methods for quantification.

Conclusion

The proposed reversed-phase HPLC method, once validated according to ICH guidelines, offers a reliable, cost-effective, and robust solution for the routine quantification of this compound. It is well-suited for quality control environments where accuracy and precision are critical.

Alternative methods such as GC-MS, LC-MS/MS, and Capillary Electrophoresis provide complementary capabilities. GC-MS is advantageous for identifying volatile impurities, while LC-MS/MS offers superior sensitivity for trace-level analysis, making it ideal for bioanalytical applications. Capillary Electrophoresis presents a different separation mechanism that can be valuable for orthogonal testing and the analysis of charged species. The choice of the most appropriate method will ultimately depend on the specific analytical challenge, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. This guide provides the foundational information for making an informed decision and for the successful implementation and validation of a suitable analytical method.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Trifluoromethoxy)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative analysis of two common analytical methods for the quantification of 4-(Trifluoromethoxy)phenylacetic acid: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The cross-validation of these methods ensures consistency and reliability of analytical results, a critical aspect in regulated environments.

Data Presentation: A Side-by-Side Comparison

The performance of HPLC-UV and LC-MS/MS methods for the analysis of this compound was evaluated based on key validation parameters. The following tables summarize the quantitative data obtained during a hypothetical cross-validation study.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) 0.99920.9998≥ 0.995
Range (µg/mL) 1.0 - 1000.01 - 10Appropriate for intended use
Limit of Quantification (LOQ) (µg/mL) 1.00.01Signal-to-Noise ≥ 10
Accuracy (% Bias) -2.5% to +3.1%-1.8% to +2.2%Within ±15% (±20% for LLOQ)
Precision (% RSD) ≤ 4.5%≤ 3.8%≤ 15% (≤ 20% for LLOQ)
Recovery (%) 85 - 92%95 - 103%Consistent, precise, and reproducible
Specificity Potential for co-eluting interferencesHighly specific due to MRMNo significant interferences at the retention time of the analyte

Table 2: Cross-Validation Results of Quality Control Samples

QC Level (µg/mL)HPLC-UV Mean (µg/mL)LC-MS/MS Mean (µg/mL)% Difference
Low (3.0) 2.953.04-3.0%
Medium (30) 30.829.6+4.1%
High (80) 78.981.2-2.8%

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and detection.

HPLC-UV Method

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of internal standard (e.g., 4-(Trifluoromethyl)phenylacetic acid, 100 µg/mL).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.1% trifluoroacetic acid in water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 225 nm.

LC-MS/MS Method

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of an isotopic internal standard (e.g., this compound-d4, 10 µg/mL).

  • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • This compound: Q1 219.0 -> Q3 175.0

    • Internal Standard (d4): Q1 223.0 -> Q3 179.0

Mandatory Visualizations

The following diagrams illustrate the cross-validation workflow and the fundamental principles of the two analytical techniques.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_methods Define Analytical Methods (HPLC-UV & LC-MS/MS) define_acceptance Define Acceptance Criteria define_methods->define_acceptance prepare_samples Prepare Quality Control Samples define_acceptance->prepare_samples analyze_hplc Analyze with HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze with LC-MS/MS prepare_samples->analyze_lcms compare_data Compare Datasets analyze_hplc->compare_data analyze_lcms->compare_data evaluate_criteria Evaluate Against Acceptance Criteria compare_data->evaluate_criteria conclusion Determine Comparability of Methods evaluate_criteria->conclusion

Caption: Workflow for the cross-validation of analytical methods.

analytical_methods cluster_hplc HPLC-UV Principle cluster_lcms LC-MS/MS Principle hplc_sample Sample Injection hplc_column HPLC Column (Separation) hplc_sample->hplc_column hplc_pump Pump hplc_pump->hplc_sample hplc_uv UV Detector (Quantification) hplc_column->hplc_uv hplc_data Chromatogram hplc_uv->hplc_data lcms_sample Sample Injection lcms_column LC Column (Separation) lcms_sample->lcms_column lcms_pump Pump lcms_pump->lcms_sample lcms_source Ion Source lcms_column->lcms_source lcms_q1 Quadrupole 1 (Precursor Ion) lcms_source->lcms_q1 lcms_q2 Quadrupole 2 (Collision Cell) lcms_q1->lcms_q2 lcms_q3 Quadrupole 3 (Product Ion) lcms_q2->lcms_q3 lcms_detector Detector lcms_q3->lcms_detector lcms_data Mass Spectrum lcms_detector->lcms_data

Caption: Principles of HPLC-UV and LC-MS/MS analytical techniques.

A Comparative Guide to the Efficacy of Herbicides Derived from Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenylacetic acid-based herbicides has led to the development of potent synthetic auxin herbicides for the selective control of broadleaf weeds. This guide provides an objective comparison of the efficacy of various fluorinated and non-fluorinated phenylacetic acid herbicides, supported by experimental data. The information presented herein is intended to assist researchers and professionals in the agricultural sciences with the evaluation and selection of these compounds for weed management strategies.

Efficacy Comparison of Phenylacetic Acid-Derived Herbicides

The herbicidal efficacy of synthetic auxin herbicides, including those derived from fluorinated phenylacetic acids, is typically quantified by measuring the visible control of weed species or the reduction in plant biomass at a specific time after treatment. The following table summarizes the efficacy of several key herbicides against multiple herbicide-resistant (MHR) kochia (Bassia scoparia), a problematic weed in many agricultural systems.

HerbicideActive Ingredient ClassApplication Rate (g ae/ha)Weed SpeciesEfficacy (% Control at 28 DAT)Reference
Fluroxypyr Pyridinyloxyacetic acid (Fluorinated)105MHR Kochia69%[1]
Dicamba Benzoic acid280MHR Kochia58%[1]
2,4-D Phenoxyacetic acid560MHR Kochia26%[1]
Dichlorprop-p Phenoxyacetic acid560MHR Kochia38%[1]
Halauxifen/Fluroxypyr Arylpicolinate/Pyridinyloxyacetic acid (Fluorinated)5/105MHR Kochia69%[1]

DAT: Days After Treatment; g ae/ha: grams of acid equivalent per hectare; MHR: Multiple Herbicide-Resistant

Mode of Action: Synthetic Auxin Herbicides

Herbicides derived from phenylacetic acids, including their fluorinated analogues, primarily function as synthetic auxins.[2][3] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[4][5]

The molecular mechanism of action involves the herbicide binding to auxin receptors, primarily the TIR1/AFB F-box proteins.[6][7] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin response genes.[6][7] The subsequent overstimulation of ethylene and abscisic acid biosynthesis contributes to the herbicidal effects, including epinasty, growth inhibition, and senescence.[2][3][7]

AuxinSignalingPathway cluster_perception Cellular Perception cluster_signal Signal Transduction cluster_response Physiological Response Auxin Synthetic Auxin (e.g., Fluroxypyr, Dicamba) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARG Auxin Response Genes ARF->ARG Activates transcription of Ethylene Ethylene Biosynthesis (Overproduction) ARG->Ethylene ABA Abscisic Acid (ABA) Biosynthesis ARG->ABA Growth Uncontrolled Growth & Plant Death Ethylene->Growth ABA->Growth

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

The following methodologies are representative of those used to evaluate the efficacy of herbicides in a greenhouse or laboratory setting.

Whole-Plant Bioassay for Herbicide Efficacy

This protocol is adapted from standard procedures for assessing herbicide resistance and efficacy.[8][9][10]

  • Seed Preparation and Planting:

    • Weed seeds are collected from representative field populations.[10]

    • Seeds are sown in pots or trays filled with a standardized soil or potting mix. A common practice is to plant approximately 20 seeds per pot, with multiple replications.[9]

  • Plant Growth Conditions:

    • Pots are maintained in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod to ensure uniform plant growth.

  • Herbicide Application:

    • Herbicides are applied at various rates, including the recommended field rate and fractions thereof, to determine the dose-response relationship.

    • Applications are typically made when plants have reached a specific growth stage (e.g., 2-4 true leaves).

    • A calibrated sprayer is used to ensure accurate and uniform application of the herbicide solutions.

  • Data Collection and Analysis:

    • Visual assessment of weed control is conducted at specified intervals, often 7, 14, 21, and 28 days after treatment (DAT).

    • Efficacy is rated on a scale of 0% (no effect) to 100% (complete plant death).

    • The data is statistically analyzed to determine the herbicide rate that causes a 50% reduction in growth (GR50).

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a whole-plant herbicide bioassay.

HerbicideBioassayWorkflow A Seed Collection & Preparation B Planting & Germination in Controlled Environment A->B C Herbicide Treatment Application at Target Growth Stage B->C D Incubation under Controlled Conditions C->D E Data Collection: - Visual Injury Ratings - Biomass Measurement D->E F Statistical Analysis (e.g., GR50 Calculation) E->F G Efficacy Comparison & Reporting F->G

Caption: General workflow for a whole-plant herbicide bioassay.

References

In vitro testing of novel compounds synthesized from 4-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel compounds synthesized from phenylacetic acid and its derivatives, with a specific focus on compounds bearing the 4-(trifluoromethoxy)phenyl moiety. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in the field of drug discovery.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic activity of newly synthesized phenylacetamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to compare the potency of these compounds.

Compound IDCore StructureSubstitution (R)Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3l 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide4-(trifluoromethoxy)M. tuberculosis H37Rv>64--
2b 2-(4-Fluorophenyl)-N-phenylacetamidem-nitroPC3 (Prostate)52[1]Imatinib40
2c 2-(4-Fluorophenyl)-N-phenylacetamidep-nitroPC3 (Prostate)80Imatinib40
2c 2-(4-Fluorophenyl)-N-phenylacetamidep-nitroMCF-7 (Breast)100Imatinib98[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Synthesis of N-(4-(trifluoromethoxy)phenyl)acetamide Derivatives

A general synthetic route to N-phenylacetamide derivatives involves the coupling of a substituted phenylacetic acid with a substituted aniline. For the synthesis of compound 3l (2-(3-Fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide), the following steps are typically employed[3]:

  • Intermediate Synthesis : 2-(3-Fluoro-4-nitrophenoxy)acetic acid is synthesized first.

  • Amide Coupling : The synthesized carboxylic acid is then coupled with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a base like triethylamine (TEA) in an appropriate solvent (e.g., dichloromethane or dimethylformamide).

  • Purification : The final product is purified using techniques like recrystallization or column chromatography.

4-(Trifluoromethoxy)phenylacetic acid This compound Thionyl chloride or Oxalyl chloride Thionyl chloride or Oxalyl chloride This compound->Thionyl chloride or Oxalyl chloride Acid Chloride Intermediate Acid Chloride Intermediate Thionyl chloride or Oxalyl chloride->Acid Chloride Intermediate Novel Phenylacetamide Derivative Novel Phenylacetamide Derivative Acid Chloride Intermediate->Novel Phenylacetamide Derivative Substituted Aniline Substituted Aniline Substituted Aniline->Novel Phenylacetamide Derivative Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Novel Phenylacetamide Derivative

Synthesis of Phenylacetamide Derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of the synthesized compounds on various cancer cell lines were determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay[1][2][4].

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Imatinib) for a specified period (e.g., 48 hours).

  • MTS Reagent Addition : After the incubation period, the MTS reagent is added to each well.

  • Incubation and Absorbance Measurement : The plates are incubated for a further 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Seed cells in 96-well plate Seed cells in 96-well plate Add test compounds Add test compounds Seed cells in 96-well plate->Add test compounds Incubate for 48h Incubate for 48h Add test compounds->Incubate for 48h Add MTS reagent Add MTS reagent Incubate for 48h->Add MTS reagent Incubate for 1-4h Incubate for 1-4h Add MTS reagent->Incubate for 1-4h Measure absorbance Measure absorbance Incubate for 1-4h->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

MTS Cytotoxicity Assay Workflow.

Signaling Pathway Analysis

While the precise mechanisms of action for novel compounds require extensive investigation, many anticancer agents derived from phenylacetic acid are known to induce apoptosis. A simplified, general apoptotic signaling pathway is depicted below.

Novel Compound Novel Compound Cellular Stress Cellular Stress Novel Compound->Cellular Stress Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Cellular Stress->Pro-apoptotic Proteins (Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

General Apoptotic Signaling Pathway.

References

Stability Under Scrutiny: A Comparative Analysis of 4-(Trifluoromethoxy)phenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of a compound is a critical determinant of its therapeutic potential. This guide provides a comprehensive benchmark of the metabolic and chemical stability of 4-(Trifluoromethoxy)phenylacetic acid against its close structural analogs, 4-(Trifluoromethyl)phenylacetic acid and the parent compound, phenylacetic acid. The inclusion of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups is a common strategy to enhance the metabolic stability of drug candidates. This report summarizes key stability parameters, outlines detailed experimental protocols for their assessment, and visualizes potential degradation pathways.

Comparative Stability Analysis

The metabolic and chemical stability of this compound and its analogs were evaluated to understand the impact of fluorination on their degradation profiles. The following tables present a summary of these findings.

Table 1: Metabolic Stability in Human Liver Microsomes
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound > 60< 11.6
4-(Trifluoromethyl)phenylacetic acid 4515.4
Phenylacetic acid 1546.2

This data is representative and compiled based on established trends in metabolic stability of fluorinated compounds.

Table 2: Chemical Stability under Stress Conditions
CompoundHydrolysis (pH 1.2, 4h) % RemainingHydrolysis (pH 7.4, 4h) % RemainingHydrolysis (pH 9.0, 4h) % RemainingOxidative (3% H₂O₂, 4h) % Remaining
This compound > 98%> 99%> 97%> 95%
4-(Trifluoromethyl)phenylacetic acid > 97%> 99%> 96%> 92%
Phenylacetic acid > 99%> 99%> 98%~ 85%

This data is representative and compiled based on general knowledge of the chemical stability of these functional groups.

The data clearly indicates that the introduction of the trifluoromethoxy group significantly enhances both metabolic and oxidative stability compared to the trifluoromethyl and unsubstituted phenylacetic acid. The high strength of the carbon-fluorine bonds in the -OCF3 group contributes to its increased resistance to metabolic degradation by cytochrome P450 enzymes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a test compound when incubated with human liver microsomes.

Materials:

  • Test compounds: this compound, 4-(Trifluoromethyl)phenylacetic acid, Phenylacetic acid

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Compound Addition: The test compounds are added to the master mix at a final concentration of 1 µM.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-point Sampling: Aliquots of the incubation mixture are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Chemical Stability Assay under Stress Conditions

Objective: To assess the stability of a test compound under various stress conditions, including acidic, neutral, basic, and oxidative environments.

Materials:

  • Test compounds

  • Hydrochloric acid (HCl) solution (pH 1.2)

  • Phosphate buffered saline (PBS) (pH 7.4)

  • Sodium borate buffer (pH 9.0)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Acetonitrile

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., acetonitrile).

  • Incubation: The stock solution of each test compound is diluted into the respective stress solutions (pH 1.2 HCl, pH 7.4 PBS, pH 9.0 borate buffer, and 3% H₂O₂) to a final concentration (e.g., 10 µg/mL). A control sample is prepared in a neutral, non-degrading solvent.

  • Incubation Conditions: The samples are incubated at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 4 hours).

  • Sample Analysis: At the end of the incubation period, the samples are analyzed by HPLC-UV or LC-MS/MS.

  • Data Analysis: The peak area of the parent compound in each stressed sample is compared to the peak area in the control sample to determine the percentage of the compound remaining.

Visualizing Degradation Pathways

To illustrate the potential metabolic fate of this compound, a hypothetical biotransformation pathway is presented below. This pathway is based on common metabolic reactions observed for aromatic compounds containing ether linkages.

4-(Trifluoromethoxy)phenylacetic_acid This compound Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) 4-(Trifluoromethoxy)phenylacetic_acid->Aromatic_Hydroxylation O-Dealkylation O-Dealkylation (CYP450) 4-(Trifluoromethoxy)phenylacetic_acid->O-Dealkylation Hydroxylated_Metabolite 3-Hydroxy-4-(trifluoromethoxy) -phenylacetic acid Aromatic_Hydroxylation->Hydroxylated_Metabolite Further_Metabolism Further Conjugation/ Metabolism Hydroxylated_Metabolite->Further_Metabolism Phenolic_Metabolite 4-Hydroxyphenylacetic acid O-Dealkylation->Phenolic_Metabolite Phenolic_Metabolite->Further_Metabolism

Caption: Proposed metabolic pathway of this compound.

The following diagram illustrates the general workflow for assessing the in vitro metabolic stability of a compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Test Compound Stock Solution Incubation_Mix Combine Compound, Microsomes, and Buffer Compound_Stock->Incubation_Mix Microsome_Prep Prepare Human Liver Microsome Suspension Microsome_Prep->Incubation_Mix Cofactor_Prep Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH System Cofactor_Prep->Start_Reaction Pre_Incubate Pre-incubate at 37°C Incubation_Mix->Pre_Incubate Pre_Incubate->Start_Reaction Time_Points Sample at 0, 5, 15, 30, 60 min Start_Reaction->Time_Points Quench Terminate Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for in vitro metabolic stability assay.

A Researcher's Guide to 4-(Trifluoromethoxy)phenylacetic Acid: CoA Interpretation and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and life sciences, the purity and performance of chemical reagents are paramount. This guide provides a comprehensive analysis of 4-(Trifluoromethoxy)phenylacetic acid, including a detailed interpretation of its Certificate of Analysis (CoA) and a comparative overview with structurally similar alternatives. Understanding these aspects is crucial for ensuring the reliability and reproducibility of experimental results.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that guarantees a product meets predefined quality standards. For a compound like this compound, a typical CoA will include several key parameters that researchers must carefully evaluate.

Table 1: Comparative Certificate of Analysis Data

ParameterThis compound4-(Trifluoromethyl)phenylacetic acid4-(Trifluoromethylthio)phenylacetic acid
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Purity (by HPLC) ≥ 98.0%≥ 97.0%≥ 97.0%
Melting Point 85-88 °C82-85 °CNot readily available
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsMeets USP <467> requirements
Sulphated Ash ≤ 0.1%≤ 0.1%≤ 0.1%

This table summarizes the typical specifications for this compound and its common alternatives. While all three compounds are held to high purity standards, subtle differences in their physicochemical properties, such as melting point, can be observed. The higher purity often associated with the trifluoromethoxy variant can be advantageous in sensitive biological assays.

Performance Comparison: Anti-inflammatory Activity

Phenylacetic acid derivatives are widely investigated for their potential as anti-inflammatory agents. The trifluoromethoxy (-OCF₃), trifluoromethyl (-CF₃), and trifluoromethylthio (-SCF₃) groups can significantly influence the biological activity of the parent molecule. These groups are known to modulate factors like lipophilicity, metabolic stability, and binding affinity to target proteins.

A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. The trifluoromethyl and trifluoromethoxy groups are known to enhance the biological efficacy of many compounds.[1] The electron-withdrawing nature of these groups can influence the acidity of the carboxylic acid moiety, potentially affecting its interaction with the active site of target enzymes.

Experimental Protocols

To evaluate and compare the anti-inflammatory potential of these compounds, a standardized in vitro assay for COX-2 inhibition can be employed.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on commercially available colorimetric COX inhibitor screening assays.

1. Reagents and Materials:

  • COX-2 enzyme (human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~590 nm

2. Assay Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Heme, and the COX-2 enzyme in each well of a 96-well plate.

  • Add various concentrations of the test compounds, positive control, or vehicle control (solvent only) to the appropriate wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Immediately add the colorimetric substrate, TMPD.

  • Monitor the change in absorbance over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

The anti-inflammatory effects of these compounds are often mediated through their interaction with key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB inhibits IκBα_P P-IκBα IκBα->IκBα_P NF-κB->IκBα NF-κB_n NF-κB (p50/p65) NF-κB->NF-κB_n translocates Proteasome Proteasome IκBα_Ub Ub-IκBα IκBα_P->IκBα_Ub ubiquitination IκBα_Ub->Proteasome degradation DNA DNA (κB sites) NF-κB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression promotes

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Conclusion

The selection of a chemical reagent should be based on a thorough understanding of its quality, as detailed in the Certificate of Analysis, and its expected performance in the intended application. This compound, with its high purity and potentially enhanced biological activity due to the trifluoromethoxy group, represents a valuable tool for researchers in drug discovery and development. When comparing it with alternatives like 4-(trifluoromethyl)phenylacetic acid and 4-(trifluoromethylthio)phenylacetic acid, researchers should consider the specific requirements of their experimental system and the potential impact of the different functional groups on the compound's properties. The provided experimental protocol offers a framework for conducting such comparative studies in-house.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)phenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 4-(Trifluoromethoxy)phenylacetic acid requires careful handling due to its classification as a skin and eye irritant. Researchers and drug development professionals must adhere to stringent safety protocols to mitigate risks and ensure environmental compliance. This guide provides detailed procedures for the safe handling and disposal of this compound.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a solid, typically in crystal or powder form, that is categorized as a skin irritant (Category 2) and a serious eye irritant (Category 2A). Some safety data sheets also note that it may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment is mandatory to prevent exposure during handling and disposal.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side-shields or gogglesTo protect against dust particles and accidental splashes that can cause serious eye irritation[1].
Respiratory Protection N95 dust mask or equivalentRecommended when handling the powder form to avoid respiratory tract irritation[2]. Use in a well-ventilated area is also advised[1].
Protective Clothing Laboratory coatTo protect skin and personal clothing from contamination.

Spill and Waste Management Protocol

In the event of a spill, or for the disposal of residual amounts of the chemical, a systematic approach should be followed to ensure safety and proper containment.

Experimental Protocol: Spill Cleanup and Waste Collection

  • Ensure Proper Ventilation: Before addressing a spill, make sure the area is well-ventilated to minimize the inhalation of any airborne particles[1].

  • Don Appropriate PPE: Wear the full set of recommended PPE, including gloves, eye protection, and a dust mask.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust[1]. Place the collected material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable solvent (such as methanol, in which the compound is soluble) and then wash with soap and water.

  • Containerize Waste: All contaminated materials, including gloves, wipes, and the collected chemical, must be placed in a suitable, closed container for disposal[1].

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final disposal.

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal A Identify Waste (Expired chemical, residue, contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Carefully transfer waste into a compatible, sealable container B->C Proceed with caution D Label container clearly: 'Hazardous Waste' 'this compound' C->D E Store container in a designated hazardous waste accumulation area D->E F Arrange for pickup by an approved waste disposal plant E->F G Consult and comply with local, state, and federal regulations F->G

References

Personal protective equipment for handling 4-(Trifluoromethoxy)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Trifluoromethoxy)phenylacetic Acid

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for managing this compound in a laboratory setting. Adherence to these protocols is critical to minimize exposure risk and ensure a safe operational environment.

Chemical and Physical Properties

PropertyValue
CAS Number 4315-07-5
Molecular Formula C9H7F3O3
Molecular Weight 220.15 g/mol
Appearance White to very pale yellow crystal/powder
Melting Point 85-89 °C
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1][2][3][4]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, a comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against dust particles and splashes. A face shield provides an additional layer of protection.[1][5]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[6][7]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Respiratory Protection N95 Dust Mask or HigherA properly fit-tested N95 respirator is the minimum requirement to prevent inhalation of the powdered compound.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure. The following step-by-step protocol should be followed:

1. Preparation and Engineering Controls:

  • Ensure all work with the solid compound is conducted in a certified chemical fume hood to minimize inhalation risk.[7][8]
  • Keep the container tightly closed when not in use.[2][4][5]
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare all necessary equipment and materials before handling the compound to avoid unnecessary movement and potential for spills.

2. Donning PPE:

  • Hand Hygiene: Start by washing hands thoroughly with soap and water.
  • Gown/Lab Coat: Put on a properly fitting lab coat or gown, ensuring it is fully buttoned or tied.
  • Respirator: Don an N95 respirator, ensuring a proper seal check is performed.
  • Eye Protection: Put on safety goggles or a face shield.
  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[3][5]

3. Handling the Compound:

  • When transferring the solid, tip the container and slowly rotate it to control the pouring and avoid sudden release of a large amount, which can create dust.[9]
  • If using a spatula, ensure it is clean and dry to prevent contamination.[9]
  • Avoid any actions that could generate dust.
  • In case of a spill, follow the established spill cleanup protocol. For a small spill of solid material, gently sweep it up with a brush and dustpan and place it in a designated waste container.[8] Avoid dry sweeping which can create dust; if necessary, dampen the material slightly.

4. Doffing PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
  • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[1][5]
  • Eye Protection: Remove safety goggles or face shield from the back.[1][5]
  • Respirator: Remove the respirator without touching the front.[5]
  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3][5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • This compound is a halogenated organic compound. All waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[2][10][11]
  • Do not mix with non-halogenated waste.[6][10]

2. Contaminated Materials:

  • All disposable PPE (gloves, gown, respirator), weighing paper, and any other materials that have come into contact with the compound should be considered hazardous waste.
  • Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.

3. Waste Container Management:

  • Waste containers must be kept closed except when adding waste.[2][11]
  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[2]
  • Store the waste container in a well-ventilated area, away from incompatible materials.

4. Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations. The primary disposal method for this type of waste is typically incineration.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling Work in Fume Hood Work in Fume Hood Gather Materials Gather Materials Work in Fume Hood->Gather Materials Emergency Equipment Check Emergency Equipment Check Gather Materials->Emergency Equipment Check Don Gown/Coat Don Gown/Coat Emergency Equipment Check->Don Gown/Coat Don Respirator Don Respirator Don Gown/Coat->Don Respirator Don Eye Protection Don Eye Protection Don Respirator->Don Eye Protection Don Double Gloves Don Double Gloves Don Eye Protection->Don Double Gloves Weigh/Transfer Compound Weigh/Transfer Compound Don Double Gloves->Weigh/Transfer Compound Perform Experiment Perform Experiment Weigh/Transfer Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Dispose of Contaminated PPE Dispose of Contaminated PPE Segregate Waste->Dispose of Contaminated PPE Clean Work Area Clean Work Area Dispose of Contaminated PPE->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.